molecular formula C16H28O B7821676 (-)-Ambroxide CAS No. 100679-85-4

(-)-Ambroxide

Cat. No.: B7821676
CAS No.: 100679-85-4
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N
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Description

Ambroxan is a diterpenoid derived from sclareol that is responsible for the odour of ambergris (a solid, waxy, flammable substance produced in the digestive system of sperm whales). It is an organic heterotricyclic compound and a diterpenoid.
Ambroxan has been reported in Cistus creticus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
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InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047113
Record name (-)-Ambroxide
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Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6790-58-5, 100679-85-4
Record name (-)-Ambrox
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Record name Ambroxide
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Record name Ambroxide, (+/-)-
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Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name (-)-Ambroxide
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Record name [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
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Record name AMBROXIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Record name AMBROXIDE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Ambroxide: A Technical Chronicle of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Ambroxide, a tricyclic terpenoid ether, is a cornerstone of the modern fragrance industry, prized for its unique and potent ambergris-like scent and its exceptional fixative properties.[1][2][3] Originally a constituent of the rare and historically significant ambergris, a metabolic product of the sperm whale (Physeter macrocephalus), the scarcity and ethical concerns surrounding its natural source spurred extensive research into its chemical synthesis.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and chemical synthesis of this compound, with a focus on the industrially dominant semi-synthetic route from sclareol. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Historical Perspective: From Ambergris to Synthesis

Ambergris has been valued for centuries in perfumery for its ability to enhance and prolong the life of fragrances.[3] The quest to understand the source of its unique aroma began in the early 20th century. The key precursor in ambergris is the triterpenoid ambrein, which, upon exposure to sunlight and air, undergoes autoxidation to form a variety of fragrant compounds, with this compound being one of the most significant contributors to its characteristic scent.[4][5][6]

In the 1940s, a comprehensive research program initiated by Firmenich, a leading company in the fragrance and flavor industry, led to the identification of this compound as a pivotal component of the natural ambergris odor.[1] This discovery was a turning point, shifting the focus from sourcing natural ambergris to developing a reliable and sustainable synthetic alternative. In 1950, Stoll and his colleagues at Firmenich accomplished the first chemical synthesis of Ambrox, using sclareol as the starting material.[1][7] This laid the groundwork for the large-scale industrial production of this compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₈O[5]
Molar Mass 236.399 g·mol⁻¹[5]
Melting Point 75 °C (348 K)[5]
Boiling Point 120 °C (393 K) at 1.40 mmHg[5]
Density 0.939 g/cm³[5]
Flash Point 161 °C (434 K)[5]
Solubility in water Insoluble[5]
Solubility in ethanol Soluble[5]
Refractive Index (nD) 1.48[5]
FEMA Number 3471[3][8]
CAS Number 6790-58-5[8]

The Semi-Synthesis of this compound from Sclareol

The most commercially viable and widely adopted method for producing this compound is a semi-synthetic route starting from (-)-sclareol.[1][9] Sclareol, a diterpene alcohol, is extracted from the clary sage plant (Salvia sclarea), making it a readily available and natural precursor.[1] The synthesis is a three-stage process involving oxidation, reduction, and cyclization.[1][7]

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Cyclization Sclareol (-)-Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide This compound Ambradiol->Ambroxide Dehydration & Cyclization G cluster_chemsynth Chemical Synthesis cluster_biosynth Biosynthetic / Biotransformation Route Sclareol (-)-Sclareol (from Clary Sage) Chem_Ox Chemical Oxidation Sclareol->Chem_Ox Sclareolide Sclareolide Chem_Ox->Sclareolide Chem_Red Chemical Reduction Sclareolide->Chem_Red Ambradiol_Chem Ambradiol Chem_Red->Ambradiol_Chem Chem_Cyc Acid-Catalyzed Cyclization Ambradiol_Chem->Chem_Cyc Ambroxide_Chem This compound Chem_Cyc->Ambroxide_Chem Glucose Glucose Yeast Engineered Yeast (S. cerevisiae) Glucose->Yeast Sclareol_Bio (-)-Sclareol Yeast->Sclareol_Bio Fungus Fungus (H. roseonigra) Sclareol_Bio->Fungus Ambradiol_Bio Ambradiol Fungus->Ambradiol_Bio Chem_Cyc_Bio Acid-Catalyzed Cyclization Ambradiol_Bio->Chem_Cyc_Bio Ambroxide_Bio This compound Chem_Cyc_Bio->Ambroxide_Bio

References

The Natural Genesis of (-)-Ambroxide: An In-depth Technical Guide to its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of precursors to (-)-Ambroxide, a highly valued fragrance ingredient. The document delves into the primary natural sources, biosynthetic pathways, and extraction and analytical methodologies for these key precursor compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

Introduction to this compound and its Natural Precursors

This compound, a tricyclic terpenoid ether, is a crucial component in the fragrance industry, prized for its unique ambergris odor. While it can be synthesized chemically, there is significant interest in its production from natural precursors due to consumer demand for natural and sustainable ingredients. The two primary natural precursors of this compound are sclareol , a labdane diterpene found in clary sage (Salvia sclarea), and ambrein , a triterpene alcohol that is the principal constituent of ambergris, a secretion from sperm whales (Physeter macrocephalus).[1][2] This guide will explore the natural occurrence, biosynthesis, and extraction of these vital precursors.

Sclareol: The Botanical Precursor from Clary Sage (Salvia sclarea)

Sclareol is the most commercially significant natural precursor for the semi-synthesis of this compound.[2] It is primarily sourced from the flowering tops and leaves of the clary sage plant.[3][4]

Natural Occurrence and Quantitative Data

Sclareol accumulates in the glandular trichomes of clary sage, particularly in the calyces of the flowers.[5] Its concentration can vary depending on the plant's growing conditions, genetics, and the extraction method employed.

Table 1: Sclareol Content in Salvia sclarea

Plant Part/Extract TypeSclareol Content (%)Reference
Essential Oil (Hydrodistillation)0.002 - 0.026[1]
Essential Oil (Cultivated Plant)9.3[6]
Essential Oil (Wild Plant)8.7[6]
Essential Oil (Hydrodistillation, 4h)41.8[7]
Dichloromethane Extractup to 73.6 ± 2.8[8]
Solid/Liquid Hexane Extract1.5 (yield from dry straw)[1][9]
Supercritical Fluid Extract (100 bar, 40 °C)up to 50[5][8]

Table 2: Yield of Sclareol from Salvia sclarea using Different Extraction Methods

| Extraction Method | Feedstock | Yield (%) | Reference | | :--- | :--- | :--- | | Steam Distillation | 1000 kg dry inflorescences | 0.01 |[1][9] | | Solid/Liquid Extraction (Hexane) | 1000 kg dry straw | 1.5 |[1][9] | | Supercritical Fluid Extraction | Clary Sage "Concrete" | 6.0 - 9.3 (w/w) |[5][10] | | Molecular Distillation of Concrete | Salvia sclarea extract | 98 (extraction rate) |[11] |

Biosynthesis of Sclareol

Sclareol biosynthesis occurs in the plastids of clary sage and follows the Methylerythritol Phosphate (MEP) pathway.[12] The key enzymes involved are diterpene synthases (diTPS).

Sclareol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol (-)-Sclareol LPP->Sclareol SsSS (Class I diTPS) Sclareol_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried Clary Sage Solvent_Extraction Solvent Extraction (e.g., Hexane) Plant_Material->Solvent_Extraction SFE Supercritical Fluid Extraction (CO2) Plant_Material->SFE Crude_Extract Crude Extract (Concrete) Solvent_Extraction->Crude_Extract SFE->Crude_Extract Crystallization Crystallization Crude_Extract->Crystallization Molecular_Distillation Molecular Distillation Crude_Extract->Molecular_Distillation Purified_Sclareol Purified Sclareol Crystallization->Purified_Sclareol Molecular_Distillation->Purified_Sclareol GCMS GC-MS Analysis Purified_Sclareol->GCMS Quantitative & Qualitative Data Quantitative & Qualitative Data GCMS->Quantitative & Qualitative Data Ambrein_Biosynthesis Squalene Squalene Polypodenols Bicyclic Polypodenols (Hypothesized Intermediate) Squalene->Polypodenols Bacterial Squalene Cyclase (in vivo, hypothesized) Ambrein (+)-Ambrein Polypodenols->Ambrein Further enzymatic steps

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic odor of ambergris, a rare and historically prized substance produced in the digestive system of sperm whales.[1][2] Its unique and sought-after fragrance profile, coupled with its excellent fixative properties, has made it an indispensable ingredient in the perfumery industry. Beyond its olfactory significance, the structurally related compound, ambroxol, has demonstrated antioxidant and anti-inflammatory properties, suggesting potential avenues for further investigation into the bioactivity of this compound itself.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a tricyclic ether with a molecular formula of C₁₆H₂₈O.[1] Its systematic IUPAC name is (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan.[1] The molecule possesses a rigid ring system with four chiral centers, which dictates its specific three-dimensional structure and, consequently, its characteristic odor.

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₆H₂₈O[1]
Molecular Weight 236.39 g/mol [1]
CAS Number 6790-58-5[1]
Appearance White crystalline solid[6]
Melting Point 74-77 °C[6]
Boiling Point 272-274 °C[6]
Density 0.939 g/mL at 25 °C[6]
Optical Rotation [α]²⁰/D -26 ± 2° (c=1 in CHCl₃)[6]
Solubility Insoluble in water; soluble in ethanol[2]

Stereochemistry

The stereochemistry of this compound is crucial to its olfactory properties. The molecule has four stereocenters at positions 3a, 5a, 9a, and 9b, with the specific configuration being (3aR, 5aS, 9aS, 9bR).[1] This precise spatial arrangement of atoms is responsible for its interaction with olfactory receptors and its characteristic ambergris scent. The absolute configuration has been determined through a combination of spectroscopic techniques and enantioselective synthesis.

Experimental Protocols

Synthesis of this compound

1. Enantioselective Synthesis from (R)-Carvone

A concise, seven-step enantioselective synthesis of this compound has been developed starting from the readily available (R)-carvone. This method avoids the use of heavy metal oxidants.

  • Step 1 & 2: Consecutive Alkylations: (R)-carvone undergoes two sequential alkylation reactions to introduce the necessary carbon framework.

  • Step 3: Acid-Catalyzed Cyclization: An acid-catalyzed cyclization reaction forms the bicyclic core of the molecule.

  • Step 4 & 5: Reduction and Barton Vinyl Iodide Synthesis: The ketone is reduced, followed by a Barton vinyl iodide synthesis.

  • Step 6 & 7: Alkylation and Final Cyclization: A final alkylation and acid-catalyzed cyclization yield this compound.

2. One-Pot Synthesis from (-)-Sclareol

A more direct, one-pot synthesis has been developed from (-)-sclareol, a natural product extracted from clary sage. This method utilizes a quaternary ammonium phosphomolybdate catalyst.

  • Reaction: (-)-Sclareol is oxidized with hydrogen peroxide in the presence of the catalyst, leading directly to the formation of this compound. This process involves oxidative degradation of the side chain and subsequent cyclization.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • Sample Preparation: A 100 mM solution of this compound is prepared in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

  • Data Acquisition: 1D ¹H and ¹³C spectra, as well as 2D correlation spectra (COSY, HSQC, HMBC), are acquired to assign all proton and carbon signals unequivocally.

¹³C NMR Spectral Data (100mM in CDCl₃, ref: TMS):

Atom IDChemical Shift (ppm)
C121.1381
C221.1381
C315.0447
C433.5873
C518.3972
C620.6428
C722.6305
C842.4189
C939.9324
C1039.7275
C1164.9865
C1257.2334
C1360.1006
C1433.0702
C1536.1744
C1679.9076

2. X-ray Crystallography (Generalized Protocol)

  • Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to crystallize slowly through solvent evaporation or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

3. Optical Rotation Measurement (Generalized Protocol)

Polarimetry is used to measure the specific rotation of a chiral molecule, confirming its enantiomeric form.

  • Sample Preparation: A solution of known concentration of this compound is prepared in a suitable solvent (e.g., 1 g in 100 mL of chloroform).

  • Instrumentation: A polarimeter is used, typically with a sodium D-line light source (589 nm).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed rotation is measured, and the specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[2][9]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its interaction with the olfactory system. Recent research has identified the specific olfactory receptor that binds to this compound.

Olfactory Signaling Pathway

The perception of this compound's scent is initiated by its binding to a specific G-protein coupled receptor (GPCR) in the olfactory sensory neurons.

  • Receptor Identification: The human olfactory receptor OR7A17 has been identified as a specific receptor for this compound.[3][10] Genetic variations in this receptor can lead to differences in how individuals perceive the scent of ambergris.[3]

The binding of this compound to OR7A17 triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Ambroxide This compound OR7A17 OR7A17 (GPCR) Ambroxide->OR7A17 Binds to G_protein G-protein (Golf) OR7A17->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Leads to

Figure 1. Olfactory signaling pathway of this compound.
Potential Antioxidant and Anti-inflammatory Effects

While direct studies on this compound are limited, the structurally similar compound ambroxol has been shown to possess antioxidant and anti-inflammatory properties.[3][4][5] Ambroxol acts as a scavenger of reactive oxygen species and can inhibit the production of pro-inflammatory cytokines.[5][11] These findings suggest that this compound may warrant investigation for similar activities.

Conclusion

This compound is a molecule of significant interest due to its unique olfactory properties and its foundation in natural product chemistry. A thorough understanding of its chemical structure, stereochemistry, and synthesis is crucial for its application in the fragrance industry and for potential exploration in other scientific fields. The detailed analytical and synthetic protocols provided in this guide serve as a valuable resource for researchers and professionals. The recent identification of its specific olfactory receptor opens new avenues for studying the molecular basis of olfaction. Further research into the potential biological activities of this compound, inspired by the properties of related compounds, could unveil novel applications for this fascinating molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic aroma of ambergris, a substance produced in the digestive system of sperm whales.[1] Due to its unique and sought-after scent profile, as well as its excellent fixative properties, this compound is a valuable ingredient in the fragrance and flavor industries.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical Identity

IdentifierValue
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan
Synonyms (-)-Ambrox, Ambroxan, Ambrofix
CAS Number 6790-58-5
Molecular Formula C₁₆H₂₈O
Molecular Weight 236.39 g/mol
Chemical Structure

Physical Properties

The physical characteristics of this compound are crucial for its application in various formulations. A summary of these properties is presented in the table below.

PropertyValue
Appearance White to off-white crystalline solid or flakes.[3][4]
Melting Point 74-77 °C[3]
Boiling Point 272-274 °C at 760 mmHg
Density 0.939 g/mL at 25 °C[3]
Optical Rotation [α]²⁰/D = -26 ± 2° (c=1 in CHCl₃)[3]
Refractive Index n²⁰/D = 1.480 - 1.481[3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol and chloroform.[5]

Chemical Properties and Stability

This compound is a stable molecule under standard conditions, a property that contributes to its widespread use as a fixative in fragrances.[2] It is a bicyclic ether and its reactivity is largely dictated by this functional group. It is relatively resistant to oxidation under normal conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place.

Synthesis

This compound is commercially synthesized from sclareol, a natural diterpene extracted from clary sage (Salvia sclarea). The synthesis is a multi-step process that involves the oxidative degradation of sclareol to sclareolide, followed by reduction to a diol, and subsequent cyclization to yield this compound.[5]

Synthesis_Workflow Sclareol Sclareol Oxidation Oxidative Degradation Sclareol->Oxidation Sclareolide Sclareolide Oxidation->Sclareolide Reduction Reduction Sclareolide->Reduction Ambradiol Ambradiol Reduction->Ambradiol Cyclization Acid-Catalyzed Cyclization Ambradiol->Cyclization Ambroxide This compound Cyclization->Ambroxide Olfactory_Signaling cluster_0 Olfactory Sensory Neuron cluster_1 Brain Ambroxide This compound OR Olfactory Receptor Ambroxide->OR Binds G_protein G Protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal Transmitted Brain_Processing Higher Brain Centers (Perception of Smell) Olfactory_Bulb->Brain_Processing

References

(-)-Ambroxide CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (-)-Ambroxide, a prominent bicyclic terpenoid valued for its unique organoleptic properties and potential therapeutic applications. This document outlines its chemical identity, physicochemical properties, synthesis, and known biological interactions, presenting data in a clear and accessible format for scientific and research applications.

Chemical Identification and Nomenclature

This compound is a well-characterized chemical entity with the following identifiers:

IdentifierValue
CAS Number 6790-58-5[1][2][3][4][5]
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran[1][6][7]
Synonyms Ambroxan, Ambrox, (-)-Ambrox, (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan[2][8]
Molecular Formula C₁₆H₂₈O[1][3]
Molecular Weight 236.39 g/mol [2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 74-76 °C[8]
Boiling Point 273.9 ± 8.0 °C (Predicted)[8]
Density 0.939 g/cm³[4]
Optical Rotation ([α]20/D)-24.0 to -27.0 deg (c=1, CHCl₃)[9]
Solubility Soluble in alcohol and dipropylene glycol. Water solubility: 1.88 mg/L at 20°C.[4][8]
LogP 5.09 at 25°C[8]

Synthesis and Manufacturing

This compound is primarily produced via semi-synthesis from sclareol, a natural diterpene extracted from clary sage (Salvia sclarea). The industrial synthesis typically involves three main stages.

G Sclareol (-)-Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide This compound Ambradiol->Ambroxide Cyclodehydration

Caption: Industrial synthesis pathway of this compound from (-)-sclareol.

Experimental Protocol: Synthesis from Sclareol

A common laboratory-scale synthesis involves the following steps:

  • Oxidative Degradation of Sclareol to Sclareolide: Sclareol is treated with an oxidizing agent, such as potassium permanganate or chromium trioxide, to cleave the side chain and form the lactone, sclareolide. The reaction is typically carried out in a suitable solvent like acetone or acetic acid.

  • Reduction of Sclareolide to Ambradiol: The resulting sclareolide is then reduced to the corresponding diol, ambradiol. This reduction is often achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Cyclodehydration of Ambradiol to this compound: The final step involves an acid-catalyzed dehydration of ambradiol. This cyclization reaction is typically carried out using a dehydrating agent like sulfuric acid or p-toluenesulfonic acid in a non-polar solvent, such as toluene or hexane, often with azeotropic removal of water to drive the reaction to completion. The crude product is then purified by crystallization or chromatography to yield this compound.

Biological Activity and Signaling Pathways

While extensively used in the fragrance industry, research into the specific biological activities of this compound is ongoing. Some studies have suggested its potential as a mucolytic agent in respiratory treatments.

A significant finding in the field of olfaction has identified a specific receptor for this compound. The human odorant receptor OR7A17 has been shown to be specifically tuned to detect this compound, providing insight into the molecular basis of its distinct ambergris scent perception.

G Ambroxide This compound OR7A17 Odorant Receptor OR7A17 Ambroxide->OR7A17 Binds G_protein G-protein (Golf) OR7A17->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Stimulates cAMP cAMP Adenylyl_cyclase->cAMP Produces Neuron_activation Olfactory Neuron Activation cAMP->Neuron_activation Leads to Signal_to_brain Signal to Brain Neuron_activation->Signal_to_brain

Caption: Proposed olfactory signaling pathway for this compound via the OR7A17 receptor.

Biosynthesis

In nature, this compound is an oxidation product of ambrein, a major component of ambergris. However, for industrial production, biotechnological routes are being explored as a more sustainable alternative to chemical synthesis. These methods often utilize microorganisms to convert sclareol into key intermediates.

G cluster_microbial Microbial Biotransformation cluster_chemical Chemical Conversion Sclareol (-)-Sclareol Sclareolide_bio Sclareolide Sclareol->Sclareolide_bio e.g., Cryptococcus albidus Ambradiol_bio Ambradiol Sclareol->Ambradiol_bio e.g., Hyphozyma roseonigra Sclareolide_bio->Ambradiol_bio Reduction (chemical) Ambroxide_final This compound Ambradiol_bio->Ambroxide_final Cyclodehydration (chemical)

Caption: Hybrid biosynthetic and chemical pathway for this compound production.

Experimental Protocol: Analytical Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound in various matrices.

  • Sample Preparation: Samples containing this compound are dissolved in a suitable organic solvent, such as hexane or ethyl acetate. For complex matrices, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

  • GC-MS Analysis:

    • Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Temperature Program: An initial temperature of around 60°C is held for a few minutes, followed by a ramp up to approximately 280°C at a rate of 10-20°C/min.

    • Injector: Splitless or split injection can be used depending on the sample concentration.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly employed.

    • Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Characteristic ions for this compound are monitored.

  • Quantification: A calibration curve is generated using certified reference standards of this compound at known concentrations to quantify the amount in the sample.

References

Spectroscopic Profile of (-)-Ambroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key fragrance and pharmaceutical compound, (-)-Ambroxide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols are also provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ) in ppm
H-180.83
H-190.83
H-200.87
H-211.08
H-301.41
H-311.65
H-321.30
H-331.74
H-341.72
H-361.18
H-371.40
H-381.03
H-391.46
H-401.39
H-411.93
H-423.82
H-433.91
H-440.96
H-451.40

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221.[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ) in ppm
C-139.9
C-218.4
C-342.4
C-433.0
C-557.2
C-620.6
C-739.7
C-879.9
C-960.1
C-1036.1
C-1122.6
C-1264.9
C-1722.6
C-1833.6
C-1921.1
C-2015.0

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001221 and a peer-reviewed publication.[1]

Experimental Protocol for NMR Spectroscopy

The NMR spectra of this compound were acquired on a Bruker Avance III spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1] The sample was prepared by dissolving 100 mM of this compound in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] All experiments were conducted at a temperature of 298 K.[1] Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Table 3: IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Interpretation
3751O-H stretch (trace water)
2920C-H stretch (asymmetric)
2869C-H stretch (symmetric)
1457C-H bend (methylene)
1382C-H bend (methyl)
1273C-O-C stretch (ether)
1200C-O-C stretch (ether)
1125C-O-C stretch (ether)
1005C-O stretch
914C-H bend
839C-H bend
715C-H rock

Data is a compilation from available literature.

Experimental Protocol for IR Spectroscopy

The infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The analysis can be performed using either the Attenuated Total Reflectance (ATR) technique with a neat, ground sample or the mull technique with the sample dispersed in Nujol. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
236Molecular Ion (M⁺)
221[M - CH₃]⁺
193[M - C₃H₇]⁺
177[M - C₄H₉O]⁺
137Further fragmentation
109Further fragmentation
95Further fragmentation
81Further fragmentation
69Further fragmentation
55Further fragmentation
43Base Peak

Data compiled from various spectral databases.

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable volatile solvent, was injected into the GC, where it was vaporized and separated on a capillary column (e.g., HP-5MS). The separated compound then entered the mass spectrometer, where it was ionized using electron impact (EI) at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

(-)-Ambroxide: A Comprehensive Technical Guide to its Olfactory Properties and Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key constituent responsible for the characteristic odor of ambergris, a rare and historically prized material in perfumery.[1] Synthetically produced this compound is now widely used in the fragrance industry to impart rich, complex, and long-lasting ambergris notes.[1][2] This technical guide provides an in-depth exploration of the olfactory properties, odor profile, and the underlying molecular mechanisms of this compound perception.

Olfactory Properties and Odor Profile

This compound possesses a highly sought-after and multifaceted odor profile. It is primarily characterized as a warm, ambery, and woody scent with distinct musky undertones.[3][4] The overall impression is often described as elegant, sweet, and reminiscent of old paper or tea.[5] Its remarkable substantivity, or the ability to persist on a substrate, makes it an excellent fixative in fragrance compositions, enhancing the longevity of other volatile components.[4]

The odor is perceived as powerful and diffusive, meaning it has a strong presence and radiates well.[5] The complexity of its scent lies in the subtle interplay of various nuances, including hints of marine, animalic, and even slightly sweet notes, which contribute to its unique and valued character in fine perfumery.

Quantitative Olfactory Data

The following table summarizes key quantitative data related to the olfactory and physical properties of this compound.

PropertyValueSource(s)
Odor Detection Threshold 0.3 ppb (parts per billion)[6]
Odor Profile Ambery, woody, musky, sweet, with nuances of ambergris, old paper, and tea.[3][4][5]
Odor Strength High / Extremely Powerful[4]
Substantivity on Smelling Strip > 400 hours at 10% in dipropylene glycol[5]
CAS Number 6790-58-5[1]
Molecular Formula C₁₆H₂₈O[1]
Molecular Weight 236.39 g/mol [1]
Appearance White crystalline solid[4]

Olfactory Signaling Pathway

The perception of this compound is initiated by its interaction with a specific olfactory receptor, OR7A17, which is a G-protein coupled receptor (GPCR). The binding of this compound to OR7A17 triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

The following diagram illustrates the key steps in the olfactory signal transduction pathway for this compound:

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_outside cluster_inside Ambroxide This compound OR7A17 OR7A17 (Olfactory Receptor) Ambroxide->OR7A17 1. Binding G_protein Gαolf, Gβ, Gγ (G-protein complex) OR7A17->G_protein 2. Activation ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII 3. Gαolf activates cAMP cAMP ACIII->cAMP 4. Conversion ATP ATP ATP->ACIII CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel 5. Opens Channel Depolarization Neuron Depolarization & Signal to Brain CNG_channel->Depolarization 7. Generates Signal Ca_ion Ca_ion->CNG_channel 6. Influx Na_ion Na_ion->CNG_channel Ambroxide_source Odorant Molecule

Caption: Olfactory signal transduction pathway for this compound.

Experimental Protocols

Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound using a trained sensory panel.

1. Panelist Selection and Training:

  • Selection: Recruit 10-15 panelists based on their ability to detect and describe a range of standard odorants. Screen for anosmia to ambergris-like compounds.

  • Training: Conduct several training sessions to familiarize panelists with the specific vocabulary used to describe ambergris and ambery scents. Provide reference standards for key odor descriptors (e.g., woody, musky, sweet, amber).

2. Sample Preparation:

  • Prepare a series of dilutions of this compound in an odorless solvent, such as dipropylene glycol (DPG) or ethanol. Concentrations may range from 0.1% to 5% (w/w) to evaluate different facets of the odor.

  • Present samples on standard fragrance testing strips (mouillettes) or in coded, capped glass vials.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a well-ventilated, odor-free environment.

  • Instruct panelists to dip a fresh testing strip into the sample solution for a specified time (e.g., 2 seconds) and allow the solvent to evaporate for a brief period (e.g., 10-15 seconds).

  • Panelists then sniff the strip and record their perceptions on a standardized questionnaire. The evaluation should capture:

    • Odor Intensity: Rated on a scale (e.g., 0-10, from not perceptible to very strong).

    • Odor Descriptors: Panelists select terms from a provided list of ambergris-related descriptors and can also provide their own.

    • Hedonic Tone: Overall pleasantness rated on a scale (e.g., -5 to +5, from very unpleasant to very pleasant).

  • Evaluations are typically conducted at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the evolution of the scent profile and its substantivity.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active regions of a sample containing this compound and characterize their specific scent contributions.

1. Instrumentation and Sample Preparation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.

  • Column: A non-polar or medium-polarity capillary column is typically used for terpene and fragrance analysis (e.g., DB-5, HP-5MS, or a wax-type column like DB-WAX).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration appropriate for GC analysis (e.g., 10-100 ppm).

2. GC-O Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Split Ratio: 10:1 (can be adjusted based on concentration).

  • Olfactometry Port: Heated transfer line (e.g., 250 °C) with humidified air to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

  • A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

  • The assessor records the retention time and provides a detailed description of any perceived odors.

  • The intensity of each odor event can be recorded using a joystick or software that generates an aromagram.

  • The data from the FID (showing the chemical compounds) is then correlated with the aromagram (showing the odor events) to identify the specific compounds responsible for the different scent characteristics.

The following diagram illustrates a typical workflow for GC-O analysis:

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Correlation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID Flame Ionization Detector (FID) Splitting->FID Sniffing Olfactometry Port (Sniffing) Splitting->Sniffing Chromatogram Chromatogram (Chemical Data) FID->Chromatogram Aromagram Aromagram (Sensory Data) Sniffing->Aromagram Correlation Data Correlation Chromatogram->Correlation Aromagram->Correlation Identification Odor-Active Compound Identification Correlation->Identification

Caption: General workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Conclusion

This compound is a cornerstone of modern perfumery, valued for its complex and highly desirable ambergris-like scent profile. Its potent and substantive nature makes it a versatile ingredient for creating sophisticated and long-lasting fragrances. Understanding its specific olfactory characteristics, the molecular mechanisms of its perception via the OR7A17 receptor, and the application of rigorous sensory and analytical techniques are crucial for its effective utilization in research and product development. The methodologies outlined in this guide provide a framework for the detailed investigation and characterization of this important aroma molecule.

References

An In-depth Technical Guide to the Formation Mechanism of Ambergris Odor from Ambrein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambergris, a rare and valuable substance from the digestive system of sperm whales (Physeter macrocephalus), has been prized for centuries in perfumery for its unique, complex aroma and fixative properties. The characteristic scent of ambergris is not present in its freshly produced form but develops over a prolonged aging process in the marine environment. The principal precursor to this fragrance is ambrein, a tricyclic triterpene alcohol, which is itself virtually odorless.[1][2] This technical guide provides a comprehensive overview of the chemical mechanisms underlying the transformation of ambrein into the key volatile odorants that define the ambergris scent. It details the oxidative degradation pathways, summarizes key quantitative data from experimental studies, outlines analytical and experimental protocols, and provides visual diagrams to elucidate the core processes.

The Core Mechanism: Oxidative Degradation of Ambrein

The transformation of the scentless ambrein into the fragrant compounds of ambergris is fundamentally an oxidative process.[3][4] This degradation occurs over months or years of exposure to environmental factors, primarily sunlight and atmospheric oxygen, in a process involving both photo-oxidation and autoxidation.[5][6][7]

1.1. The Role of Photo-oxidation and Singlet Oxygen

The key reaction driving the formation of ambergris odorants is the photo-oxidative degradation of ambrein.[6][8] Studies suggest that singlet oxygen (¹O₂), a highly reactive form of oxygen generated photochemically in the presence of natural sensitizers, is the primary active reagent in the biodegradation of ambrein.[6][9]

The proposed mechanism involves a singlet oxygen 'ene' reaction with the trisubstituted central double bond of the ambrein molecule.[9] This reaction leads to the formation of unstable allyl hydroperoxide intermediates. Subsequent degradation and cleavage of these hydroperoxides result in the formation of a variety of smaller, volatile, and odorous molecules.[6] This photo-oxidation is thought to be the main pathway for generating the most significant ambergris odorants.[10]

1.2. Key Odoriferous Transformation Products

The oxidative cleavage of ambrein yields a complex mixture of compounds, but a few key molecules are primarily responsible for the characteristic ambergris aroma.[11][12]

  • (-)-Ambroxide (Ambroxan): Widely recognized as the quintessential ambergris odorant, Ambroxide possesses a characteristic ambery, woody, and musky scent.[3][4][13] It is formed from the bicyclic portion of the ambrein molecule.

  • Ambrinol: Another important odor component, Ambrinol contributes to the overall scent profile of ambergris.[1][5]

  • γ-Dihydroionone: This compound is formed from the monocyclic part of the ambrein molecule following cleavage and contributes significantly to the overall fragrance.[11][14]

  • Other Volatiles: Additional compounds such as γ-cyclohomogeranial and γ-coronal have also been identified as volatile products of ambrein's autoxidative decomposition.[11]

The following diagram illustrates the primary oxidative degradation pathway from ambrein.

G cluster_main Ambrein Degradation Pathway cluster_products Key Odor Components Ambrein Ambrein (Odorless Tricyclic Triterpene Alcohol) Oxidation Photo-oxidation / Autoxidation (Sunlight, Air, Singlet Oxygen ¹O₂) Ambrein->Oxidation Intermediates Allyl Hydroperoxide Intermediates (Unstable) Oxidation->Intermediates Cleavage Degradation & Cleavage Reaction Intermediates->Cleavage Ambroxide This compound (Ambroxan) Cleavage->Ambroxide From Bicyclic Fragment GammaDihydroionone γ-Dihydroionone Cleavage->GammaDihydroionone From Monocyclic Fragment Ambrinol Ambrinol Cleavage->Ambrinol Other Other Volatiles Cleavage->Other

Caption: Oxidative degradation pathway of ambrein to key odorants.

Quantitative Data on Ambrein Transformation

Quantifying the transformation of ambrein into its volatile derivatives is challenging due to the complexity of the reactions and the volatility of the products. However, laboratory simulations have provided some key insights into reaction yields.

Study TypePrecursorConditionsKey ProductsYield (%)Reference
Simulated Environmental Photo-oxidationAmbrein in Seawater6h simulated sunlight with photosensitizerAmbroxan, γ-dihydroionone, etc.~1% (of initial ambrein by mass, detectable by GC-MS)[10][15]
Artificial Photooxidative Conversion SystemSynthesized AmbreinNot specifiedRange of ambergris volatiles8 - 15%[16][17][18]

Note: In the simulated environmental study, significant mass losses of ambrein (~50%) were observed even in dark controls, suggesting major losses of volatile products or incomplete recovery during extraction.[10][15]

Experimental Protocols

The study of ambrein degradation relies on simulated environmental experiments and sophisticated analytical techniques to identify and quantify the resulting compounds.

3.1. Simulated Environmental Photo-oxidation of Ambrein

This protocol aims to mimic the natural aging process of ambergris in the marine environment.

  • Preparation: A suspension of ambrein is created in seawater at a concentration of approximately 1666 mg/L.[15]

  • Photosensitizer Addition: A photosensitizer, such as 5, 10, 15, 20-tetraphenyl-21H, 23H-porphine copper (II), is added at 1% of the ambrein weight to facilitate the generation of singlet oxygen upon light exposure.[15]

  • Exposure: The mixture is exposed to simulated natural sunlight for a defined period (e.g., up to 6 hours). A parallel "dark control" sample is prepared identically but kept from light exposure to differentiate between photo-oxidation and autoxidation/other degradation pathways.[10][15]

  • Extraction: Following exposure, the reaction products are extracted from the seawater using an appropriate organic solvent.

  • Analysis: The solvent extract is concentrated and analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the degradation products.[15]

The following diagram outlines this experimental workflow.

G cluster_workflow Experimental Workflow for Ambrein Photo-oxidation A 1. Sample Preparation - Ambrein in Seawater - Add Photosensitizer B 2. Exposure - Simulated Sunlight (Light Sample) - No Light (Dark Control) A->B C 3. Solvent Extraction - Separate organic phase B->C D 4. Concentration - Evaporate solvent C->D E 5. Analysis - GC-MS - SPME-GC-MS D->E F 6. Data Interpretation - Identify & Quantify Products - Compare Light vs. Dark E->F

Caption: General experimental workflow for studying ambrein photo-oxidation.

3.2. Analytical Methodologies

Several analytical techniques are crucial for the identification and characterization of ambrein and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying the volatile and semi-volatile compounds in ambergris extracts. It provides a detailed chemical profile and can distinguish between natural ambergris and synthetic substitutes.[14][19][20]

  • Solid Phase Microextraction (SPME): Used in conjunction with GC-MS, SPME is a solvent-free technique for extracting and concentrating volatile compounds from the headspace above a sample. This is particularly useful for analyzing the aroma profile without complex extraction procedures.[14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR measures the absorption of infrared light, producing a spectrum that acts as a molecular "fingerprint." It helps identify the presence of specific functional groups, aiding in the authentication of ambergris.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of compounds. It has been used to identify characteristic protons and carbon atoms of ambrein directly in whole extracts.[21][22]

Conclusion

The formation of the characteristic ambergris odor is a complex, long-term process initiated by the environmental degradation of the odorless precursor, ambrein. The core mechanism is driven by photo-oxidation, with singlet oxygen playing a critical role in cleaving the ambrein molecule to produce a rich array of smaller, volatile odorants, most notably this compound and γ-dihydroionone. Laboratory simulations and advanced analytical techniques have been instrumental in elucidating these pathways. A thorough understanding of this transformation is vital for the quality assessment of natural ambergris and for the development of bio-synthetic and synthetic alternatives for the fragrance industry. As research progresses, particularly in the biosynthesis of ambrein and its derivatives, new opportunities for sustainable and controlled production of these valuable fragrance compounds will continue to emerge.[3][23][24]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (-)-Ambroxide as a Key Ambergris Constituent

Introduction

Ambergris is a solid, waxy, and flammable substance of a dull grey or blackish color produced in the digestive system of sperm whales (Physeter macrocephalus)[1]. For centuries, this rare and valuable material has been highly prized in perfumery for its unique, complex scent and its remarkable properties as a fragrance fixative, allowing scents to endure for much longer[1]. The characteristic odor of ambergris develops as it ages and is exposed to the elements of the sea and sun[1].

The primary molecule responsible for the signature scent of ambergris is this compound, a naturally occurring terpenoid[2][3][4]. It is an autoxidation product of the largely odorless triterpene, ambrein, which is the main constituent of fresh ambergris, comprising 25-45% of its mass[5][6]. Due to the protected status of sperm whales and the scarcity of ambergris, the demand for its unique olfactory profile has driven the development of synthetic and biosynthetic production methods for this compound[2][7]. Today, synthetic this compound is a cornerstone of the modern fragrance industry, providing a consistent and ethical source for the coveted ambergris note[1][2]. This guide provides a technical overview of this compound, its properties, formation, synthesis, analytical protocols, and applications relevant to scientific and research professionals.

Chemical and Physical Properties of this compound

This compound, also known by trade names such as Ambroxan, is an organic heterotricyclic molecule with a fused decalin and tetrahydrofuran ring system[2][8]. Its specific stereochemistry is crucial for its characteristic odor.

PropertyValueSource(s)
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][2]benzofuran[8]
Synonyms Ambroxan, (-)-Ambrox, Ambrofix, Orcanox[5][8]
Molecular Formula C₁₆H₂₈O[2][8][9]
Molecular Weight 236.39 g/mol [8][9]
CAS Number 6790-58-5[8][9][10]
Appearance White crystalline solid/flakes[9][10][11]
Melting Point 74 - 77 °C[5][9]
Boiling Point 272 - 274 °C[9][10]
Density 0.939 g/mL at 25 °C[5][9][10]
Optical Rotation [α]20/D = -26 ± 2° (c=1 in CHCl₃)[9][10]
Solubility Insoluble in water; Soluble in ethanol[5]
Odor Profile Woody, musky, ambergris-like, with salty and sweet nuances[2][3][5]

Natural Formation Pathway: From Ambrein to this compound

The genesis of this compound in nature is a slow, oxidative process. The precursor molecule, (+)-Ambrein, is a triterpene alcohol that is the major component of ambergris[6][7][12]. When ambergris is expelled by the sperm whale, it floats on the ocean and is subjected to prolonged exposure to sunlight (photo-oxidation) and air. This environmental weathering initiates the oxidative degradation of ambrein, breaking it down into a variety of odorous compounds, with this compound and Ambrinol being the principal contributors to the characteristic ambergris scent[1].

Natural Formation of this compound cluster_0 In Sperm Whale Digestive System cluster_1 Environmental Exposure cluster_2 Key Odor Components of Aged Ambergris Ambrein (+)-Ambrein (C₃₀H₅₂O) Odorless Precursor Degradation Oxidative Degradation Ambrein->Degradation Expulsion & Aging Sunlight Sunlight (UV) Sunlight->Degradation Air Air (Oxygen) Air->Degradation Seawater Seawater Seawater->Degradation Ambroxide This compound (C₁₆H₂₈O) Degradation->Ambroxide Ambrinol Ambrinol & Other Fragrant Volatiles Degradation->Ambrinol

Natural formation of this compound from its precursor, Ambrein.

Industrial Synthesis and Biosynthesis

Given the rarity and legal protections surrounding ambergris, industrial production of this compound is essential. The primary and most established method relies on a semi-synthesis starting from sclareol, a diterpene alcohol extracted from the clary sage plant (Salvia sclarea)[2][3][5][11].

Semi-synthesis from Sclareol

The traditional industrial process involves a three-step conversion:

  • Oxidative Degradation : The side chain of sclareol is cleaved through oxidation to form sclareolide, a lactone[5][13][14].

  • Reduction : The lactone group of sclareolide is reduced, typically using a reducing agent like LiAlH₄ or KBH₄, to yield ambradiol, a diol[13][15].

  • Cyclodehydration : The resulting ambradiol undergoes an acid-catalyzed dehydration and cyclization to form the final product, this compound[5][13][15].

Industrial Synthesis of this compound Sclareol (-)-Sclareol (from Clary Sage) Sclareolide Sclareolide Sclareol->Sclareolide 1. Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol 2. Reduction Ambroxide This compound Ambradiol->Ambroxide 3. Cyclodehydration (Acid-catalyzed)

The established three-step industrial synthesis of this compound from sclareol.
Modern Biosynthetic Routes

More recently, advancements in biotechnology have enabled more sustainable production pathways. These methods are of significant interest for producing high-purity, renewable ingredients.

  • Fermentation-based Precursors : A key development is the use of engineered microorganisms to produce precursors like (E,E)-homofarnesol from fermentation of simple sugars[12][16].

  • Enzymatic Cyclization : This biosynthesized precursor can then be converted to this compound through enzymatic cyclization, for instance, using an engineered squalene hopene cyclase (SHC)[12][16]. This combination of fermentation and biocatalysis represents a significant step towards a more sustainable and efficient production process[16][17][18].

Experimental Protocols: Analysis of this compound

The identification and quantification of this compound and related diterpenes in complex matrices (e.g., plant extracts, perfume compositions) require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique due to the volatility and thermal stability of these compounds.

Detailed Methodology: GC-MS Analysis

This protocol provides a general framework for the analysis of diterpenes. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Objective : To isolate diterpenes from a sample matrix.

  • Procedure :

    • Accurately weigh or measure the sample (e.g., 1-5 g of plant material, 100 mg of an oil).

    • Homogenize the sample in a suitable polar solvent (e.g., methanol or ethanol) to extract the compounds.

    • Perform a liquid-liquid extraction using a non-polar solvent such as hexane or diethyl ether. Mix vigorously and allow the layers to separate.

    • Collect the non-polar (upper) layer containing the diterpenes. Repeat the extraction 2-3 times to ensure complete recovery.

    • Combine the non-polar extracts and dry them over anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

    • Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of hexane or another suitable solvent for GC analysis[19].

2. GC-MS Instrumentation and Conditions

  • Objective : To separate, identify, and quantify this compound.

  • Typical Parameters :

ParameterSpecificationPurpose
Gas Chromatograph Agilent 7890A or similarSeparation of volatile compounds
Mass Spectrometer Agilent 5975C MSD or similarDetection and identification
Column Non-polar capillary column (e.g., HP-5MS, BPX5: 5% Phenyl Polysiloxane)Separation based on boiling point and polarity
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution
Carrier Gas HeliumInert gas to carry sample through the column
Flow Rate 1.0 mL/min (constant flow)Ensures reproducible retention times
Injection Mode Splitless or Split (e.g., 1:50)Splitless for trace analysis; Split for higher concentrations
Injector Temperature 230 - 250 °CEnsures rapid volatilization of the sample
Oven Program Initial: 50°C (hold 2 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 35°C/min to 270°CTemperature gradient to separate compounds
MS Transfer Line 250 °CPrevents condensation between GC and MS
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra
Mass Scan Range 50 - 500 m/zCovers the expected mass fragments of diterpenes

Source: Adapted from general protocols for terpene analysis[19][20].

3. Data Analysis

  • Identification : The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified analytical standard. The mass spectrum should match library data (e.g., NIST, Wiley).

  • Quantification : A calibration curve is constructed by injecting known concentrations of an this compound standard. The peak area of this compound in the sample is then used to determine its concentration based on this curve.

GC-MS Analytical Workflow Sample Sample (e.g., Perfume, Plant Extract) Extraction 1. Sample Preparation (Liquid-Liquid Extraction) Sample->Extraction Injection 2. GC-MS Injection Extraction->Injection Separation 3. Chromatographic Separation (GC Column) Injection->Separation Detection 4. Ionization & Mass Detection (Mass Spectrometer) Separation->Detection Analysis 5. Data Analysis (Retention Time & Mass Spectrum) Detection->Analysis Result Identification & Quantification Analysis->Result

A generalized workflow for the analysis of this compound using GC-MS.

Applications and Significance

Fragrance and Flavor Industries

This compound is a vital ingredient in modern perfumery[3][10]. It imparts a unique ambergris character, described as ambery, woody, and musky, which provides warmth, depth, and sensuality to a fragrance[2][3]. Its low volatility makes it an exceptional fixative, enhancing the longevity and stability of other fragrance components on the skin[2][5][10]. In the flavor industry, it is used in trace amounts (<0.01 ppm) as a flavoring agent and has been recognized as GRAS (Generally Recognized as Safe) by FEMA (Flavor and Extract Manufacturers Association)[2][5].

Potential in Research and Drug Development

While the primary application of this compound is in fragrances, some studies have explored its potential biological activities, which may be of interest to drug development professionals.

  • Anti-inflammatory and Antioxidant Properties : Some research has suggested that Ambroxide may possess anti-inflammatory and antioxidant properties. Studies have shown it can reduce the production of pro-inflammatory cytokines and protect against oxidative damage in vitro[21].

  • Mucolytic Properties : Certain sources indicate a potential use in respiratory treatments due to mucolytic properties, helping to break down mucus, though this application is less documented in mainstream scientific literature compared to its fragrance use[9][10].

  • Olfactory Research : As a well-defined and potent odorant, this compound serves as a standard reference compound in academic and industrial research for studying olfactory receptor responses and sensory perception[9][10].

Conclusion

This compound is unequivocally the key constituent responsible for the prized fragrance of ambergris. Its journey from a natural degradation product of ambrein in the marine environment to a cornerstone of the modern fragrance industry highlights a successful interplay of natural product chemistry, chemical synthesis, and biotechnology. The development of sustainable and ethical production methods, particularly through biosynthesis, ensures its continued availability. While its primary role remains in the fragrance and flavor sectors, preliminary research into its biological activities suggests potential avenues for further investigation by the scientific and pharmaceutical communities. The detailed analytical protocols available allow for its precise identification and quantification, supporting quality control and further research into its properties and applications.

References

Solubility Profile of (-)-Ambroxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ambroxide, a key component in the fragrance and flavor industries, is a crystalline solid whose solubility in organic solvents is a critical parameter for its application in various formulations. This technical guide provides a comprehensive overview of the known solubility of this compound in different organic solvents. Due to the limited availability of precise quantitative public data, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, alongside a workflow for the analytical quantification of the compound in solution.

Introduction

This compound, a synthetically produced tricyclic terpenoid, is highly valued for its unique ambergris-like scent.[1] Its physicochemical properties, particularly its solubility, are of paramount importance for its effective incorporation into perfumes, cosmetics, and other consumer products. Understanding its behavior in various organic solvents allows for the optimization of formulation processes, ensuring product stability and performance. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high logP value indicates a lipophilic nature, suggesting good solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₈O[2][3]
Molecular Weight236.40 g/mol [3]
AppearanceWhite to off-white solid[2]
Melting Point74-76 °C[1]
Water Solubility1.88 mg/L at 20°C
LogP5.09 at 25°C

Solubility of this compound in Organic Solvents

The available data on the solubility of this compound in various organic solvents is summarized in Table 2. It is important to note that much of the publicly available information is qualitative.

Table 2: Solubility Data of this compound in Selected Organic Solvents

SolventChemical FormulaSolubilityRemarksReference
EthanolC₂H₅OHSolubleQuantitative data not specified.[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO25 mg/mLRequires ultrasonic and warming to 60°C.[2]
WaterH₂OInsoluble (1.88 mg/L at 20°C)

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable analytical instrument.

Experimental Workflow

The overall workflow for the experimental determination of this compound solubility is depicted in the following diagram.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter through a syringe filter sample1->sample2 sample3 Dilute the filtrate with a suitable solvent sample2->sample3 sample4 Analyze the diluted sample by a validated analytical method (e.g., HPLC) sample3->sample4 quant2 Determine the concentration of this compound in the sample sample4->quant2 quant1 Prepare a calibration curve with standards of known concentration quant1->quant2 quant3 Calculate the solubility quant2->quant3

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

Analytical Quantification

A validated analytical method is crucial for the accurate determination of the this compound concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

While a specific validated method for this compound was not found in the public literature, a general approach, which would require optimization, is provided below. The principles are similar to those used for other related compounds.

  • Column: A C18 reversed-phase column is generally suitable for compounds with the polarity of this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio will need to be optimized to achieve good separation and a reasonable retention time.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the samples. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × D) / (1000 × 100)

Where:

  • C = Concentration of this compound in the diluted sample (mg/L) determined by HPLC.

  • V = Volume of the volumetric flask used for dilution (mL).

  • D = Dilution factor.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationships influencing its solubility in different types of solvents.

solubility_logic Factors Influencing this compound Solubility ambroxide This compound (Lipophilic, Low Polarity) low_solubility Low Solubility ambroxide->low_solubility Mismatched Polarity high_solubility High Solubility ambroxide->high_solubility Similar Polarity polar_solvents Polar Solvents (e.g., Water, Methanol) nonpolar_solvents Non-Polar Solvents (e.g., Hexane, Toluene) low_solubility->polar_solvents high_solubility->nonpolar_solvents

Caption: A diagram showing the relationship between the polarity of this compound and its expected solubility in polar and non-polar solvents.

Conclusion

References

(-)-Ambroxide material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for (-)-Ambroxide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for this compound, a key ingredient in the fragrance and flavor industries.[1][2] This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures to ensure safe laboratory practices.

Section 1: Chemical Identification and Physical Properties

This compound, also known as Ambroxan, is a synthetic diterpenoid with a characteristic ambergris-like odor.[2] It is widely used in perfumery as a fixative and for its unique scent profile.[2][3] Its chemical and physical properties are summarized below.

Identifier Value Source
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][4]benzofuran[4]
CAS Number 6790-58-5[1][4][5][6][7]
Molecular Formula C₁₆H₂₈O[1][2][4][7]
Molecular Weight 236.39 g/mol [1][4][7]
Appearance White crystalline solid/powder[1][3][8]
Melting Point 74 - 77 °C[1][6]
Boiling Point 272 - 274 °C[1]
Density 0.939 g/mL at 25 °C[1]
Water Solubility 1.88 mg/L at 20 °C[9]
Log P (octanol/water) 5.09[9]

Section 2: Hazard Identification and Safety Precautions

According to the available Safety Data Sheets, this compound is generally not classified as a hazardous substance.[10] However, as with any chemical, appropriate safety measures should be followed.

Hazard Classification Statement Source
GHS Classification Not a hazardous substance or mixture[10]
Potential Hazards May be harmful in contact with skin. Very toxic to aquatic life with long lasting effects.[11]
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink, or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Gather_PPE Gather PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Gather_PPE Prepare_Workspace Prepare Workspace (Ventilated Area) Gather_PPE->Prepare_Workspace Weigh_Material Weigh Material Prepare_Workspace->Weigh_Material Transfer_Material Transfer to Reaction Vessel Weigh_Material->Transfer_Material Clean_Equipment Clean Equipment Transfer_Material->Clean_Equipment Dispose_Waste Dispose of Waste (Follow Local Regulations) Clean_Equipment->Dispose_Waste

Safe Handling Workflow for this compound

Section 3: Toxicological and Ecological Information

Detailed toxicological studies on this compound are not extensively reported in publicly available MSDSs.[6] The available data suggests low acute toxicity.

Toxicological Data Value Source
Acute Oral Toxicity No data available[6][9]
Acute Dermal Toxicity No data available[6][9]
Acute Inhalation Toxicity No data available[6][9]
Skin Corrosion/Irritation Not classified as an irritant[12]
Serious Eye Damage/Irritation Not classified as an irritant[12]
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA[6]

Ecological data indicates that this compound may be harmful to aquatic organisms.[8][11]

Ecotoxicity Data Value Source
Toxicity to fish (Danio rerio) LC50 > 0.51 mg/L (96 h)[9]
Toxicity to daphnia (Daphnia magna) EC50 > 0.92 mg/L (48 h)[9]
Toxicity to algae (Pseudokirchneriella subcapitata) EC50 > 1.4 mg/L (72 h)[9]

The following diagram outlines the key information typically found in a Material Safety Data Sheet.

MSDS Material Safety Data Sheet (this compound) Identification 1. Identification MSDS->Identification Hazards 2. Hazard(s) Identification MSDS->Hazards Composition 3. Composition/Information on Ingredients MSDS->Composition First_Aid 4. First-Aid Measures MSDS->First_Aid Fire_Fighting 5. Fire-Fighting Measures MSDS->Fire_Fighting Accidental_Release 6. Accidental Release Measures MSDS->Accidental_Release Handling_Storage 7. Handling and Storage MSDS->Handling_Storage Exposure_Controls 8. Exposure Controls/Personal Protection MSDS->Exposure_Controls Physical_Chemical 9. Physical and Chemical Properties MSDS->Physical_Chemical Stability_Reactivity 10. Stability and Reactivity MSDS->Stability_Reactivity Toxicological 11. Toxicological Information MSDS->Toxicological Ecological 12. Ecological Information MSDS->Ecological Disposal 13. Disposal Considerations MSDS->Disposal Transport 14. Transport Information MSDS->Transport Regulatory 15. Regulatory Information MSDS->Regulatory Other 16. Other Information MSDS->Other

Structure of a Material Safety Data Sheet

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and ecological data cited in the MSDSs are not publicly available in these documents. The provided values are summaries of studies conducted by manufacturers or regulatory bodies. For detailed methodologies, researchers should refer to the primary scientific literature or contact the manufacturer directly.

Section 5: First Aid and Emergency Procedures

In case of exposure, the following first aid measures are recommended.[6]

Exposure Route First Aid Measures Source
Inhalation Move person into fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water.[6]
Eye Contact Flush eyes with water as a precaution.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust and prevent the product from entering drains.

References

The Synthesis of (-)-Ambroxide: A Technical Guide to Sclareol and Farnesene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Ambroxide, a key component of the highly valued fragrance ambergris, is a commercially significant sesquiterpenoid. Its unique olfactory properties and fixative capabilities have driven the development of various synthetic routes. This technical guide provides an in-depth analysis of the two primary industrial precursors for this compound synthesis: the traditional starting material, sclareol, and the more recent, bio-based alternative, farnesene. This document details the core synthetic pathways, presents quantitative data for comparative analysis, and provides experimental protocols for key transformations.

The Sclareol Route: A Well-Established Pathway

Sclareol, a diterpene diol extracted from clary sage (Salvia sclarea), has long been the industry standard for this compound production. The synthesis from sclareol is primarily a three-step chemical process, though one-pot variations have also been developed.

Traditional Three-Step Synthesis

The conventional synthesis from sclareol involves:

  • Oxidative Degradation: The side chain of sclareol is oxidatively cleaved to form sclareolide.

  • Reduction: The lactone group of sclareolide is reduced to the corresponding diol, known as ambradiol.

  • Cyclodehydration: An acid-catalyzed intramolecular cyclization of ambradiol yields this compound.

G sclareol Sclareol sclareolide Sclareolide sclareol->sclareolide Oxidative Degradation ambradiol Ambradiol sclareolide->ambradiol Reduction ambroxide This compound ambradiol->ambroxide Cyclodehydration

One-Pot Synthesis from Sclareol

To improve efficiency and reduce the environmental impact of the multi-step process, a one-pot synthesis has been developed. This method utilizes a catalyst to directly convert sclareol to this compound in a single reaction vessel.

G sclareol Sclareol ambroxide This compound sclareol->ambroxide One-Pot Synthesis (Oxidation/Cyclization)

The Farnesene Route: A Sustainable Chemoenzymatic Approach

With the increasing demand for sustainable and bio-based products, (E)-β-farnesene has emerged as a promising precursor for this compound. Farnesene can be produced on a large scale through fermentation. The synthesis of this compound from farnesene is a chemoenzymatic process.

Chemoenzymatic Synthesis

This route involves two main stages:

  • Chemical Conversion: (E)-β-farnesene is chemically converted to (E,E)-homofarnesol.

  • Enzymatic Cyclization: The resulting (E,E)-homofarnesol undergoes a highly selective enzymatic cyclization to yield this compound, catalyzed by a squalene hopene cyclase (SHC).

G farnesene (E)-β-Farnesene homofarnesol (E,E)-Homofarnesol farnesene->homofarnesol Chemical Conversion ambroxide This compound homofarnesol->ambroxide Enzymatic Cyclization (Squalene Hopene Cyclase)

Quantitative Data Comparison

The following tables summarize the quantitative data for the key steps in both the sclareol and farnesene routes to this compound.

Table 1: Synthesis from Sclareol

StepReagents/CatalystSolventTemperature (°C)TimeYield (%)Purity (%)
Oxidation of Sclareol to Sclareolide KMnO₄, Ac₂O-----
OzoneAcetic Acid, Water20--65.2
Filobasidium magnum JD1025--72 h88.79 (conversion)-
Reduction of Sclareolide to Ambradiol LiAlH₄Diethyl ether or THF0 to RTSeveral hoursHigh-
Mn pincer complex, H₂Ethanol90-99.3-
Cyclodehydration of Ambradiol to this compound p-Toluenesulfonic acidTolueneRefluxA few hoursHigh-
Activated ZeoliteHexane or TolueneRoom Temperature---
One-Pot Synthesis from Sclareol Quaternary ammonium phosphomolybdate, H₂O₂1,4-Dioxane70 then 903 h20 (overall)-

Table 2: Synthesis from (E)-β-Farnesene

StepReagents/CatalystSolventTemperature (°C)TimeYield (%)Purity (%)
Chemical Conversion to (E,E)-Homofarnesol 1. Diazomethane (in situ) 2. Carbocationic rearrangement---Good (80:20 E,E:E,Z)-
Enzymatic Cyclization to this compound Squalene Hopene Cyclase (A. acidocaldarius)Water3016 h54>95 (dr >20:1, er 95:5)

Detailed Experimental Protocols

Sclareol Route: Traditional Three-Step Synthesis

Step 1: Oxidation of Sclareol to Sclareolide with Ozone [1]

  • Reaction Setup: Dissolve sclareol (100 g) in acetic acid (240 g) and combine with water (152 g) and sodium hydroxide (8 g).

  • Reaction: Stir the solution at 20°C while bubbling ozone in air or oxygen through the mixture. A minimum of 2 molar equivalents of ozone with respect to sclareol is required for the reaction to proceed to completion.

  • Workup: Monitor the reaction by a suitable method (e.g., TLC, GC). Upon completion, the sclareolide can be isolated by extraction and purified, for example, by crystallization.

Step 2: Reduction of Sclareolide to Ambradiol with LiAlH₄ [2][3]

  • Reaction Setup: Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Sclareolide: Dissolve sclareolide in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching (Fieser workup): Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude ambradiol.

Step 3: Cyclodehydration of Ambradiol to this compound [2][4]

  • Reaction Setup: Dissolve ambradiol in a suitable organic solvent such as toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude this compound can be purified by crystallization or chromatography.

Sclareol Route: One-Pot Synthesis[5]
  • Reaction Setup: In a 100 mL round-bottom flask, combine sclareol (3.08 g, 10 mmol), 30% hydrogen peroxide aqueous solution (10 mL), 1,4-dioxane (30 mL), and phosphomolybdate catalyst A (0.96 g, 0.3 mmol).

  • Reaction: Heat the mixture to reflux at 70°C for 2 hours, and then continue to heat at reflux for an additional 2 hours.

  • Workup: After cooling, remove the solvent by rotary evaporation. Extract the residue with ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield this compound (0.47 g, 20% yield).

Farnesene Route: Chemoenzymatic Synthesis

Step 1: Chemical Conversion of (E)-β-Farnesene to (E,E)-Homofarnesol [5]

  • Cyclopropanation: (E)-β-farnesene is subjected to selective cyclopropanation at the terminal double bond. This can be achieved using in situ generated diazomethane.

  • Rearrangement and Hydrolysis: The resulting cyclopropanated intermediate undergoes a rearrangement under carbocationic conditions, followed by hydrolysis to yield a mixture of (E,E)-homofarnesol and (E,Z)-homofarnesol, typically in a ratio of around 80:20.

Step 2: Enzymatic Cyclization of (E,E)-Homofarnesol to this compound [6][7]

  • Enzyme Preparation: Recombinant E. coli cells expressing the squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius are used as the biocatalyst.

  • Reaction Setup: The cyclization is carried out in an aqueous buffer (e.g., pH 4-8).

  • Reaction: The substrate, (E,E)-homofarnesol (typically at a concentration of 10 mM to 0.2 M), is added to the whole-cell biocatalyst suspension. The reaction mixture is incubated at a controlled temperature (e.g., 15-30°C) for a specified time (e.g., 16 hours).

  • Workup: The reaction is terminated by extraction with a suitable organic solvent (e.g., heptane). The organic phase, containing the this compound, is then separated and analyzed by gas chromatography (GC). The product can be purified by crystallization directly from the reaction mixture.

Conclusion

Both the sclareol and farnesene routes offer viable pathways to this compound, each with distinct advantages and disadvantages. The traditional sclareol-based synthesis is a well-established and high-yielding process, but it relies on a plant-derived starting material and can involve harsh reagents and multiple steps. The one-pot modification offers a more streamlined approach.

The farnesene route represents a more modern, sustainable alternative, utilizing a bio-based feedstock produced through fermentation and employing a highly selective enzymatic final step. While the overall yield may be comparable to or, in some cases, lower than the traditional route, the improved atom economy, reduced waste, and greener profile make it an attractive option for the future of this compound production. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and sustainability goals.

References

The Autoxidation of Ambrein: A Natural Pathway to (-)-Ambroxide and its Synthetic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a highly valued component in the fragrance industry for its unique ambergris odor, is a naturally occurring terpenoid.[1] It is an autoxidation product of ambrein, the principal constituent of ambergris, a rare and costly excretion from sperm whales.[1][2][3] The natural transformation of the odorless ambrein into the fragrant this compound and other aromatic compounds occurs through a complex process of oxidative degradation when ambergris is exposed to sun and air.[3] While this natural autoxidation is the original source of this compound, its direct application as a synthetic method for industrial production is not viable due to low yields and lack of selectivity. This guide provides a detailed overview of the autoxidation of ambrein, summarizing the available scientific understanding of this natural process and contextualizing its limited role in the practical synthesis of this compound.

The Natural Autoxidation Pathway of Ambrein

The conversion of ambrein to this compound is a result of oxidative degradation. This process can be initiated by atmospheric oxygen (autoxidation) or accelerated by light (photo-oxidation).[4] The reaction proceeds through a free radical mechanism, leading to the fragmentation of the ambrein molecule. While the precise, detailed mechanism in the natural environment is complex and can be influenced by various factors, the general pathway is understood to involve the oxidative cleavage of the side chain of the ambrein molecule.

Autoxidation_of_Ambrein ambrein ambrein intermediates intermediates ambrein->intermediates Autoxidation / Photo-oxidation (O2, light) ambroxide ambroxide intermediates->ambroxide Fragmentation & Cyclization other_products other_products intermediates->other_products Fragmentation

Quantitative Data from Simulated Studies

Laboratory simulations of the environmental photo- and auto-oxidation of ambrein have been conducted to better understand the natural formation of ambergris odorants. These studies highlight the inefficiency of this process for the specific production of this compound.

Study TypeStarting MaterialConditionsThis compound YieldOther Major ProductsReference
Simulated Environmental Photo-oxidationAmbrein in seawater with a photosensitizerExposure to simulated sunlight for 6 hoursApprox. 1% of total detectable reaction productsγ-dihydroionone, a tricyclic enol ether[5]
Photooxidative Conversion SystemAmbreinEfficient photooxidative conversion system8-15% (of total volatiles)Range of ambergris volatiles[6][7]

Note: The yields reported are often for a mixture of volatile products, with this compound being only one of the components. Significant mass loss of the initial ambrein (up to 50%) has also been reported in these experiments, suggesting the formation of highly volatile or non-extractable products.[5]

Experimental Protocols for Simulated Autoxidation

While not a viable synthetic route, the experimental conditions used in simulation studies provide insight into the factors driving ambrein degradation. A representative, though not preparatively useful, protocol is described below.

Objective: To simulate the environmental photo-oxidation of ambrein.

Materials:

  • Ambrein

  • Seawater

  • Photosensitizer (e.g., 5, 10, 15, 20-tetraphenyl-21H, 23H-porphine copper (II))

  • Simulated natural sunlight source

Procedure:

  • A solution of ambrein in seawater (e.g., ~1666 mg/L) is prepared.[5]

  • A photosensitizer is added to the solution (e.g., 1% of ambrein w/w).[5]

  • The solution is exposed to simulated natural sunlight for a defined period (e.g., 6 hours).[5]

  • Dark controls are run in parallel under the same conditions but without light exposure.

  • Following exposure, the reaction mixture is extracted with an organic solvent.

  • The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the degradation products.

The Predominance of Alternative Synthetic Routes

Given the low yield, lack of selectivity, and the high cost and scarcity of ambrein, the direct autoxidation of ambrein is not used for the commercial production of this compound. Instead, the fragrance industry relies on more efficient and cost-effective semi-synthetic methods starting from readily available natural precursors.

The most established industrial synthesis of this compound starts from sclareol , a diterpene extracted from clary sage (Salvia sclarea).[1][8][9][10] This multi-step process generally involves:

  • Oxidative degradation of the sclareol side chain to produce sclareolide.

  • Reduction of sclareolide to ambradiol.

  • Cyclodehydration of ambradiol to yield this compound.

More recently, biosynthetic and chemo-enzymatic routes are being explored, using precursors such as farnesene, to develop more sustainable and environmentally friendly production methods for this compound.[3][7][11]

Synthetic_Routes_to_Ambroxide cluster_natural Natural Process cluster_synthetic Industrial Synthesis ambrein Ambrein ambroxide_natural This compound ambrein->ambroxide_natural Autoxidation (low yield) sclareol Sclareol sclareolide Sclareolide sclareol->sclareolide Oxidation ambradiol Ambradiol sclareolide->ambradiol Reduction ambroxide_synthetic This compound ambradiol->ambroxide_synthetic Cyclodehydration

Conclusion

The autoxidation of ambrein is a fascinating natural process that is fundamental to the formation of the characteristic aroma of ambergris, with this compound being a key product. However, from a synthetic chemistry perspective, this pathway is not a practical or efficient method for the targeted production of this compound. The low yields, formation of complex product mixtures, and the rarity of ambrein itself have led researchers and the fragrance industry to focus on well-established and more viable semi-synthetic routes from precursors like sclareol. Future developments in the biotechnological production of ambrein may one day make it a more accessible starting material, but for now, the controlled synthesis of this compound remains firmly in the domain of traditional organic synthesis and emerging biocatalytic methods.

References

Methodological & Application

Application Notes and Protocols: Semi-synthesis of (-)-Ambroxide from Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Ambroxide, a highly valued sesquiterpenoid, is a key ingredient in the fragrance industry, prized for its unique ambergris odor and excellent fixative properties.[1] While historically sourced from ambergris, a rare and costly material from sperm whales, chemical synthesis now provides the primary commercial supply.[2] The most industrially significant route is the semi-synthesis starting from (-)-sclareol, a diterpene readily available from the clary sage plant (Salvia sclarea).[3][4] This application note provides a detailed protocol for the three-stage semi-synthesis of this compound from sclareol, intended for researchers, chemists, and professionals in the fields of synthetic chemistry and fragrance development.

Introduction

The conversion of sclareol to this compound is a classic multi-step synthesis that leverages the existing stereocenter and carbon skeleton of the natural starting material to produce the optically pure target molecule.[4] The overall process is typically divided into three core stages:

  • Oxidative Degradation: The C20 diterpene sclareol has its side chain cleaved through oxidation to yield the C16 sesquiterpenoid lactone, sclareolide.[3][5]

  • Reduction: The lactone group of sclareolide is reduced to form the corresponding 1,4-diol, known as ambradiol.[1][3][5]

  • Cyclodehydration: An acid-catalyzed intramolecular cyclization (dehydration) of ambradiol yields the final cyclic ether, this compound.[1][3][5]

This document outlines the experimental procedures for each stage, presents quantitative data from various established methods, and illustrates the workflow and chemical pathway.

Overall Synthesis Workflow

The transformation from sclareol to this compound follows a linear three-step sequence. Each step involves a distinct chemical transformation, workup, and purification of the intermediate product before proceeding to the next stage.

G cluster_0 Synthesis Stages Sclareol Sclareol (Starting Material) Sclareolide Sclareolide (Intermediate 1) Sclareol->Sclareolide  Stage 1:  Oxidation Ambradiol Ambradiol (Intermediate 2) Sclareolide->Ambradiol  Stage 2:  Reduction Ambroxide This compound (Final Product) Ambradiol->Ambroxide  Stage 3:  Cyclization

Caption: High-level workflow for the semi-synthesis of this compound.

Chemical Transformation Pathway

The core chemical transformations involve the conversion of functional groups and the formation of a new heterocyclic ring. Various reagents can be employed for each step, offering different advantages in terms of yield, cost, and environmental impact.

G Sclareol (-)-Sclareol Sclareolide (+)-Sclareolide Sclareol->Sclareolide KMnO4 or O3 or RuCl3/NaOCl Ambradiol (-)-Ambradiol Sclareolide->Ambradiol LiAlH4 or KBH4 or cat. Mn-complex/H2 Ambroxide This compound Ambradiol->Ambroxide p-TsOH or H2SO4 or FeCl3

Caption: Chemical pathway showing key reagents for each synthetic step.

Experimental Protocols

The following protocols are based on established and frequently cited methods in the literature. Standard laboratory safety precautions should be followed at all times.

This protocol is adapted from a patented method utilizing ozone as a cost-efficient and effective oxidant.[3][6]

Materials:

  • Sclareol (100 g)

  • Acetic Acid (240 g)

  • Deionized Water (152 g)

  • Sodium Hydroxide (8 g)

  • Ozone (O₃) in Oxygen (O₂) stream (10% w/w)

  • Nitrogen gas (N₂)

  • Sodium Sulfite (5.5 g)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate:heptane mixture (1:2 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with gas inlet tube, stirrer, and cooling bath

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sclareol (100 g) in acetic acid (240 g).

  • Add water (152 g) and sodium hydroxide (8 g) to the solution. Stir the mixture to ensure homogeneity.

  • Maintain the reaction temperature at 20°C using a cooling bath.

  • Ozonolysis: Pass a 10% (w/w) stream of O₃ in O₂ through the mixture at a flow rate of 3.0 L/min for 5 hours. Monitor the temperature closely and use cooling to ensure it does not exceed 30°C.[3]

  • Quenching: After 5 hours, stop the ozone flow and purge the solution with nitrogen gas to remove any residual ozone.

  • To quench peroxides, add sodium sulfite (5.5 g) and stir for several minutes.[3]

  • Workup: Adjust the pH of the mixture to ~2 with 6 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with a 1:2 mixture of ethyl acetate:heptane (2 x 300 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude sclareolide. Further purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) to obtain a crystalline solid.

This stage employs a powerful reducing agent to open the lactone ring, forming a diol.[3]

Materials:

  • Sclareolide (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Reaction flask with dropping funnel, condenser, and nitrogen inlet

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Dissolve sclareolide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere. The reaction is exothermic, so cooling may be necessary to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction vessel in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Workup: A granular precipitate of aluminum salts will form. Filter the salts and wash them thoroughly with diethyl ether.[3]

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ambradiol. The product is often used in the next step without further purification.

The final step is an acid-catalyzed intramolecular dehydration to form the target cyclic ether.[3]

Materials:

  • Ambradiol (from Protocol 2)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with a Dean-Stark apparatus or condenser

Procedure:

  • Reaction Setup: Dissolve ambradiol in toluene in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.[3]

  • Cyclization: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude this compound. The final product can be purified by column chromatography on silica gel or by recrystallization to afford a white crystalline solid.[3]

Data Presentation: Reaction Yields

The efficiency of the semi-synthesis can vary significantly based on the chosen reagents and reaction conditions. Greener, more modern approaches often aim to improve yields and reduce waste.

StageReagentsReported YieldReference(s)
Overall Synthesis Modified commercial process~75%[7]
Overall Synthesis One-pot H₂O₂/phosphomolybdate catalyst~20%[1]
Stage 2: Reduction Mn-pincer complex, H₂, KOtBu, EtOHHigh[2]
Stage 3: Cyclization Dimethyl Carbonate (DMC), baseQuantitative[8]

Note: Yields for individual steps in the traditional three-stage process are often high, but the overall yield is impacted by purification losses at each stage.

Alternative & Greener Methodologies

While the protocols described are robust, significant research has focused on developing more sustainable alternatives.

  • Oxidation: Ruthenium-catalyzed oxidations can be more efficient than traditional methods.[9][10] Biotransformation using microorganisms like Cryptococcus albidus is also a known method to produce sclareolide.[11]

  • Reduction: Catalytic hydrogenation using earth-abundant metal catalysts, such as manganese pincer complexes, avoids the use of stoichiometric metal hydride reagents like LiAlH₄, which generate large amounts of waste.[2] This approach is more atom-economical and sustainable.[2]

  • Cyclization: Using dimethyl carbonate (DMC) under basic conditions can avoid the acidic conditions that sometimes lead to byproducts from elimination or rearrangement reactions.[8]

  • One-Pot Synthesis: A one-pot synthesis from sclareol using hydrogen peroxide and a specific phosphomolybdate catalyst has been developed, which simplifies the process by avoiding the isolation of intermediates, although the reported yield is moderate (20%).[1][12]

References

Application Notes and Protocols for the Biocatalytic Synthesis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of the valuable fragrance ingredient (-)-Ambroxide. This sustainable method utilizes an engineered squalene hopene cyclase (SHC) from Alicyclobacillus acidocaldarius, expressed in Escherichia coli, to catalyze the cyclization of (E,E)-homofarnesol. This process offers a green alternative to traditional chemical synthesis, with high stereoselectivity and productivity.[1][2][3]

Overview of the Biocatalytic Process

The core of this biocatalytic process is the enzymatic cyclization of (E,E)-homofarnesol to this compound, catalyzed by a squalene hopene cyclase.[1][2] Through protein engineering, SHC variants with significantly improved activity and stability have been developed, enabling the conversion of high substrate concentrations.[4][5] The use of a whole-cell biocatalyst system, where the engineered SHC is expressed in E. coli, simplifies the process by eliminating the need for enzyme purification.[5][6][7] This whole-cell approach has been optimized to achieve high volumetric productivities, making it a viable process for industrial-scale production.[5][8]

A key advantage of this biocatalytic method is the direct crystallization of this compound from the reaction mixture, which simplifies downstream processing and purification.[6][9] The process is typically carried out in an aqueous buffer system with the addition of surfactants to improve substrate availability to the enzyme within the whole cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the biocatalytic synthesis of this compound using engineered SHC variants.

Table 1: Performance of Engineered SHC Variants

SHC Variant GenerationSubstrate Concentration (g/L)Cell Concentration (g/L)Reaction Time for Full Conversion (h)Volumetric Productivity (g/L/h)Reference
1st Generation12525072~1.74[2][5]
2nd Generation30030072~4.17[2]
3rd Generation45018072~6.25[2]
Optimized Process188Not specifiedNot specified12.2[4][10]

Table 2: Reported Mutations in Engineered SHC for Improved this compound Synthesis

Mutation Position(s)EffectReference
F601Y, F129L, M132R, I432TBeneficial for (E,E)-homofarnesol conversion[4]
M132R, A224V, I432TImproved conversion of 125 g/L (E,E)-homofarnesol[7]
W169G13-fold increased product formation[11]

Experimental Protocols

Preparation of the Whole-Cell Biocatalyst

This protocol describes the expression of the engineered squalene hopene cyclase in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET-28a(+) vector containing the gene for the engineered SHC from Alicyclobacillus acidocaldarius[1]

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin for pET-28a(+))

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Centrifuge

  • Sterile wash buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • Transform the pET-28a(+)-SHC plasmid into a suitable E. coli expression strain.

  • Inoculate a single colony into a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a sterile wash buffer and centrifuge again.

  • The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored frozen at -80°C.

Biocatalytic Conversion of (E,E)-Homofarnesol to this compound

This protocol outlines the whole-cell biotransformation process.

Materials:

  • Prepared E. coli whole-cell biocatalyst

  • (E,E)-homofarnesol (substrate)

  • Succinate buffer (e.g., 50 mM, pH 6.0)[2][6]

  • Surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Bioreactor or baffled shake flasks

  • pH meter and temperature controller

Protocol:

  • Resuspend the whole-cell biocatalyst in the succinate buffer to the desired cell concentration (e.g., 180-300 g/L wet cell weight).[2]

  • Add the surfactant to the reaction mixture. The optimal concentration of SDS may need to be determined empirically but can range from 0.1% to 0.5% (w/v).

  • Add the (E,E)-homofarnesol substrate to the desired starting concentration (e.g., 125-450 g/L).[2][5] The substrate may be added in a fed-batch manner to mitigate potential substrate toxicity.

  • Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH (e.g., 6.0) with agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC).

  • The reaction is complete when the substrate is fully consumed, which can take up to 72 hours.[5][12]

Product Isolation and Purification

This compound conveniently crystallizes out of the reaction medium upon completion.[6]

Materials:

  • Completed reaction mixture

  • Filtration apparatus

  • Suitable solvent for washing (e.g., cold water or buffer)

  • Solvent for recrystallization (optional, e.g., ethanol or toluene)[1]

Protocol:

  • Upon completion of the reaction, cool the mixture to promote further crystallization of this compound.

  • Optionally, the reaction mixture can be heated to dissolve the product and then slowly cooled to control crystal size and purity.[1]

  • Isolate the solid this compound crystals by filtration.[6]

  • Wash the filter cake with a cold buffer or water to remove residual media components and cells.

  • The resulting this compound can be dried.

  • For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or toluene.[1]

Analytical Method for Reaction Monitoring

Gas chromatography is a suitable method for monitoring the consumption of (E,E)-homofarnesol and the formation of this compound.

Sample Preparation:

  • Take a known volume of the reaction mixture.

  • Extract the analytes with an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the sample vigorously and then centrifuge to separate the phases.

  • Analyze the organic phase by GC.

GC Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

Quantification can be achieved using an internal standard and calibration curves for both (E,E)-homofarnesol and this compound.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_catalyst_prep Whole-Cell Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Ecoli E. coli Expression Strain Transformation Transformation Ecoli->Transformation Plasmid pET-28a(+)-SHC Plasmid Plasmid->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Harvest Harvesting & Washing Culture->Harvest Catalyst Whole-Cell Biocatalyst Harvest->Catalyst Bioreactor Bioreactor (Succinate Buffer, Surfactant) Catalyst->Bioreactor Substrate (E,E)-Homofarnesol Substrate->Bioreactor Crystallization This compound Crystallization Bioreactor->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Purified_Product Purified this compound Drying->Purified_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Enzymatic_Reaction Homofarnesol (E,E)-Homofarnesol SHC Squalene Hopene Cyclase (SHC) (in E. coli whole cell) Homofarnesol->SHC Substrate Ambroxide This compound SHC->Ambroxide Catalyzes Cyclization Byproducts Minor Byproducts SHC->Byproducts Stereoselective Conversion

Caption: Enzymatic conversion of (E,E)-homofarnesol to this compound.

References

Application Notes: One-Pot Synthesis of (-)-Ambroxide from (-)-Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Ambroxide, a key component of the highly valued fragrance ambergris, is a widely used and biodegradable ingredient in the perfume industry.[1][2][3] Its unique olfactory properties and excellent fixative capabilities make it an indispensable element in high-end perfumery.[1][3][4] Historically, this compound was obtained from ambergris, a rare substance produced in the digestive tract of sperm whales.[1] Due to the high cost and ethical concerns associated with this natural source, synthetic routes have been developed, with (-)-sclareol, a diterpene extracted from clary sage (Salvia sclarea), being a primary starting material.[1]

The traditional industrial synthesis of this compound from (-)-sclareol is a multi-step process that typically involves:

  • Oxidative degradation of the sclareol side chain to produce sclareolide.

  • Reduction of sclareolide to form the intermediate ambradiol.

  • Acid-catalyzed cyclodehydration of ambradiol to yield this compound.[1]

While effective, this conventional route suffers from several disadvantages, including the use of expensive or toxic reagents, long reaction times, elaborate operational procedures, and significant pollutant discharge.[1]

One-Pot Synthesis: An Environmentally Benign Alternative

To address the shortcomings of the traditional method, a more efficient and environmentally friendly one-pot synthesis has been developed.[1][5] This innovative approach directly converts (-)-sclareol to this compound in a single reaction vessel, significantly reducing waste, operational complexity, and reaction time. The process utilizes hydrogen peroxide, a green and economical oxidant, in the presence of a specialized phase-transfer catalyst.[1]

A key innovation in this method is the use of a quaternary ammonium phosphomolybdate catalyst, specifically {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]}.[1][2][3][4] This catalyst has demonstrated superior performance compared to other phosphotungstates and phosphomolybdates, achieving an overall yield of 20% for the one-pot conversion.[1][2][3][4] The reaction proceeds through a proposed mechanism involving the oxidation of the sclareol side chain followed by an intramolecular etherification, all facilitated by the catalyst in a single pot.[3]

This application note provides a detailed protocol for the synthesis of the catalyst and the subsequent one-pot synthesis of this compound from (-)-sclareol.

Data Presentation

The selection of an appropriate catalyst is critical for the success of the one-pot synthesis. The following tables summarize the performance of various catalysts and the optimization of the leading catalyst's loading.

Table 1: Comparison of Various Catalysts for the One-Pot Synthesis of this compound

EntryCatalystCatalyst TypeYield (%)
1Na₂WO₄·2H₂OTungstate Salt~2.0
2Keggin-type PhosphotungstatesPolyoxometalate~5.5
3HPC (H₆P₂W₁₈O₆₂)Dowson-type Phosphotungstate5.47
4{[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]}Quaternary Ammonium Phosphomolybdate18.20

Data sourced from Yang et al., 2016.[1]

Table 2: Optimization of {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]} Catalyst Loading

EntryCatalyst Loading (mol %)Yield (%)
11.016.58
22.020.15
33.022.79
45.022.51
510.020.33

Reaction Conditions: (-)-sclareol (10 mmol), 1,4-dioxane (7 mL), H₂O₂ (5 mL), 70°C for 2h, then 90°C for 1h. Yields determined by GC. Data sourced from Yang et al., 2016.[1]

The data indicates that the quaternary ammonium phosphomolybdate is the optimal catalyst, with a loading of 3 mol% providing the highest yield.[1]

Experimental Protocols

Protocol 1: Synthesis of Catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]}

Materials:

  • Phosphomolybdic acid (H₃PMo₁₂O₄₀)

  • Cetylpyridinium chloride (C₅H₅N(CH₂)₁₅CH₃Cl)

  • Deionized water

Procedure:

  • Prepare a solution of phosphomolybdic acid in deionized water.

  • Prepare a separate solution of cetylpyridinium chloride in deionized water.

  • Under magnetic stirring, slowly add the cetylpyridinium chloride solution dropwise into the phosphomolybdic acid solution. A precipitate will gradually form.

  • Continue stirring the mixture for 3 hours at room temperature after the addition is complete.

  • Collect the precipitate by filtration.

  • Wash the solid catalyst with deionized water and dry it in an oven at 100°C to obtain the final product.

Protocol 2: One-Pot Synthesis of this compound

Materials:

  • (-)-Sclareol

  • Catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]}

  • 1,4-Dioxane

  • 30% Hydrogen peroxide (H₂O₂) aqueous solution

  • Ethyl acetate

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (-)-sclareol (3.08 g, 10 mmol), 1,4-dioxane (7 mL), 30% H₂O₂ (5 mL), and the catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]} (0.96 g, 0.3 mmol, 3 mol%).[1]

  • Heat the mixture with stirring at 70°C for 2 hours.

  • Increase the temperature to 90°C and continue heating for an additional 1 hour.[1][3]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate.

  • Wash the organic phase sequentially with a saturated Na₂CO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain this compound as a white solid. The isolated yield is approximately 20%.[1]

Visualizations

Experimental Workflow Diagram

One_Pot_Synthesis_Workflow cluster_catalyst Catalyst Synthesis cluster_synthesis One-Pot Reaction cluster_workup Workup & Purification cat_reagents Phosphomolybdic Acid + Cetylpyridinium Chloride cat_reaction Precipitation in H₂O cat_reagents->cat_reaction catalyst Catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]} cat_reaction->catalyst reaction_pot Reaction Vessel 1. 70°C, 2h 2. 90°C, 1h catalyst->reaction_pot sclareol (-)-Sclareol sclareol->reaction_pot reagents H₂O₂ (30%) 1,4-Dioxane reagents->reaction_pot workup Solvent Removal Extraction (EtOAc) Aqueous Washes reaction_pot->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Pathway Diagram

Reaction_Pathway Sclareol (-)-Sclareol Intermediate Oxidized Intermediate (in situ) Sclareol->Intermediate H₂O₂, Catalyst Side-chain Oxidation & Fragmentation Ambroxide This compound Intermediate->Ambroxide Intramolecular Cyclization

Caption: Simplified reaction pathway in the one-pot synthesis.

References

Application Notes and Protocols for the Enzymatic Cyclization of (E,E)-Homofarnesol to (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ambroxide, a highly valued fragrance ingredient, is traditionally synthesized through chemical methods. This document provides detailed application notes and protocols for a more sustainable and efficient biocatalytic route utilizing the enzymatic cyclization of (E,E)-homofarnesol. The key enzyme in this biotransformation is Squalene Hopene Cyclase (SHC), often employed in a whole-cell system with recombinant Escherichia coli. These protocols cover the entire workflow, from the cultivation of the biocatalyst to the purification of the final product, offering a comprehensive guide for researchers in biotechnology, synthetic biology, and fragrance development.

Introduction

The enzymatic conversion of (E,E)-homofarnesol to this compound represents a significant advancement in green chemistry and industrial biotechnology.[1][2] This biotransformation is catalyzed by Squalene Hopene Cyclase (SHC), an enzyme capable of inducing a complex cyclization cascade to form the characteristic polycyclic structure of this compound.[1][2] Engineered variants of SHC have demonstrated markedly improved catalytic efficiency and productivity, making this enzymatic route a viable and attractive alternative to traditional chemical synthesis.[3]

This application note provides a detailed guide for the laboratory-scale production of this compound using a whole-cell biocatalyst approach with recombinant E. coli expressing an engineered SHC.

Data Presentation

The performance of different Squalene Hopene Cyclase (SHC) variants in the cyclization of (E,E)-homofarnesol is summarized below. These tables highlight the improvements achieved through enzyme engineering.

Table 1: Performance of Engineered SHC Variants.

SHC VariantSubstrate Concentration (g/L)Cell Concentration (g/L)Reaction Time (h)Volumetric Productivity (g/L/h)Reference
Wild-type125250>150-[1]
1st Generation125250<72-[1]
2nd Generation30030072-[1]
3rd Generation45018072>2.5[1]

Table 2: Comparison of Different Biocatalytic Processes.

ParameterValueUnitReference
Substrate(E,E)-homofarnesol-[3]
BiocatalystWhole-cell E. coli expressing SHC-[1][3]
Typical Substrate Loading125 - 450g/L[1][3]
Temperature30 - 37°C[3]
pH~6.0 - 7.0-[3]
Reaction Time for Full Conversion<72hours[1][3]

Experimental Protocols

This section provides detailed step-by-step protocols for the entire process, from the preparation of the biocatalyst to the final purification of this compound.

Protocol 1: Preparation of Recombinant E. coli Biocatalyst

This protocol describes the cultivation of E. coli BL21(DE3) cells containing the expression plasmid for the desired SHC variant.

Materials:

  • E. coli BL21(DE3) strain harboring the SHC expression plasmid

  • Luria-Bertani (LB) or Terrific Broth (TB) medium[4]

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Starter Culture: Inoculate a single colony of the recombinant E. coli into 5-10 mL of LB or TB medium containing the appropriate antibiotic.[5][6][7] Incubate overnight at 37°C with vigorous shaking (200-250 rpm).[5][6][7]

  • Main Culture: The following day, inoculate a larger volume of fresh LB or TB medium (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).[5]

  • Growth: Incubate the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8 (mid-log phase).[5][8][9]

  • Induction: Induce the expression of the SHC enzyme by adding IPTG to a final concentration of 0.1-1.0 mM.[8][9][10]

  • Expression: Continue the incubation at a lower temperature, for instance, 16-25°C, for 12-18 hours to enhance proper protein folding and solubility.[8][9]

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10-15 minutes at 4°C).[10]

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again. The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the enzymatic cyclization of (E,E)-homofarnesol using the prepared whole-cell biocatalyst.

Materials:

  • Recombinant E. coli whole-cell biocatalyst

  • (E,E)-homofarnesol

  • Reaction buffer (e.g., 50 mM succinate buffer, pH 6.0)

  • Surfactant (e.g., Triton X-100, Tween 80)

  • Bioreactor or temperature-controlled shaker

  • pH meter

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a suitable vessel. The mixture should contain the reaction buffer, the whole-cell biocatalyst (e.g., 10-250 g/L wet cell weight), and a surfactant (e.g., 0.1-0.5% v/v).

  • Substrate Addition: Add (E,E)-homofarnesol to the desired final concentration (e.g., 125-450 g/L). The substrate can be added at the beginning of the reaction or fed batch-wise to mitigate potential substrate inhibition.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific SHC variant (typically 30-37°C) with agitation.[3]

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Completion: The reaction is considered complete when the substrate is fully consumed, which can take up to 72 hours depending on the enzyme variant and reaction conditions.[1]

Protocol 3: Downstream Processing and Purification

This protocol describes the extraction and purification of this compound from the biotransformation broth.

Materials:

  • Biotransformation broth containing this compound

  • Organic solvents (e.g., toluene, ethanol, hexane)

  • Steam distillation apparatus[11][12]

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Initial Separation: The crude this compound, which is often solid, can be separated from the aqueous phase and cell debris by filtration or centrifugation.[13]

  • Steam Distillation (Optional): To remove volatile impurities and separate the product from the cell mass, the entire reaction mixture can be subjected to steam distillation.[11][13] The distillate, containing this compound, is collected.

  • Solvent Extraction:

    • The separated solid phase (or the distillate) is extracted with a suitable organic solvent like toluene or ethanol.[13][14]

    • If using toluene, the organic phase containing this compound is separated from the aqueous phase.[13]

    • If using ethanol, the extract is separated from the solid residues.[13]

  • Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Crystallization:

    • The crude product is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, hexane).[15]

    • The solution is slowly cooled to induce crystallization.

    • The resulting crystals of this compound are collected by filtration, washed with a cold solvent, and dried.

Visualizations

Diagram 1: Overall Workflow

Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_dsp Downstream Processing Culture E. coli Cultivation Induction IPTG Induction Culture->Induction Harvest Cell Harvesting & Washing Induction->Harvest Reaction Whole-Cell Reaction Harvest->Reaction Separation Extraction / Distillation Reaction->Separation Purification Crystallization Separation->Purification Product This compound Purification->Product ReactionPathway cluster_enzyme Enzyme Active Site Homofarnesol (E,E)-Homofarnesol Carbocation1 Initial Carbocation Homofarnesol->Carbocation1 H+ CyclizationCascade Cyclization Cascade Carbocation1->CyclizationCascade FinalCarbocation Final Carbocation CyclizationCascade->FinalCarbocation Ambroxide This compound FinalCarbocation->Ambroxide H2O SHC Squalene Hopene Cyclase (SHC)

References

The Enduring Allure of (-)-Ambroxide: A Deep Dive into its Application as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(-)-Ambroxide, a synthetically produced tricyclic terpenoid ether, has become an indispensable ingredient in modern perfumery. Valued for its unique olfactory profile reminiscent of ambergris, it also possesses exceptional fixative properties that significantly enhance the longevity and stability of fragrance compositions.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the evaluation and utilization of this compound as a fragrance fixative.

Introduction to this compound as a Fragrance Fixative

This compound's primary role as a fixative is to reduce the evaporation rate of more volatile fragrance components.[4] This "anchoring" effect is attributed to its high molecular weight and low volatility, which helps to prolong the scent's presence on the skin.[4] By incorporating this compound into a fragrance formulation, perfumers can achieve a more linear and sustained release of the scent profile over time, enhancing the overall olfactory experience.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in fragrance formulations.

PropertyValueReference
Molecular Formula C₁₆H₂₈O[5][6]
Molecular Weight 236.39 g/mol [5][6]
Appearance White crystalline solid[5]
Odor Ambery, woody, musky, sweet[2][6]
Melting Point 74-76 °C[5]
Boiling Point 273.8 °C at 760 mmHg[5]
Solubility Soluble in ethanol; insoluble in water[6]

Mechanism of Action as a Fragrance Fixative

The fixative effect of this compound is primarily a physical phenomenon. Its large and relatively non-volatile molecules interact with the more volatile fragrance molecules, effectively "weighing them down" and hindering their escape from the skin or other substrate. This interaction is based on weak intermolecular forces, such as van der Waals forces.

cluster_0 Fragrance Molecules on Skin (Without Fixative) cluster_1 Fragrance Molecules on Skin (With this compound) Volatile Molecules Volatile Molecules Evaporation_Fast Rapid Evaporation Volatile Molecules->Evaporation_Fast High Volatility Ambroxide This compound Anchored_Molecules Anchored Volatile Molecules Ambroxide->Anchored_Molecules Intermolecular Forces Evaporation_Slow Slow Evaporation Anchored_Molecules->Evaporation_Slow Reduced Volatility

Caption: Mechanism of this compound as a fragrance fixative.

Experimental Protocols for Evaluation

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for quantifying the reduction in the evaporation rate of volatile fragrance compounds due to the presence of this compound.

Objective: To measure the concentration of target fragrance analytes in the headspace above a sample over time, with and without the addition of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

  • Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa.

  • Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm DVB/CAR/PDMS).

  • Fragrance solution (e.g., a model perfume containing a selection of top, middle, and base notes in ethanol).

  • This compound solution (e.g., 1% w/v in ethanol).

  • Filter paper or suitable substrate for fragrance application.

Procedure:

  • Sample Preparation:

    • Prepare two sets of headspace vials.

    • In the first set (Control), apply a standardized amount (e.g., 10 µL) of the fragrance solution onto a filter paper strip and place it inside the vial.

    • In the second set (Test), prepare a fragrance solution containing a specific concentration of this compound (e.g., 5% of the fragrance concentrate). Apply the same standardized amount of this solution to a filter paper strip and place it inside the vial.

    • Seal all vials immediately after sample application.

  • Headspace Sampling and Analysis:

    • Equilibrate the vials in the headspace autosampler oven at a controlled temperature (e.g., 35°C) for a specific time (e.g., 15 minutes) to simulate skin temperature.

    • Expose the SPME fiber to the headspace of each vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

    • Inject the adsorbed analytes into the GC-MS for separation and detection.

    • Repeat the analysis at different time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) to monitor the decrease in the concentration of each fragrance component over time.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify and quantify the peak area of each target fragrance analyte at each time point for both control and test samples.

  • Plot the peak area of each analyte as a function of time for both conditions.

  • Calculate the evaporation rate for each analyte with and without this compound.

cluster_workflow HS-GC-MS Experimental Workflow Start Start Prep_Control Prepare Control Sample (Fragrance only) Start->Prep_Control Prep_Test Prepare Test Sample (Fragrance + this compound) Start->Prep_Test Incubate Incubate Vials (e.g., 35°C) Prep_Control->Incubate Prep_Test->Incubate HS_SPME Headspace SPME (e.g., 20 min) Incubate->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis (Peak Area vs. Time) GC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HS-GC-MS analysis of fragrance longevity.

Sensory Evaluation Protocol

This protocol describes a method for assessing the perceived longevity and intensity of a fragrance by a trained sensory panel.

Objective: To determine if there is a perceivable difference in the longevity and intensity of a fragrance when formulated with this compound.

Panelists: A panel of at least 15 trained individuals with demonstrated olfactory acuity.

Materials:

  • Two fragrance solutions: one control (without this compound) and one test (with this compound).

  • Unscented blotter strips.

  • Individual evaluation booths with controlled ventilation and lighting.

  • Evaluation forms or software.

  • Olfactory palate cleansers (e.g., unscented smelling salts, coffee beans).

Procedure:

  • Sample Preparation and Presentation:

    • Code the two fragrance solutions with random three-digit numbers.

    • Apply a standardized amount of each fragrance solution to a separate blotter strip.

    • Present the blotter strips to the panelists in a balanced and randomized order.

  • Evaluation:

    • Instruct panelists to evaluate the intensity of the fragrance on each blotter strip at specified time intervals (e.g., 0, 30 minutes, 1, 2, 4, 6, and 8 hours).

    • Panelists should rate the fragrance intensity on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).

    • Between evaluations, panelists should take a break and use an olfactory palate cleanser to avoid sensory fatigue.

Evaluation Form (Example):

Time IntervalSample CodeFragrance Intensity (0-100)Comments on Fragrance Character
0 min
30 min
1 hr
2 hr
4 hr
6 hr
8 hr

Data Analysis:

  • Calculate the mean intensity ratings for each fragrance at each time point.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in the perceived intensity and longevity between the control and test samples.

cluster_sensory Sensory Evaluation Logical Flow Panelist Panelist Receive_Samples Receive Coded Samples (Control & Test) Panelist->Receive_Samples Evaluate_T0 Evaluate Intensity at Time 0 Receive_Samples->Evaluate_T0 Wait Wait for Time Interval Evaluate_T0->Wait Evaluate_Tx Evaluate Intensity at Time X Wait->Evaluate_Tx Time Interval Elapsed End_Session End Session Wait->End_Session All Intervals Complete Record_Data Record Intensity and Comments Evaluate_Tx->Record_Data Palate_Cleanse Olfactory Palate Cleanse Record_Data->Palate_Cleanse Palate_Cleanse->Wait Next Interval

Caption: Logical flow for sensory panel evaluation of fragrance longevity.

Representative Data

The following tables present hypothetical yet representative data illustrating the expected effect of this compound on fragrance longevity, as would be obtained from the experimental protocols described above.

Table 1: Representative HS-GC-MS Data for a Volatile Fragrance Component (Linalool)

Time (hours)Peak Area (Control - without this compound)Peak Area (Test - with 5% this compound)
01,200,0001,180,000
1850,0001,050,000
2500,000890,000
4150,000650,000
620,000400,000
8< 5,000250,000

Table 2: Representative Sensory Panel Data (Mean Intensity Ratings)

Time (hours)Mean Intensity (Control - without this compound)Mean Intensity (Test - with 5% this compound)
08584
16578
24070
41555
6535
8120

Conclusion

This compound is a highly effective and versatile fragrance fixative that plays a crucial role in modern perfumery. Its ability to prolong the evaporation of more volatile components leads to a more stable and long-lasting fragrance experience. The experimental protocols provided in this document offer a systematic approach for researchers and professionals to quantify and evaluate the fixative effects of this compound, enabling its optimized use in the development of high-performance fragrances.

References

Application Notes and Protocols for (-)-Ambroxide in Sensory Perception and Olfactory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid, is a key component of the fragrance of ambergris and is widely used in the perfume industry. Beyond its commercial applications, this compound serves as a valuable molecular tool in sensory perception and olfactory research. Its specific interaction with a human olfactory receptor, OR7A17, provides a clear model for investigating the mechanisms of odorant recognition, signal transduction, and the genetic basis of olfactory perception.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in this field, including detailed experimental protocols and quantitative data to facilitate further research and drug development.

Sensory Perception and Olfactory Profile

This compound is primarily recognized through the olfactory system. The perception of its characteristic ambergris scent is largely mediated by the G-protein coupled receptor (GPCR) OR7A17.[1][3] Studies have shown that genetic variations in the OR7A17 gene can lead to differences in the perceived pleasantness of this compound, highlighting the role of individual genetic makeup in sensory perception.[1][3][4][5] Individuals with functional OR7A17 alleles tend to perceive the scent as more pleasant compared to those with non-functional alleles.[1][3][4][5]

Data Presentation: Quantitative Analysis of this compound and OR7A17 Interaction

The interaction between this compound and the olfactory receptor OR7A17 has been characterized using various in vitro assays. The following table summarizes the quantitative data from dose-response experiments.

CompoundReceptorAssay TypeEC50 (µM)NotesReference
This compoundHuman OR7A17Luciferase Reporter Assay~10-100The EC50 value is estimated from the dose-response curves presented in the cited literature. The response is concentration-dependent.[4][5][6]
OrbitoneHuman OR7A17Luciferase Reporter Assay>100A structural analogue of this compound that shows weaker activation of OR7A17.[7]
Iso E SuperHuman OR7A17Luciferase Reporter Assay>100Another structural analogue with weak agonistic activity on OR7A17.[7]

Signaling Pathway

The binding of this compound to OR7A17 initiates a canonical olfactory signal transduction cascade. This G-protein coupled receptor pathway is crucial for converting the chemical signal of the odorant into an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ambroxide This compound OR7A17 OR7A17 Ambroxide->OR7A17 Binding G_protein Gαolf/βγ OR7A17->G_protein Activation ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activation cAMP cAMP ACIII->cAMP Conversion CNG_channel CNG Channel Ca_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na ATP ATP cAMP->CNG_channel Opening Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Luciferase_Assay_Workflow A Plate HEK293T cells B Transfect with OR, Luciferase, and Control vectors A->B C Incubate for 24h B->C D Stimulate with this compound dilutions C->D E Incubate for 4-6h D->E F Lyse cells and measure Luciferase activity E->F G Normalize data and generate dose-response curve F->G H Calculate EC50 G->H Calcium_Imaging_Workflow A Isolate Olfactory Sensory Neurons B Load cells with Calcium-sensitive dye A->B C Mount on microscope and establish baseline B->C D Apply this compound and record fluorescence C->D E Calculate ΔF/F0 and analyze calcium transients D->E Behavioral_Olfactometry_Logic A Habituate mouse to test cage B Present vehicle control (habituation) A->B C Present this compound (test) B->C E Record and analyze sniffing time B->E D Present novel odor (dishabituation) C->D C->E D->E

References

Application Notes and Protocols for the Quantification of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-Ambroxide, a key fragrance and flavor compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to offer robust and reliable methods for quality control, stability testing, and research applications.

Introduction to this compound Quantification

This compound, a naturally occurring terpenoid, is a crucial component in the fragrance industry, prized for its unique ambergris-like scent.[1] Accurate and precise quantification of this compound is essential for ensuring product quality and consistency in various applications, including perfumes, cosmetics, and flavorings. This document outlines validated analytical techniques for the determination of this compound, focusing on the widely used methods of GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Its high sensitivity and specificity make it an ideal method for the analysis of complex matrices such as essential oils and fragrance formulations.

Experimental Workflow: GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Essential Oil) Dilution Dilution with Solvent (e.g., Ethanol) Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Filter Filtration (0.45 µm) Vortex->Filter Injection Injection into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: GC-MS analytical workflow for this compound quantification.

Detailed GC-MS Protocol

This protocol is adapted from a validated method for the simultaneous determination of Ambrox in clary sage oil.[1]

2.1. Sample Preparation

  • Accurately weigh 1.0 g of the sample (e.g., essential oil, perfume oil) into a 10 mL volumetric flask.

  • Add ethanol to the mark and vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2.2. Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

2.3. Chromatographic Conditions

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Ramp at 5°C/min to 250°C, hold for 5 minutes.

2.4. Mass Spectrometer Conditions

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Scan.

2.5. Quantification Prepare a series of standard solutions of this compound in ethanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and the prepared sample. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Workflow: HPLC Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Cosmetic Cream) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filter Filtration (0.45 µm) Centrifugation->Filter Injection Injection into HPLC Filter->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV or ELSD/CAD Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analytical workflow for this compound quantification.

Detailed HPLC Protocol

3.1. Sample Preparation

  • Accurately weigh 1.0 g of the sample (e.g., cosmetic cream, lotion) into a 15 mL centrifuge tube.

  • Add 10 mL of methanol and vortex for 5 minutes to extract this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.2. Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Diode Array Detector (DAD), ELSD, or CAD.

3.3. Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • DAD: 210 nm.

    • ELSD/CAD: Nebulizer temperature 35°C, Evaporation temperature 60°C, Gas flow 1.5 L/min.

3.4. Quantification Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 10 to 200 µg/mL. Inject each standard and the prepared sample. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

Data Summary

The following table summarizes the quantitative data for the described analytical methods. The HPLC data is representative of typical performance for similar non-polar compounds analyzed by the adapted method.

ParameterGC-MS Method[1]Adapted HPLC Method (Representative Data)
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 50 µg/L1 mg/L
Limit of Quantification (LOQ) 150 µg/L5 mg/L
Precision (RSD) < 4%< 5%
Recovery 91-105%90-110%

Analytical Parameter Relationships

The selection and optimization of analytical parameters are crucial for achieving accurate and reliable quantification. The following diagram illustrates the logical relationships between key parameters in chromatographic analysis.

Analytical Parameters cluster_method Analytical Method cluster_params Key Parameters cluster_performance Performance Metrics GCMS GC-MS Column Column (Stationary Phase) GCMS->Column MobilePhase Mobile/Carrier Phase GCMS->MobilePhase Carrier Gas Temperature Temperature (Oven/Column) GCMS->Temperature Oven Program Detector Detector GCMS->Detector Mass Spec. HPLC HPLC HPLC->Column HPLC->MobilePhase Mobile Phase HPLC->Temperature Column Temp. HPLC->Detector UV/ELSD/CAD Resolution Resolution Column->Resolution MobilePhase->Resolution Temperature->Resolution Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity Precision Precision (RSD) Resolution->Precision Sensitivity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy

Caption: Relationship between analytical methods, key parameters, and performance metrics.

References

Application Note: Preparation of (-)-Ambroxide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Ambroxide is a high-value terpenoid prized in the fragrance industry for its unique ambergris scent and excellent fixative properties.[1][2] It is a key component in many high-end perfumes and flavoring agents.[3][4] Historically obtained from ambergris, a substance produced in the digestive system of sperm whales, its use is now dominated by synthetic and semi-synthetic production methods to ensure a stable and ethical supply.[5][6] The most common semi-synthetic route starts from (-)-sclareol, a natural diterpene extracted from clary sage (Salvia sclarea).[1][6][7]

The preparation of this compound with high purity (≥99.0%) is crucial for its use as an analytical standard in quality control, research, and development. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound to meet the stringent requirements of an analytical reference standard.

Overall Experimental Workflow

The protocol follows a well-established three-step synthesis from (-)-sclareol, followed by rigorous purification and characterization.

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Characterization & Certification sclareol (-)-Sclareol (Starting Material) oxidation Oxidative Degradation sclareol->oxidation KMnO₄ / Oxidant sclareolide Sclareolide (Intermediate) oxidation->sclareolide reduction Reduction sclareolide->reduction LiAlH₄ / Reductant ambradiol (-)-Ambradiol (Intermediate) reduction->ambradiol cyclization Cyclodehydration ambradiol->cyclization Acid Catalyst crude_ambroxide Crude this compound cyclization->crude_ambroxide column_chrom Column Chromatography crude_ambroxide->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_ambroxide Purified this compound recrystallization->pure_ambroxide qc_checks Purity & Identity Verification (GC, NMR, MS, IR, MP, Optical Rotation) pure_ambroxide->qc_checks analytical_standard This compound Analytical Standard qc_checks->analytical_standard Certification

Figure 1: Workflow for the preparation of this compound analytical standard.

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

  • (-)-Sclareol (≥95%)

  • Potassium permanganate (KMnO₄)

  • Acetic anhydride (Ac₂O)

  • Sodium hydroxide (NaOH)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid or another suitable acid catalyst

  • Toluene

  • Silica gel (for column chromatography)

  • Hexane, Ethyl acetate (for chromatography)

  • Methanol or Ethanol (for recrystallization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Protocol 1: Synthesis

The synthesis of this compound from (-)-sclareol is a well-documented three-step process.[1][5][7][8]

Part A: Oxidative Degradation of (-)-Sclareol to Sclareolide

  • Dissolve (-)-sclareol in a suitable solvent like acetic acid or acetone.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the low temperature. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) to destroy excess oxidant.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain crude sclareolide, which can be purified by chromatography or recrystallization before proceeding.

Part B: Reduction of Sclareolide to (-)-Ambradiol

  • Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of sclareolide in the same anhydrous solvent to the suspension.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting solids (aluminum salts) and wash them thoroughly with the reaction solvent.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude (-)-ambradiol.

Part C: Cyclodehydration of (-)-Ambradiol to this compound

  • Dissolve the crude (-)-ambradiol in a non-polar solvent such as toluene or hexane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the cyclization to completion.

  • Once the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

  • Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Purification to Analytical Standard Grade

Achieving the high purity required for an analytical standard involves sequential purification steps.[9][10]

Part A: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexane.

  • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

  • Load the sample onto the column and elute with the solvent system.

  • Collect fractions and analyze them by TLC or GC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent.

Part B: Recrystallization

  • Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or hexane).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound. Repeat the recrystallization if necessary to achieve the desired purity.

Characterization and Data

The final product must be rigorously analyzed to confirm its identity and purity. The specifications should align with commercially available analytical standards.[11][12]

Analytical Methods

  • Gas Chromatography (GC): To determine purity (assay ≥99.0%).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (236.39 g/mol ).[13]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

  • Melting Point (MP): To check for purity (literature range: 74-76 °C).[11]

  • Optical Rotation: To confirm the correct stereoisomer ([α]/D -29.5 ± 1.5°, c = 1 in toluene).[11]

Quantitative Data Summary

ParameterSpecificationReference
Appearance White crystalline solid[3]
Assay (Purity) ≥99.0% (by GC)[11][12]
Molecular Formula C₁₆H₂₈O[3][13]
Molecular Weight 236.39 g/mol [11][13]
Melting Point 74 - 76 °C[11]
Optical Rotation [α]/D = -28° to -31° (c=1, toluene)[11]
Solubility Soluble in ethanol and other organic solvents

Storage and Handling

To ensure the long-term integrity of the this compound analytical standard, proper storage is essential.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight.[6]

  • Stability: The compound is stable under normal storage conditions.[6] The shelf life should be determined, and an expiry date should be clearly labeled on the standard.[11]

  • Handling: Handle using standard laboratory safety practices. While not considered highly hazardous, avoid inhalation of dust and contact with skin and eyes.

References

Synthesis of (-)-Ambroxide from (R)-Carvone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ambroxide, a highly valued fragrance component, is a key ingredient in the perfume industry due to its unique ambergris odor. This document provides a detailed protocol for the enantioselective synthesis of this compound starting from the readily available and chiral starting material, (R)-carvone. The seven-step synthesis involves a sequence of alkylations, cyclizations, and functional group manipulations, culminating in the formation of the target molecule with a good overall yield. This application note provides detailed experimental procedures, a summary of reaction yields, and a visual representation of the synthetic workflow to aid researchers in the replication and potential optimization of this synthetic route.

Introduction

This compound is a naturally occurring triterpenoid and one of the most important olfactory components of ambergris, a waxy substance produced in the digestive system of sperm whales. Due to the rarity and ethical concerns associated with harvesting ambergris, synthetic routes to this compound are of significant commercial and scientific interest. The use of enantiomerically pure starting materials is crucial for the synthesis of the desired (-)-enantiomer, which possesses the characteristic ambergris scent. (R)-carvone, a monoterpene derived from spearmint oil, serves as an excellent and cost-effective chiral precursor for this purpose.

The synthetic strategy outlined here follows a concise and efficient route involving the construction of the bicyclic core of this compound through a key acid-catalyzed cyclization. Subsequent functional group transformations, including a Barton vinyl iodide synthesis, lead to the final product. This protocol provides a practical guide for the laboratory-scale synthesis of this compound.

Data Presentation

StepReactionReactantsProductYield (%)
1First Alkylation (Methylation)(R)-Carvone, Lithium diisopropylamide (LDA), Methyl iodide (MeI)(R)-6-methyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one85
2Second Alkylation and Cyclization/ReductionIntermediate from Step 1, 3-bromopropyne, Trifluoroacetic acid (TFA), H₂, Pd/CBicyclic ketone intermediateN/A
3Reduction of KetoneBicyclic ketone intermediate, Sodium borohydride (NaBH₄)Bicyclic alcohol intermediateN/A
4Barton Vinyl Iodide SynthesisBicyclic alcohol intermediate, Hydrazine, IodineBicyclic vinyl iodide intermediate71 (for two steps)
5Alkylation (Methylation)Bicyclic vinyl iodide intermediate, Methylmagnesium bromide (MeMgBr), Fe(acac)₃Alkylated intermediateN/A
6Hydroboration-OxidationAlkylated intermediate, 9-BBN, H₂O₂, NaOHPrimary alcohol intermediate81
7Acid-Catalyzed CyclizationPrimary alcohol intermediate, Ferric chloride (FeCl₃)This compound79
Overall Yield 26.2

N/A: Yield not explicitly reported in the primary literature for this specific step.

Experimental Protocols

Step 1: First Alkylation (Methylation) of (R)-Carvone

Procedure:

  • To a stirred solution of (R)-carvone (10.0 g, 66.6 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 340.0 mL) at -25 °C, slowly add lithium diisopropylamide (LDA) (46.6 mL, 2 M in THF, 1.4 equiv.).

  • Stir the resulting solution at -25 °C for 2 hours.

  • Add methyl iodide (MeI, 33.1 g, 233.0 mmol, 3.5 equiv.) and continue stirring for 1 hour at -25 °C.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 250 mL).

  • Extract the mixture with ethyl acetate (EtOAc, 3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-6-methyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one.

Step 2: Second Alkylation and Acid-Catalyzed Cyclization/Reduction

Procedure:

  • To a solution of the methylated carvone from Step 1 in anhydrous THF at -78 °C, add a solution of LDA in THF.

  • After stirring for 1 hour, add 3-bromopropyne.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the crude product in trifluoroacetic acid (TFA) and stir at room temperature for 3 days to effect cyclization.

  • Remove the TFA under reduced pressure.

  • Dissolve the residue in ethanol, add 10% palladium on carbon (Pd/C), and hydrogenate under a hydrogen atmosphere at normal pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the bicyclic ketone.

Step 3: Reduction of the Bicyclic Ketone

Procedure:

  • Dissolve the bicyclic ketone from Step 2 in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with EtOAc.

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the bicyclic alcohol.

Step 4: Barton Vinyl Iodide Synthesis

Procedure:

  • To a solution of the bicyclic alcohol from Step 3 in a suitable solvent (e.g., THF), add hydrazine hydrate and stir at room temperature to form the hydrazone.

  • After completion of the hydrazone formation, add a solution of iodine in THF to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to yield the bicyclic vinyl iodide.

Step 5: Alkylation of the Vinyl Iodide

Procedure:

  • To a solution of the bicyclic vinyl iodide from Step 4 in anhydrous THF, add a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃).

  • Cool the mixture to 0 °C and add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate to obtain the alkylated product.

Step 6: Hydroboration-Oxidation of the Alkylated Intermediate

Procedure:

  • Dissolve the alkylated product from Step 5 in anhydrous THF and cool to 0 °C.

  • Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Stir the mixture at room temperature for 4 hours.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the primary alcohol.

Step 7: Acid-Catalyzed Cyclization to this compound

Procedure:

  • Dissolve the primary alcohol from Step 6 in dichloromethane (DCM).

  • Add a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford this compound.

Mandatory Visualization

Synthesis_of_Ambroxide R_Carvone (R)-Carvone Intermediate1 Methylated Carvone R_Carvone->Intermediate1 1. LDA, THF, -25°C 2. MeI Intermediate2 Bicyclic Ketone Intermediate1->Intermediate2 1. LDA, 3-Bromopropyne 2. TFA 3. H₂, Pd/C Intermediate3 Bicyclic Alcohol Intermediate2->Intermediate3 NaBH₄, MeOH Intermediate4 Bicyclic Vinyl Iodide Intermediate3->Intermediate4 1. Hydrazine 2. I₂ Intermediate5 Alkylated Intermediate Intermediate4->Intermediate5 MeMgBr, Fe(acac)₃ Intermediate6 Primary Alcohol Intermediate5->Intermediate6 1. 9-BBN 2. H₂O₂, NaOH Ambroxide This compound Intermediate6->Ambroxide FeCl₃, DCM

Caption: Synthetic workflow for this compound from (R)-Carvone.

Application Notes and Protocols: Microbial Biotransformation of Sclareol to Ambradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial biotransformation of sclareol, a naturally occurring diterpene alcohol, to ambradiol is a pivotal step in the semi-synthesis of Ambrox®, a highly valued substitute for ambergris in the fragrance industry.[1][2] This bioconversion offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. The dimorphic yeast-like microorganism, Hyphozyma roseoniger, has been identified as an effective biocatalyst for this transformation.[2][3][4][5] This document provides detailed application notes and protocols for the microbial biotransformation of sclareol to ambradiol using Hyphozyma roseoniger, based on established research. The process involves whole-cell biotransformation in a batch culture system, where the microorganism converts sclareol into ambradiol.[4] From a biological standpoint, this biotransformation may serve as a detoxification mechanism for the H. roseoniger cells, eliminating a xenobiotic compound.[4]

Data Presentation

The following table summarizes the semi-quantitative data from the biotransformation of sclareol to ambradiol by Hyphozyma roseoniger over a phased batch culture period. The data illustrates the progressive consumption of the sclareol substrate and the corresponding increase in the ambradiol product.

PhaseDaySclareol (%)Ambradiol (%)Notes
Phase I0-3--Induction period with 20 mg/200 mL sclareol.[4][6]
Phase II4HighLow1 g/200 mL sclareol added as the primary substrate.[4][6]
Phase III7DecreasingIncreasingActive bioconversion period.
Phase IV10LowHighNear-complete conversion of sclareol.
Phase V14Very LowVery HighBiotransformation process is largely complete.[4]

Note: The percentages are based on semi-quantitative analysis of the relative ratios of sclareol to ambradiol.[4][7] Rapid conversion of the substrate is evident from day 5, with virtually complete conversion occurring within three days after the main sclareol addition.[4]

Experimental Protocols

This section details the methodology for the microbial biotransformation of sclareol to ambradiol using Hyphozyma roseoniger.

Microorganism and Culture Conditions
  • Microorganism: Hyphozyma roseoniger (e.g., ATCC 20624, CBS 214.83).[4][5]

  • Growth Medium: Potato Dextrose Broth (PDB) or a defined medium with glucose as the sole carbon source.[3]

  • Culture Type: Aerobic batch culture.[5]

  • Temperature: 20°C.[5]

Experimental Workflow

The biotransformation is typically carried out over a 14-day period, divided into distinct phases.

  • Prepare the sterile growth medium in a suitable bioreactor or flask.

  • Inoculate the medium with a fresh culture of Hyphozyma roseoniger.

  • To induce the metabolic pathways for terpenoid metabolism, add a low concentration of sclareol (e.g., 20 mg per 200 mL of culture) to the culture on day 0.[4][6] This pre-treatment step may upregulate the necessary enzymatic machinery.[4]

  • Incubate the culture under aerobic conditions at 20°C with agitation.

  • After the 3-day induction period, add the main sclareol substrate to the culture (e.g., 1 g per 200 mL of culture).[4][6]

  • Continue the incubation under the same conditions.

  • Monitor the progress of the bioconversion by periodically taking samples from the culture.

  • Analyze the samples to determine the relative concentrations of sclareol and ambradiol. Recommended analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: To identify and quantify the compounds.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification of metabolites.[4]

    • Gas Chromatography with Flame Ionization Detection (GC-FID): For quantitative analysis.[4]

Extraction and Analysis of Metabolites
  • Cell Harvesting: Harvest the H. roseoniger cells from the culture broth via centrifugation or filtration.

  • Extraction: Extract the metabolites from the cell pellet and the supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracts using the analytical methods mentioned above to quantify the amount of sclareol consumed and ambradiol produced.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the microbial biotransformation of sclareol to ambradiol.

G cluster_prep Preparation cluster_bioreactor Biotransformation Process cluster_analysis Analysis A Prepare Sterile Growth Medium B Inoculate with Hyphozyma roseoniger A->B C Phase I: Induction (Day 0-3) Add 20 mg/200 mL Sclareol B->C D Phase II: Substrate Addition (Day 4) Add 1 g/200 mL Sclareol C->D E Phase III-V: Bioconversion (Day 5-14) Incubation at 20°C D->E F Periodic Sampling E->F Monitoring G Metabolite Extraction F->G H LC-MS, NMR, GC-FID Analysis G->H I Data Interpretation (Sclareol vs. Ambradiol Ratio) H->I

Caption: Experimental workflow for the biotransformation of sclareol.

Logical Relationship of Key Components

This diagram shows the relationship between the key components in the biotransformation process.

G Sclareol Sclareol (Substrate) Process Whole-Cell Biotransformation (Batch Culture) Sclareol->Process Hyphozyma Hyphozyma roseoniger (Biocatalyst) Hyphozyma->Process Ambradiol Ambradiol (Product) Process->Ambradiol

Caption: Key components in sclareol to ambradiol biotransformation.

References

Application Note and Protocols: Chemical Cyclodehydration of Ambradiol to (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Ambroxide, commercially known as Ambrox®, is a highly valued terpenoid in the fragrance industry, prized for its unique ambergris-like scent and excellent fixative properties.[1][2] While historically derived from ambergris, a rare excretion from sperm whales, current commercial production predominantly relies on a semi-synthetic route starting from (-)-sclareol, a natural diterpene extracted from clary sage (Salvia sclarea).[1][3][4] This synthesis involves three principal stages: the oxidative degradation of sclareol to sclareolide, the reduction of sclareolide to ambradiol, and finally, the acid-catalyzed cyclodehydration of ambradiol to yield this compound.[1][3][5] This document provides detailed protocols and comparative data for the final and crucial cyclodehydration step.

Reaction Scheme and Mechanism

The conversion of ambradiol to this compound is an intramolecular etherification, specifically a cyclodehydration reaction. The reaction is typically catalyzed by an acid, which facilitates the removal of a water molecule to form the stable tetrahydrofuran ring system characteristic of Ambroxide.

Caption: Overall reaction for the acid-catalyzed cyclodehydration of ambradiol.

The mechanism involves the protonation of one of the hydroxyl groups by the acid catalyst, followed by the elimination of a water molecule to form a tertiary carbocation. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation in an intramolecular fashion to form the cyclic ether, this compound, after deprotonation.

Experimental Protocols

Two common protocols for the cyclodehydration of ambradiol are presented below, one using a homogeneous acid catalyst and another using a heterogeneous solid acid catalyst.

Protocol 1: Cyclodehydration using p-Toluenesulfonic Acid (p-TsOH)

This protocol utilizes a common and effective homogeneous acid catalyst in an organic solvent.[6][7]

Materials and Reagents:

  • Ambradiol

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH), monohydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ambradiol in a suitable volume of anhydrous toluene (e.g., 10-20 mL per gram of ambradiol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.05-0.1 molar equivalents) to the solution.[6]

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the ambradiol spot and the appearance of the less polar this compound spot. The reaction is typically complete within a few hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by crystallization from a suitable solvent (e.g., hexane) or by column chromatography.

Protocol 2: Cyclodehydration using an Activated Zeolite Catalyst

This protocol employs a heterogeneous solid acid catalyst, which can simplify product purification.[8][9][10]

Materials and Reagents:

  • Ambradiol

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Activated Zeolite (e.g., H-ZSM-5 or other suitable acidic form)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask with a magnetic stir bar, dissolve ambradiol in anhydrous toluene or hexane.

  • Catalyst Addition: Add the activated zeolite catalyst to the solution (e.g., 10-50% by weight relative to ambradiol).

  • Reaction: Stir the suspension at a temperature ranging from room temperature to 110°C.[8][9]

  • Monitoring: Monitor the reaction progress by sampling the liquid phase and analyzing by TLC or GC. According to patent literature, complete conversion can be achieved in as little as 4 hours at room temperature.[8]

  • Workup: Upon completion, remove the solid zeolite catalyst by filtration. Wash the catalyst with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washings. Dry the solution over an anhydrous drying agent if necessary, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be performed by crystallization or chromatography if required.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the cyclodehydration.

CatalystSolvent(s)TemperatureTimeYield/ConversionReference(s)
p-Toluenesulfonic acidNot specifiedNot specifiedNot specified87% Yield[7]
β-Naphthalene sulfonic acidNot specifiedNot specifiedNot specified< 70% Yield[9]
Alumina, SilicaNot specifiedNot specifiedNot specified< 70% Yield[9]
Activated ZeoliteToluene, HexaneRoom Temp.4 hours~100% Conversion[8]
Activated ZeoliteEthyl AcetateRoom Temp.4 hours3.7% Conversion[8]
K-type Montmorillonite ClayWaterHigh Temp.Not specifiedFeasible[9]
Heteropoly acidsNot specifiedNot specifiedNot specifiedEffective for diols[11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of this compound from ambradiol.

G start Start dissolve Dissolve Ambradiol in Anhydrous Solvent start->dissolve add_catalyst Add Acid Catalyst (Homogeneous or Heterogeneous) dissolve->add_catalyst react Heat and/or Stir Monitor by TLC/GC add_catalyst->react workup Workup: Filter (if heterogeneous) Neutralize & Wash (if homogeneous) react->workup purify Purification: Dry Organic Phase, Evaporate Solvent workup->purify product Crude this compound purify->product crystallize Crystallization or Chromatography product->crystallize end Pure this compound crystallize->end

Caption: General experimental workflow for ambradiol cyclodehydration.

Logical Relationship of Synthesis Pathway

This diagram shows the position of the cyclodehydration step within the broader semi-synthetic route from sclareol.

G Sclareol (-)-Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide This compound Ambradiol->Ambroxide Cyclodehydration

Caption: Synthesis pathway from sclareol to this compound.

References

Application Notes and Protocols for (-)-Ambroxide as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ambroxide, a naturally occurring terpenoid and a key component of ambergris, is a widely utilized compound in the fragrance and flavor industry.[1] Synthesized from sclareol, a component of clary sage essential oil, this compound is valued for its unique and complex flavor profile, stability, and high impact at very low concentrations.[1] It is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3471, and has a JECFA flavor number of 1240. This document provides detailed application notes and protocols for the use of this compound as a flavoring agent in food science, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Flavor Profile

This compound is a white crystalline solid with a characteristic odor.[2] Its complex flavor profile is a key attribute for its use in food products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name(3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furanPubChem
Molecular FormulaC₁₆H₂₈O[1]
Molecular Weight236.39 g/mol [1]
AppearanceWhite crystalline solid[2]
Purity (by GLC)>99%[2]
Melting Point74-77 °C[1]
Boiling Point272-274 °C[1]
SolubilityInsoluble in water; Soluble in ethanol and propylene glycol.

Table 2: Flavor Profile of this compound

Flavor/Aroma DescriptorDescription
Primary Notes Woody, Ambery, Musky
Secondary Notes Fresh, Piney, Nutty, Cedarwood
Tertiary/Subtle Notes Floral, Leather-like, Slightly Tobacco, Dry aftertaste

Applications in the Food Industry

This compound is employed in trace amounts to enhance and impart its unique flavor characteristics to a variety of food and beverage products.[2] Its high stability makes it suitable for use in products that undergo processing.[1]

Table 3: Typical Applications and Use Levels of this compound in Food Products

Food CategoryTypical Use Level (ppm)Purpose
Beverages (non-alcoholic)< 0.01To provide a complex, woody, and fresh background note.
Baked Goods< 0.01To enhance sweet and savory profiles with a warm, ambery character.
Confectionery< 0.01To add depth and a unique musky note to candies and chocolates.
Chewing Gum< 0.01For long-lasting flavor perception and a refreshing woody note.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and a beverage flavored with this compound.

1. Objective: To determine if the addition of 0.005 ppm of this compound to a lemon-flavored sparkling water creates a perceivable sensory difference.

2. Materials:

  • Control Beverage: Lemon-flavored sparkling water.
  • Test Beverage: Lemon-flavored sparkling water with 0.005 ppm this compound.
  • Presentation cups (identical, coded with random 3-digit numbers).
  • Palate cleansers (unsalted crackers, filtered water).
  • Ballots for recording results.
  • Sensory booths with controlled lighting and ventilation.

3. Panelists:

  • A panel of at least 25-30 individuals, screened for their sensory acuity.

4. Sample Preparation:

  • Prepare a stock solution of this compound in food-grade ethanol or propylene glycol.
  • Accurately dose the test beverage with the stock solution to achieve a final concentration of 0.005 ppm. Ensure thorough mixing.
  • Prepare the control beverage under the same conditions without the addition of this compound.
  • Pour equal volumes of the beverages into the coded cups.

5. Procedure:

  • Each panelist is presented with three samples: two are identical (either both control or both test), and one is different.
  • The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
  • Panelists are instructed to taste each sample from left to right and identify the "odd" or "different" sample.
  • Panelists cleanse their palate with water and crackers between each set of samples.
  • Results are collected on the ballots.

6. Data Analysis:

  • The number of correct identifications is tallied.
  • Statistical analysis (e.g., using a Chi-square test or consulting a binomial table) is performed to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically p < 0.05).

7. Interpretation:

  • A statistically significant result indicates that a perceivable difference exists between the control and the test beverage.

Protocol 2: Quantitative Analysis of this compound in a Beverage Matrix by GC-MS

This protocol provides a general framework for the quantification of this compound in a beverage using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on common practices for terpene analysis and should be validated for the specific matrix.

1. Objective: To quantify the concentration of this compound in a flavored beverage.

2. Materials and Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
  • SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB).
  • Heated agitator for SPME.
  • Autosampler vials with septa.
  • This compound analytical standard.
  • Internal Standard (e.g., Cedrol or another compound not present in the sample).
  • Food-grade ethanol or propylene glycol.
  • Beverage sample.

3. Sample and Standard Preparation:

  • Calibration Standards: Prepare a series of calibration standards of this compound in a model beverage matrix (e.g., sugar-acid solution) at concentrations bracketing the expected sample concentration (e.g., 0.001 to 0.05 ppm). Spike each standard with a fixed concentration of the internal standard.
  • Sample Preparation: Pipette a known volume of the beverage sample into an autosampler vial. Spike with the internal standard at the same concentration used for the calibration standards.

4. GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Inlet Temperature: 250 °C.
  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • SPME Conditions: Equilibrate the sample at 60 °C for 10 min with agitation, then expose the fiber to the headspace for 30 min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
  • Ions to Monitor: Select characteristic ions for this compound (e.g., m/z 236, 221, 193) and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the target ions for this compound and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

6. Method Validation:

  • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) in the specific beverage matrix.

Stability of this compound in Food Processing

This compound is generally considered a stable flavor molecule, which is advantageous for its use in processed foods. However, like all flavor compounds, its stability can be influenced by factors such as heat, pH, and light.

Table 4: General Stability of this compound under Food Processing Conditions

ConditionStability ProfileConsiderations
Thermal Processing (e.g., Pasteurization) Generally stable. High temperatures over extended periods may lead to some degradation or loss through volatilization.The impact of thermal processing is dependent on the duration and temperature. Encapsulation can improve thermal stability.
pH Stable in a wide range of pH conditions found in food products. Extreme acidic or alkaline conditions may promote degradation over time.For acidic beverages, it is recommended to conduct shelf-life studies to monitor flavor stability.
Light Exposure Susceptible to degradation upon prolonged exposure to UV light.Opaque packaging is recommended for products containing this compound to protect it from light-induced degradation.
Oxidation Relatively stable against oxidation.The presence of antioxidants in the food matrix can further enhance its stability.

Signaling Pathways for Flavor Perception

The perception of this compound's flavor is a complex interplay of both olfaction (smell) and gustation (taste). Its musky, woody aroma is detected by olfactory receptors, while its subtle bitter notes are perceived by taste receptors on the tongue.

Olfactory Signaling Pathway

The musky aroma of this compound is recognized by specific olfactory receptors in the nasal cavity. The human olfactory receptor OR5AN1 has been identified as a receptor for muscone and other musk-smelling compounds, and it is likely involved in the perception of this compound.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron Ambroxide This compound OR Olfactory Receptor (e.g., OR5AN1) Ambroxide->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb Action_Potential->Signal_to_Brain

Olfactory signaling pathway for this compound.
Taste Signaling Pathway (Bitter)

The subtle bitter notes of this compound are perceived by Type 2 Taste Receptors (TAS2Rs) on the tongue.

Bitter_Taste_Pathway cluster_cell Taste Receptor Cell Ambroxide This compound TAS2R Bitter Receptor (TAS2R) Ambroxide->TAS2R Binds to Gustducin G-protein (Gustducin) TAS2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Cleaves to PIP2 PIP₂ PIP2->PLCb2 ER Endoplasmic Reticulum IP3->ER Activates IP₃ Receptor on Ca_Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Na_Influx TRPM5->Na_Influx Depolarization Depolarization Na_Influx->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Signal_to_Neuron Signal to Gustatory Neuron ATP_Release->Signal_to_Neuron

Bitter taste signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the application and evaluation of this compound in a food product.

Experimental_Workflow cluster_formulation Formulation cluster_analysis Analysis cluster_evaluation Evaluation & Iteration A Define Target Flavor Profile B Determine Base Food Matrix A->B C Calculate Dosage of This compound B->C D Prepare Test Samples and Controls C->D E Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) D->E F Analytical Quantification (GC-MS) D->F G Data Analysis and Interpretation E->G F->G H Reformulation/ Optimization G->H If necessary I Final Product Specification G->I If successful H->C

General workflow for this compound application.

References

Application of Ambroxol in Pharmaceutical Formulations: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: There is a notable and frequent confusion between the terms "(-)-Ambroxide" and "Ambroxol." It is crucial to clarify that these are two distinct chemical compounds. This compound , commercially known as Ambroxan, is a terpenoid primarily utilized in the fragrance industry for its ambergris-like scent. In contrast, Ambroxol is a pharmacologically active mucolytic agent used in the treatment of respiratory conditions. This document focuses exclusively on Ambroxol and its applications in pharmaceutical formulations, as it aligns with the context of drug development and therapeutic use.

Ambroxol, and more commonly its hydrochloride salt, is a potent mucolytic and secretolytic agent that enhances mucus clearance in the respiratory tract.[1][2] Its utility in pharmaceutical formulations extends beyond its primary role as an active pharmaceutical ingredient (API), with emerging research exploring its potential as a formulation excipient to enhance drug delivery.

Physicochemical Properties of Ambroxol Hydrochloride

A thorough understanding of the physicochemical properties of Ambroxol Hydrochloride is essential for formulation development.

PropertyValueReference(s)
IUPAC Name trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride[3]
Molecular Formula C₁₃H₁₉Br₂ClN₂O
Molecular Weight 414.56 g/mol
Melting Point Approximately 237°C[4]
Solubility Sparingly soluble in water; slightly soluble in methylene chloride; soluble in ethanol.[4]
pKa Not explicitly found in search results.
LogP Not explicitly found in search results.

Application Notes

Ambroxol as an Active Pharmaceutical Ingredient (API) in Respiratory Formulations

Ambroxol is widely formulated for oral and inhalation administration to treat respiratory conditions associated with excessive or viscous mucus, such as bronchitis and asthma.[5]

  • Oral Formulations: Ambroxol hydrochloride is commonly available as tablets, syrups, and sustained-release matrix tablets.[1] The development of sustained-release formulations is driven by Ambroxol's relatively short biological half-life, aiming to maintain therapeutic plasma concentrations over an extended period.[6]

  • Inhalation Solutions: For direct delivery to the lungs, Ambroxol is formulated as an inhalation solution.[7] This route of administration can achieve higher local concentrations and a longer duration of action compared to intravenous administration.[7]

Ambroxol as a Permeation Enhancer in Transdermal Drug Delivery

Emerging research has investigated the potential of Ambroxol as a permeation enhancer for transdermal drug delivery systems (TDDS).[8] TDDS offers the advantage of bypassing first-pass metabolism and reducing systemic side effects.[8] Studies have shown that incorporating Ambroxol into gel formulations can enhance the permeation of the drug itself across the skin.[8] While the exact mechanism of its permeation-enhancing effect is not fully elucidated, it is hypothesized to involve the disruption of the stratum corneum lipids.

Ambroxol in Solubility Enhancement of Poorly Soluble Drugs

While primarily used as an API, the chemical properties of Ambroxol suggest its potential, though not widely documented, as an excipient to aid in the solubilization of other poorly soluble drugs in a formulation. Its hydrochloride salt form and its solubility in certain organic solvents could be leveraged in co-solvent systems or solid dispersions. Gastro-retentive nanosuspension gels of Ambroxol have been developed to overcome its own solubility and metabolism challenges.[9]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Mucolytic Activity of an Ambroxol Formulation

This protocol provides a method for assessing the viscosity-reducing effect of an Ambroxol formulation on mucus.

1. Objective: To quantify the mucolytic efficacy of an Ambroxol formulation by measuring the change in viscosity of a mucus simulant or patient-derived sputum.

2. Materials:

  • Ambroxol test formulation (e.g., syrup, solution)

  • Sputum from patients with chronic bronchitis or a prepared mucus simulant (e.g., based on mucin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotational viscometer or rheometer

  • Incubator at 37°C

  • Vortex mixer

3. Method:

  • Sputum/Mucus Preparation: Collect sputum samples and gently vortex to homogenize. If using a simulant, prepare it according to established protocols.
  • Treatment: Aliquot the sputum/mucus into separate tubes. Add the Ambroxol formulation at various concentrations to the test samples. Add an equivalent volume of the vehicle (placebo formulation) to the control samples.
  • Incubation: Incubate all samples at 37°C for a specified period (e.g., 30, 60, and 120 minutes).
  • Viscosity Measurement: After incubation, measure the viscosity of each sample using a rotational viscometer at a constant shear rate.
  • Data Analysis: Calculate the percentage reduction in viscosity for the Ambroxol-treated samples relative to the control samples.

Protocol 2: Evaluation of Ambroxol as a Skin Permeation Enhancer using Franz Diffusion Cells

This protocol describes an in vitro method to assess the effect of Ambroxol on the permeation of a model drug across a skin membrane.

1. Objective: To determine the permeation-enhancing effect of Ambroxol in a topical or transdermal formulation.

2. Materials:

  • Franz diffusion cells

  • Excised skin from a suitable animal model (e.g., rat or porcine) or human cadaver skin

  • Test formulation containing a model drug and Ambroxol

  • Control formulation containing the model drug without Ambroxol

  • Receptor solution (e.g., PBS at pH 7.4, potentially with a solubilizing agent like PEG 400 to maintain sink conditions)

  • High-performance liquid chromatography (HPLC) system for quantification of the model drug

  • Magnetic stirrer and heating block to maintain 37°C

3. Method:

  • Skin Preparation: Excise the skin, remove subcutaneous fat, and cut it into sections to fit the Franz diffusion cells.
  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
  • Receptor Phase: Fill the receptor compartment with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
  • Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.
  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
  • Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the enhancement ratio (ER) by dividing the Jss of the test formulation by that of the control formulation. An ER greater than 1 indicates a permeation-enhancing effect.

Protocol 3: Quantitative Analysis of Ambroxol in a Pharmaceutical Formulation by HPLC

This protocol outlines a general method for the quantification of Ambroxol in a pharmaceutical product.

1. Objective: To determine the concentration of Ambroxol in a formulation (e.g., syrup, tablet) using a validated HPLC method.

2. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ambroxol hydrochloride reference standard

  • Mobile phase: A mixture of an aqueous buffer (e.g., 8.5 mM H₃PO₄ with triethylamine, pH adjusted to 2.8) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 60:40 v/v).[3]

  • Solvents for sample preparation (e.g., water, methanol)

  • Syringe filters (0.45 µm)

3. Method:

  • Standard Preparation: Prepare a stock solution of the Ambroxol hydrochloride reference standard in a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
  • Sample Preparation:
  • For Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Ambroxol, dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter.
  • For Syrups: Accurately measure a volume of the syrup, dilute it with the mobile phase to a suitable concentration within the calibration range, and filter.
  • Chromatographic Conditions:
  • Column: C18 reversed-phase column
  • Mobile Phase: As described above.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: 247 nm.[3]
  • Injection Volume: 20 µL.
  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
  • Data Analysis: Construct a calibration curve by plotting the peak area of the Ambroxol standard against its concentration. Determine the concentration of Ambroxol in the sample solution from the calibration curve and calculate the amount of Ambroxol in the original formulation.

Visualizations

Signaling Pathway of Ambroxol's Mucolytic and Anti-inflammatory Action

Ambroxol's mechanism of action involves multiple pathways. As a mucolytic, it stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes and breaks down the acid mucopolysaccharide fibers in mucus, reducing its viscosity.[2][10] It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[11]

Ambroxol_Signaling_Pathway Ambroxol Ambroxol TypeII_Pneumocyte Type II Pneumocyte Ambroxol->TypeII_Pneumocyte stimulates Mucus_Fibers Acid Mucopolysaccharide Fibers Ambroxol->Mucus_Fibers breaks down Mucociliary_Clearance Mucociliary Clearance Ambroxol->Mucociliary_Clearance enhances Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Ambroxol->Proinflammatory_Cytokines inhibits Surfactant Pulmonary Surfactant (Synthesis & Release) TypeII_Pneumocyte->Surfactant Mucus_Adhesion Mucus Adhesion to Bronchial Wall Surfactant->Mucus_Adhesion reduces Mucus_Adhesion->Mucociliary_Clearance Mucus_Viscosity Mucus Viscosity Mucus_Fibers->Mucus_Viscosity Mucus_Fibers->Mucociliary_Clearance Mucus_Viscosity->Mucociliary_Clearance impairs Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Airway_Epithelial_Cell Airway Epithelial Cell Inflammatory_Stimuli->Airway_Epithelial_Cell Airway_Epithelial_Cell->Proinflammatory_Cytokines releases Inflammation Airway Inflammation Proinflammatory_Cytokines->Inflammation

Ambroxol's mucolytic and anti-inflammatory pathways.
Experimental Workflow for Evaluating Transdermal Permeation Enhancement

The following diagram illustrates the key steps in an in vitro experiment to assess the skin permeation enhancement effect of Ambroxol.

Transdermal_Permeation_Workflow start Start skin_prep Skin Preparation (Excise & Mount) start->skin_prep franz_cell Franz Cell Assembly skin_prep->franz_cell formulation_app Apply Formulation (Control vs. Test with Ambroxol) franz_cell->formulation_app sampling Time-point Sampling from Receptor Compartment formulation_app->sampling sampling->sampling hplc HPLC Analysis of Drug Concentration sampling->hplc data_analysis Data Analysis (Flux, Enhancement Ratio) hplc->data_analysis end End data_analysis->end

Workflow for in vitro skin permeation study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Ambroxide from Sclareol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of (-)-Ambroxide from sclareol, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route from sclareol to this compound? The most common and industrially applied route is a three-step synthesis.[1][2][3][4][5] It involves:

  • Oxidative Degradation: The side chain of sclareol is oxidized to form the intermediate lactone, (+)-sclareolide.[3][4]

  • Reduction: The lactone group of sclareolide is reduced to form the corresponding diol, known as ambradiol.[3][4][6]

  • Cyclodehydration: Ambradiol undergoes an acid-catalyzed intramolecular cyclization (dehydration) to yield the final product, this compound.[3][4][6]

Q2: What is a typical overall yield for the three-step synthesis? Reported overall yields vary based on the specific reagents and conditions used for each step. While some traditional methods result in lower yields, modern optimized processes can achieve significantly higher outputs. For instance, a modified commercial synthesis reports an overall yield of up to 75%.[7] A one-pot synthesis method has been developed, but it resulted in a more modest overall yield of 20%.[1][2][8]

Q3: Are there alternative, more direct synthesis methods? Yes, one-pot synthesis methods have been explored to make the process more efficient and environmentally friendly.[1] One such method uses hydrogen peroxide as the oxidant in the presence of a quaternary ammonium phosphomolybdate catalyst to convert sclareol directly to this compound in a single step, achieving a 20% yield.[1][2][8]

Q4: Can biological methods be used for any of the synthesis steps? Biocatalysis and biotransformation are emerging as sustainable alternatives.

  • Sclareol to Sclareolide: Various microorganisms, such as Filobasidium magnum and Cryptococcus albidus, can efficiently convert sclareol to sclareolide.[9][10][11] For example, Filobasidium magnum JD1025 achieved a conversion rate of nearly 89%.[9]

  • Sclareol to Ambradiol: An artificial microbial consortium has been constructed using engineered Saccharomyces cerevisiae to produce sclareol, which is then converted to ambradiol by Hyphozyma roseonigra.[12]

Troubleshooting Guide

Problem Area 1: Oxidation of Sclareol to Sclareolide

Q: My yield of sclareolide is low. What are the common causes and solutions? A: Low yields in this step are often due to incomplete reaction, formation of byproducts, or harsh reaction conditions.

  • Cause 1: Inefficient Oxidant/Conditions. The choice of oxidant is critical. Traditional methods using stoichiometric potassium permanganate or chromic acid can lead to waste and side reactions.[13][14]

    • Solution: Consider using milder and more selective reagents. Ruthenium-catalyzed oxidations are a more efficient alternative.[6][11] Ozonolysis under controlled pH and temperature has also been shown to be effective, converting sclareol to sclareolide in a single step.[15] A two-stage process using hypochlorite with ruthenium salts followed by oxidation with peracids can reduce reaction times from ~20 hours to 3 hours.[13]

  • Cause 2: Formation of Byproducts. The oxidation can produce a mixture of sclareolide and an acetoxy acid, which requires a subsequent saponification step to convert the mixture fully to sclareolide.[13][16]

    • Solution: Ensure the workup includes a hydrolysis/saponification step followed by acidification to promote the cyclization of any acid intermediates into the desired lactone.[13][16]

  • Cause 3: Poor Recovery. Sclareolide can be lost in the mother liquor during purification by crystallization.[11]

    • Solution: Implement a recycling protocol for the crystallization mother liquor. This involves mixing the mother liquor with methanol or ethanol to precipitate the remaining sclareolide, thereby increasing the total recovery.[11]

Problem Area 2: Reduction of Sclareolide to Ambradiol

Q: The reduction of sclareolide is not going to completion or is producing side products. How can I optimize this step? A: This step is typically high-yielding, but issues can arise from the choice of reducing agent and reaction control.

  • Cause 1: Sub-optimal Reducing Agent. Strong reducing agents like LiAlH₄ are effective but require careful handling and can lead to significant waste.[4]

    • Solution: For a more sustainable and economical process, consider catalytic hydrogenation. A manganese pincer complex has been used to catalyze the hydrogenation of sclareolide to ambradiol with low catalyst loading (0.1 mol%) under 50 bar H₂.[4] This method avoids stoichiometric waste.

  • Cause 2: Incomplete Reaction. The reaction may stall if the reducing agent is quenched prematurely or if the reaction time is insufficient.

    • Solution: Ensure anhydrous conditions, especially when using metal hydrides like LiAlH₄. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

Problem Area 3: Cyclodehydration of Ambradiol to this compound

Q: I am getting a low yield during the final cyclization step. What can I do to improve it? A: The cyclization is an acid-catalyzed dehydration.[17] Low yields are often related to the choice of acid catalyst, solvent, and temperature control.

  • Cause 1: Inappropriate Acid Catalyst. The strength and type of acid can influence the reaction rate and selectivity.

    • Solution: A variety of acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) in toluene is a common and effective choice.[6] Lewis acids or activated zeolites in non-polar solvents like hexane or toluene have also been successfully employed.[6]

  • Cause 2: Side Product Formation. High temperatures or overly strong acidic conditions can lead to degradation or the formation of unwanted elimination byproducts.

    • Solution: Heat the reaction mixture to reflux and monitor its progress closely by TLC. Once the reaction is complete, cool it immediately and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate to prevent product degradation.[6]

Quantitative Data Summary

Table 1: Yields for Oxidation of Sclareol to Sclareolide

Oxidant SystemCatalystSolventYield (%)Reference
Potassium Permanganate-Alkaline, then Acetic Acid~65-70%[13][16]
Ozone (O₃)-Acetic Acid, WaterHigh[15]
Peroxy acids-CH₂Cl₂80%[18]
Biotransformation (F. magnum)-Co-solvent~89% (Conversion)[9]

Table 2: Yields for Reduction of Sclareolide to Ambradiol

Reducing AgentCatalystSolventYield (%)Reference
LiAlH₄-Ethereal SolventHigh[6]
H₂ (50 bar)Mn-pincer complexEthanol99.3% (on scale-up)[2][4]

Table 3: Yields for Cyclodehydration of Ambradiol to this compound

CatalystSolventYield (%)Reference
p-Toluenesulfonic acidTolueneHigh[6]
Activated ZeoliteHexane or TolueneNot specified[6]

Visualizations

Ambroxide Synthesis Pathway Sclareol (-)-Sclareol Sclareolide (+)-Sclareolide Sclareol->Sclareolide Step 1: Oxidation Ambradiol Ambradiol Sclareolide->Ambradiol Step 2: Reduction Ambroxide This compound Ambradiol->Ambroxide Step 3: Cyclodehydration

Caption: The three-step synthesis of this compound from sclareol.

Experimental_Workflow cluster_step For Each Synthetic Step A 1. Reaction Setup (Reagents, Solvent, Catalyst) B 2. Reaction Monitoring (TLC / GC) A->B C 3. Workup (Quenching, Extraction, Washing) B->C D 4. Purification (Crystallization / Chromatography) C->D E 5. Characterization (Yield, Purity, Spectroscopy) D->E Next_Step Proceed to Next Step E->Next_Step Start Start with Sclareol Start->A End_Product Final Product: This compound Next_Step->A If not final step Next_Step->End_Product If final step

Caption: General experimental workflow for a multi-step synthesis.

Troubleshooting_Guide Start Problem: Low Overall Yield of Ambroxide Check_Sclareolide Is the yield of Sclareolide low? Start->Check_Sclareolide Check_Ambradiol Is the yield of Ambradiol low? Check_Sclareolide->Check_Ambradiol No Oxidation_Issues Oxidation Troubleshooting: - Check oxidant choice - Optimize reaction time/temp - Ensure complete cyclization in workup Check_Sclareolide->Oxidation_Issues Yes Check_Cyclization Is the yield of Cyclization low? Check_Ambradiol->Check_Cyclization No Reduction_Issues Reduction Troubleshooting: - Use anhydrous conditions - Ensure sufficient reducing agent - Consider catalytic hydrogenation Check_Ambradiol->Reduction_Issues Yes Cyclization_Issues Cyclization Troubleshooting: - Select appropriate acid catalyst - Control temperature to avoid side products - Neutralize promptly after completion Check_Cyclization->Cyclization_Issues Yes

Caption: A logical guide for troubleshooting low yields in Ambroxide synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidative Degradation of Sclareol to Sclareolide (Ozonolysis Method)

This protocol is based on a one-step conversion using ozone.[15]

  • Reaction Setup: In a suitable reaction vessel equipped with a gas dispersion tube and cooling bath, dissolve sclareol (100 g) in acetic acid (240 g). Add water (152 g) and sodium hydroxide (8 g) to the solution.

  • Ozonolysis: Stir the solution at 20°C. Pass a stream of 10% (by weight) O₃ in O₂ through the mixture at a rate of 3.0 L/min for 5 hours. Use the cooling bath to maintain the reaction temperature below 30°C.

  • Quenching: After 5 hours, purge the solution with nitrogen gas to remove excess ozone. To quench any peroxides, add sodium sulfite (5.5 g) and stir for several minutes.

  • Workup: Adjust the pH of the mixture to 2 with 6 M HCl. Extract the product with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude sclareolide can be further purified by recrystallization from hexane to yield a white crystalline solid.[16]

Protocol 2: Reduction of Sclareolide to Ambradiol (Catalytic Hydrogenation)

This protocol utilizes a manganese catalyst for a more sustainable reduction.[4]

  • Reaction Setup: To an autoclave, add (+)-sclareolide, ethanol as the solvent, KOtBu or KOEt as the base (1-2 mol%), and the manganese pincer catalyst (0.1 mol%).

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 50 bar. Heat the reaction mixture to 90°C with stirring.

  • Monitoring: Monitor the reaction for the consumption of hydrogen and/or analyze aliquots by TLC or GC to determine the endpoint.

  • Workup: Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ambradiol is often of sufficient purity for the next step, or it can be purified by column chromatography.

Protocol 3: Cyclodehydration of Ambradiol to this compound

This protocol uses a standard acid catalyst for the final ring-closing step.[6]

  • Reaction Setup: Dissolve the crude ambradiol from the previous step in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the ambradiol spot disappears. This typically takes a few hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to afford the final product as a white crystalline solid.[6]

References

purification methods for crude (-)-Ambroxide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (-)-Ambroxide from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of Purified this compound Incomplete reaction or side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, catalyst, reaction time) to minimize side product formation.
Loss of product during work-up.- Ensure proper phase separation during extractions. - Minimize the number of transfer steps. - Use saturated brine washes to reduce the solubility of this compound in the aqueous phase.[1]
Inefficient crystallization.- Select an appropriate solvent system (see Table 1). - Optimize the crystallization temperature and cooling rate. - Consider seeding the solution with a small crystal of pure this compound to induce crystallization.
Inefficient column chromatography.- Choose an appropriate solvent system for elution (see Table 2). - Ensure proper packing of the chromatography column to avoid channeling. - Optimize the loading of the crude material onto the column.
Purified this compound is Oily or Fails to Solidify Presence of impurities.- The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Further purification by column chromatography may be necessary before attempting crystallization. The quality of separation by crystallization is improved when the weight ratio of this compound to certain impurities is high (e.g., greater than 70:30).[2]
Residual solvent.- Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent. Gentle heating can be applied if the compound is stable at that temperature.
Poor Separation During Column Chromatography Inappropriate solvent system.- The polarity of the eluent is critical. A solvent system with too high a polarity will elute all components, including impurities, too quickly. Conversely, a system with too low a polarity may result in very slow elution of the desired product. - A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1] The ratio should be optimized by TLC analysis first.
Column overloading.- The amount of crude material loaded onto the column should not exceed its capacity. Overloading leads to broad peaks and poor separation.
Improperly packed column.- Air bubbles or cracks in the stationary phase can lead to uneven flow of the mobile phase and poor separation. The column should be packed carefully and consistently.
Crystals Do Not Form or Form Very Slowly Solution is not supersaturated.- Concentrate the solution to increase the concentration of this compound. - Cool the solution slowly, as rapid cooling can sometimes inhibit crystal nucleation.
Inappropriate solvent.- The chosen solvent may be too good a solvent for this compound, preventing it from precipitating. A solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.[2]
Presence of inhibitory impurities.- Some impurities can inhibit crystal growth. An additional purification step, such as a preliminary filtration through a small plug of silica, might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed methods for the purification of crude this compound are column chromatography and recrystallization.[2] Distillation is also a viable method.[3]

Q2: How do I choose the right solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[2] A common approach is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly. Suitable solvents include methanol, ethanol, acetone, petroleum ether, hexane, t-butyl methyl ether, THF, ethyl acetate, and toluene.[2][4] Solvent pairs, such as ethanol and water, can also be effective.[4]

Q3: What are the typical impurities found in crude this compound reaction mixtures?

A3: Impurities can include unreacted starting materials (e.g., sclareol or ambradiol), reagents, catalysts, and byproducts from side reactions.[5][6] In biotransformation processes, isomers and related compounds may also be present.[3]

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?

A4: Yes, TLC is an essential tool for monitoring the progress of column chromatography and for assessing the purity of fractions. It helps in selecting the appropriate solvent system for the column and in identifying which fractions to combine for concentration.

Q5: My purified this compound has a persistent odor that is not characteristic of the pure compound. What could be the cause?

A5: Off-odors are typically due to the presence of residual solvents or volatile impurities. Ensure the product is thoroughly dried under vacuum. If the odor persists, it may indicate the presence of olfactory-active impurities, and further purification by recrystallization or chromatography may be necessary to achieve the desired olfactively pure form.[3]

Data Presentation

Table 1: Solvents for Crystallization of this compound

Solvent TypeExamplesNotes
AlcoholsMethanol, Ethanol[2][4]Good for dissolving crude material when hot and allowing crystallization upon cooling. A mixture of ethanol and water can also be used.[4]
KetonesAcetone[2][4]A relatively polar solvent that can be effective.
Etherst-Butyl methyl ether, Tetrahydrofuran (THF)[2][4]Can be used, but care must be taken due to their volatility and potential for peroxide formation (in the case of THF).
EstersEthyl acetate[2][4]A moderately polar solvent often used in purification.
HydrocarbonsHexane, Petroleum Ether, Toluene[2][4]Non-polar solvents, often used as anti-solvents or in solvent pairs.

Table 2: Solvent Systems for Column Chromatography of this compound

Stationary PhaseMobile Phase (Eluent)Ratio (v/v)Reference
Silica GelPetroleum ether: Ethyl Acetate50:1[1]
Silica GelPetroleum ether: Ethyl Acetate30:1[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., petroleum ether).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a packed bed without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the petroleum ether/ethyl acetate mixture) to elute the compounds.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure this compound:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair for recrystallization (refer to Table 1). The ideal solvent will dissolve the crude material when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.

    • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under vacuum to remove all traces of the solvent. The final product should be a crystalline solid.[2]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Initial Work-up cluster_purification Purification Stage cluster_final_product Final Product reaction_mixture Crude this compound Reaction Mixture extraction Aqueous Wash & Extraction reaction_mixture->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Choice of Purification Method concentration->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Clean column_chromatography->recrystallization Further Purification pure_ambroxide Pure this compound column_chromatography->pure_ambroxide recrystallization->pure_ambroxide

Caption: General experimental workflow for the purification of this compound.

logical_relationship cluster_problem Problem Identification cluster_analysis Analysis of Impurities cluster_solution Solution Pathways cluster_outcome Desired Outcome impure_product Impure this compound (Low Purity/Oily) tlc_analysis TLC Analysis impure_product->tlc_analysis other_analysis Other Analytical Methods (GC, NMR) impure_product->other_analysis rerun_column Optimize & Rerun Column Chromatography tlc_analysis->rerun_column Multiple Spots/ Poor Separation recrystallize Perform/Optimize Recrystallization tlc_analysis->recrystallize Main Spot with Minor Impurities distillation Consider Distillation other_analysis->distillation Volatile Impurities pure_product High Purity Crystalline This compound rerun_column->pure_product recrystallize->pure_product distillation->pure_product

Caption: Troubleshooting logic for purifying crude this compound.

References

Technical Support Center: Industrial Scale-Up of (-)-Ambroxide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Ambroxide biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental and industrial scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic routes for this compound production?

A1: There are two main biosynthetic-based routes being explored and industrialized to replace the traditional chemical synthesis from sclareol.[1][2][3]

  • Sclareol Bioconversion: This route uses plant-extracted or fermentatively produced sclareol. A natural fungus, such as Hyphozyma roseonigra, converts sclareol to (-)-ambradiol, which is a direct precursor. This is followed by a chemical cyclodehydration step to yield this compound.[1][2][4] A key challenge is that the specific metabolic pathways and enzymes in these fungi are not fully elucidated.[2]

  • Chemo-enzymatic Synthesis from Farnesene: This innovative route starts with (E)-β-farnesene, which is produced sustainably via fermentation.[3][5][6] The farnesene undergoes a chemical transformation to (E,E)-homofarnesol. In the final key step, an engineered Squalene Hopene Cyclase (SHC) enzyme catalyzes the cyclization of (E,E)-homofarnesol into this compound.[5][6] This route is noted for its improved atom economy and reduced waste.[3][5]

Q2: Why is achieving high yields in microbial hosts for precursors like ambrein challenging?

A2: While pathways for ambrein, a precursor to ambroxide, have been constructed in microorganisms like E. coli and S. cerevisiae, the yields remain too low for industrial needs.[1][7] The primary bottleneck is the low catalytic efficiency of the enzymes used to convert the central metabolite squalene into ambrein.[2] Even though squalene can be produced at high titers (up to 21.1 g/L), its conversion to ambrein is inefficient, limiting the overall output.[2]

Q3: What are the main challenges in scaling up the fermentation process?

A3: Scaling up fermentation for this compound precursors presents several challenges. These include potential toxicity of intermediates or the final product to the microbial host, ensuring efficient mass transfer of poorly soluble substrates like sclareol, and maintaining optimal and consistent process parameters (pH, temperature, dissolved oxygen) in large bioreactors.[8][9] Additionally, the high cell densities required for productive titers can lead to issues in downstream processing, such as membrane clogging during filtration.[9][10]

Q4: What kind of downstream processing issues are common?

A4: Downstream processing is a significant bottleneck, often accounting for a large portion of production costs.[11] Key challenges include:

  • Product Recovery: Efficiently isolating this compound from the fermentation broth or biocatalysis reaction mixture.

  • Purification: Removing impurities and closely related byproducts, which may require multiple chromatography steps.[12]

  • Crystallization: Achieving a pure, crystalline final product, which can be hampered by remaining impurities.[8]

  • Yield Loss: Each additional purification step can lead to cumulative losses of the final product.[9][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the biosynthesis of this compound and its precursors.

Upstream Processing & Fermentation
Problem Possible Cause Recommended Solution
Low Production Titer of Sclareol/Farnesene Metabolic Burden: High expression of pathway enzymes drains cellular resources.Optimize enzyme expression levels using promoters of varying strengths. Balance pathway modules to avoid intermediate accumulation.
Precursor Limitation: Insufficient supply of isoprenoid precursors (GPP, FPP).Overexpress key genes in the native mevalonate (MVA) pathway in yeast or the DXP pathway in E. coli. Engineer cofactor regeneration systems (NADPH, ATP).
Sub-optimal Fermentation Conditions: pH, temperature, or aeration not ideal for production.Perform a Design of Experiments (DoE) to systematically optimize fermentation parameters. Implement fed-batch strategies to control substrate feeding and maintain optimal growth/production phases.
Poor Conversion of Sclareol to Ambradiol (Co-culture) Inefficient Sclareol Transport: Sclareol has low aqueous solubility and may not be efficiently taken up by the converting organism (H. roseonigra).Add solubilizing agents like 2-hydroxypropyl-β-cyclodextrin (HPCD) to the medium to improve sclareol availability.[4]
Imbalanced Co-culture Ratio: The ratio of the sclareol-producing yeast to the converting fungus is not optimal.Optimize the inoculation ratio and timing for both microbial populations to ensure the precursor is supplied at a rate the converting strain can handle.[2]
Biocatalysis (Enzymatic Cyclization)
Problem Possible Cause Recommended Solution
Incomplete Conversion of (E,E)-Homofarnesol Low Enzyme Activity/Stability: The SHC enzyme may be unstable under process conditions or have insufficient specific activity.Use engineered SHC variants with improved stability and catalytic efficiency.[5] Consider whole-cell biocatalysis or enzyme immobilization to enhance operational stability.
Substrate/Product Inhibition: High concentrations of homofarnesol or this compound may inhibit the enzyme.Optimize substrate feeding strategy to maintain a sub-inhibitory concentration. Consider in-situ product removal (e.g., using a water-immiscible organic solvent phase).
Poor Substrate Solubility: Homofarnesol is poorly soluble in aqueous media, limiting its availability to the enzyme.Add surfactants or co-solvents to the reaction mixture to improve substrate solubility.[8] Ensure vigorous mixing to create a fine emulsion.
Incorrect pH or Temperature: The reaction conditions are not optimal for the specific SHC variant being used.Characterize the pH and temperature profile of your enzyme. For SHC variants, the optimal pH is often acidic (e.g., 4.8-6.0), and the temperature may range from 35-50°C.[8]
Downstream Processing & Purification
Problem Possible Cause Recommended Solution
Low Recovery Yield after Extraction Inefficient Solvent Extraction: The chosen solvent may not effectively partition the product from the aqueous phase.Screen a panel of organic solvents (e.g., hexane, ethyl acetate, methyl t-butyl ether) for optimal extraction efficiency.[8] Adjust the pH of the aqueous phase to ensure this compound is in a neutral state.
Difficulty in Product Crystallization Presence of Impurities: Co-extracted impurities or reaction byproducts can inhibit crystal formation.Introduce additional purification steps, such as column chromatography, before crystallization. Perform a solvent/anti-solvent screening to find optimal conditions for selective crystallization.[8]
Column Chromatography Issues Resin Performance: The chromatography resin loses capacity or performance upon scale-up or after multiple cycles.Ensure proper column packing. Optimize loading conditions and gradient elution. For industrial scale, consider continuous chromatography to improve resin utilization and throughput.[9]

Quantitative Data

The following tables summarize key production metrics reported in the literature for different this compound biosynthesis strategies.

Table 1: Production of (-)-Ambradiol via Modular Co-culture

Host SystemPrecursorTiter (mg/L)Key OptimizationReference
S. cerevisiae & H. roseonigraGlucose644.2Optimized co-culture system[4]
S. cerevisiae & H. roseonigraGlucose493.1Addition of 2-hydroxypropyl-β-CD[4]

Table 2: Biocatalytic Conversion of (E,E)-Homofarnesol (EEH) to this compound

BiocatalystSubstrate Conc. (g/L)Conversion TimeVolumetric ProductivityReference
Engineered SHC (v1)125< 72 h~42 g/L/day[5][6]
Engineered SHC (v2)30072 h100 g/L/day[5]
Engineered SHC (v3)45072 h150 g/L/day[5]

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of (E,E)-Homofarnesol

This protocol is a generalized procedure based on methods for enzymatic cyclization using an E. coli biocatalyst expressing an engineered Squalene Hopene Cyclase (SHC).

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain expressing the SHC variant in a suitable medium (e.g., M9A defined minimal medium) to a high cell density in a fermenter.[8]

    • Induce enzyme expression with an appropriate inducer (e.g., IPTG) and continue cultivation for a specified period to allow for protein production.

    • Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., citric acid buffer, pH 5.0-6.0) to the desired cell concentration (e.g., 180-300 g/L wet cell weight).[5][8]

  • Bioconversion Reaction:

    • Transfer the cell suspension to a temperature-controlled reactor vessel. Set the temperature to the optimum for the SHC variant (e.g., 35-45°C).[8]

    • Prepare the substrate feed by dissolving (E,E)-homofarnesol in a suitable water-miscible solvent or by creating an emulsion with a surfactant (e.g., SDS).[8]

    • Add the substrate to the reactor to the target concentration (e.g., 125-450 g/L).[5] A fed-batch approach may be used for higher concentrations.

    • Maintain constant agitation to ensure adequate mixing and dispersion of the substrate.

    • Monitor the reaction progress by taking samples periodically.

  • Sample Analysis:

    • Extract a small volume of the reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining substrate and the produced this compound.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a general lab-scale procedure for recovering this compound from a bioconversion mixture.

  • Initial Extraction:

    • Following the bioconversion, add an equal volume of a water-immiscible organic solvent (e.g., hexane or methyl t-butyl ether) to the entire reaction mixture.

    • Agitate the mixture thoroughly for 30-60 minutes to ensure complete extraction.

    • Separate the organic phase from the aqueous phase and cell debris. This can be done by centrifugation followed by decantation or using a separation funnel.

  • Solvent Removal:

    • Dry the collected organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a waxy or solid residue.

  • Purification by Crystallization:

    • Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., methanol or acetone).[8]

    • Slowly cool the solution to room temperature and then to 4°C to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Dry the purified this compound crystals under vacuum.

Visualizations

Biosynthesis_Pathways cluster_farnesene Chemo-enzymatic Route cluster_sclareol Bioconversion Route Glucose_F Glucose Farnesene (E)-β-Farnesene Glucose_F->Farnesene Fermentation (engineered yeast) Homofarnesol (E,E)-Homofarnesol Farnesene->Homofarnesol Chemical Transformation Ambroxide_F This compound Homofarnesol->Ambroxide_F Enzymatic Cyclization (engineered SHC) Sclareol_Plant Clary Sage Plant Sclareol (-)-Sclareol Sclareol_Plant->Sclareol Extraction Ambradiol (-)-Ambradiol Sclareol->Ambradiol Bioconversion (e.g., H. roseonigra) Ambroxide_S This compound Ambradiol->Ambroxide_S Chemical Cyclodehydration

Caption: Overview of the main biosynthetic routes to this compound.

Troubleshooting_Workflow Start Low this compound Yield in Bioconversion CheckConversion Is Substrate Conversion >90%? Start->CheckConversion CheckPurity Is Product Purity Low? CheckConversion->CheckPurity Yes TroubleshootEnzyme Troubleshoot Biocatalysis: - Check enzyme activity/stability - Optimize pH, temp - Improve substrate solubility CheckConversion->TroubleshootEnzyme No TroubleshootPurification Troubleshoot Downstream: - Optimize extraction solvent - Add chromatography step - Screen crystallization conditions CheckPurity->TroubleshootPurification Yes Success Process Optimized CheckPurity->Success No TroubleshootEnzyme->Start TroubleshootPurification->Start

Caption: Troubleshooting logic for low this compound yield.

Experimental_Workflow Strain 1. Biocatalyst Development (SHC Gene Mining & Engineering) Fermentation 2. Upstream Fermentation (High-density cell culture) Strain->Fermentation Bioconversion 3. Bioconversion Reaction (Substrate feeding & monitoring) Fermentation->Bioconversion Extraction 4. Downstream Extraction (Solvent-based recovery) Bioconversion->Extraction Purification 5. Purification (Crystallization / Chromatography) Extraction->Purification Analysis 6. Final Product Analysis (GC-MS, Purity, Yield) Purification->Analysis

Caption: Experimental workflow for this compound production.

References

Technical Support Center: Optimization of Sclareol Production via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for sclareol production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during sclareol fermentation experiments.

Problem Potential Cause Recommended Solution
Low or No Sclareol Production Inefficient Precursor Supply: Insufficient production of Geranylgeranyl pyrophosphate (GGPP), the precursor to sclareol.- Overexpress key enzymes in the mevalonate (MVA) pathway, such as HMG-CoA reductase. - Ensure adequate supply of acetyl-CoA, the primary building block for the MVA pathway.
Suboptimal Enzyme Activity: The sclareol synthase and/or labdenediol diphosphate synthase may not be functioning optimally.- Confirm the correct expression and localization of the synthase enzymes. - Consider fusing the synthase enzymes to improve substrate channeling.[1][2]
Incorrect Fermentation Conditions: pH, temperature, or aeration levels are not optimal for sclareol production.- Optimize fermentation parameters. Recommended starting conditions for S. cerevisiae are a temperature of 30°C and a pH of 5.6.[1] - Ensure adequate aeration, as sclareol biosynthesis is an aerobic process.
Cell Growth Inhibition Sclareol Toxicity: High concentrations of sclareol can be toxic to microbial cells, inhibiting growth and production.[1][3]- Implement a two-phase fermentation system with an organic solvent (e.g., dodecane) to extract sclareol from the aqueous phase in situ. - Investigate host strains with higher tolerance to sclareol.
Substrate/Byproduct Inhibition: High concentrations of the carbon source (e.g., glucose) or inhibitory byproducts (e.g., ethanol) can impede cell growth.- Employ a fed-batch feeding strategy to maintain the carbon source at a low, non-inhibitory concentration.[1] - Use a mixed feed of glucose and ethanol, as ethanol has been shown to be beneficial for sclareol production in some cases.[4]
Formation of Byproducts Metabolic Flux to Competing Pathways: Precursors are being diverted to the synthesis of other compounds, such as ergosterol.- Downregulate or knockout genes in competing pathways (e.g., those involved in sterol biosynthesis). - Redirect metabolic flux towards the MVA pathway through genetic engineering.
Foaming in Bioreactor High Protein Content in Media: Complex media components like yeast extract and peptone can lead to excessive foaming.[5][6]- Use a defined minimal medium to reduce the concentration of foam-inducing proteins. - Add an antifoaming agent (e.g., silicone-based or polyether-based) to the fermentation broth.[5][6] - Employ mechanical foam breakers in the bioreactor.[6]
Inconsistent Batch-to-Batch Results Variability in Inoculum: Inconsistent age, size, or viability of the seed culture.- Standardize the inoculum preparation protocol, ensuring consistent cell density and growth phase.
Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, dissolved oxygen, or substrate feed rate.- Calibrate all probes and pumps before each fermentation run. - Implement automated control systems for critical process parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for sclareol?

A1: Sclareol is a diterpene alcohol synthesized from the precursor Geranylgeranyl pyrophosphate (GGPP). In the plant Salvia sclarea, this process involves a two-step enzymatic reaction catalyzed by labdenediol diphosphate synthase (LPPS) and sclareol synthase (TPS).[1][2] In engineered microorganisms, these enzymes are heterologously expressed to produce sclareol from the central carbon metabolism via the mevalonate (MVA) pathway.

Q2: Which microbial hosts are commonly used for sclareol production?

A2: Saccharomyces cerevisiae[1][7][8] and Yarrowia lipolytica[3] are the most commonly engineered yeast species for sclareol production due to their robust nature and well-characterized genetics. Escherichia coli has also been used.

Q3: What are the optimal fermentation conditions for sclareol production in S. cerevisiae?

A3: While optimal conditions can be strain-dependent, a good starting point for S. cerevisiae is a temperature of 30°C and a pH of 5.6, maintained with automatic addition of acid and base.[1] Aeration is crucial, and the dissolved oxygen (DO) level should be maintained above 30%.[1]

Q4: How can I increase the precursor (GGPP) supply for sclareol synthesis?

A4: To enhance the supply of GGPP, you can overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), and the GGPP synthase (GGPPS). Additionally, redirecting carbon flux towards acetyl-CoA, the entry point of the MVA pathway, can be beneficial.

Q5: What is a suitable medium for sclareol fermentation?

A5: Both rich media (e.g., YPD) and defined minimal media can be used. YPD (Yeast Extract Peptone Dextrose) generally supports faster growth, but minimal media provide better-defined conditions and can reduce foaming.[1][9][10] A typical minimal medium for sclareol production in S. cerevisiae contains glucose as the carbon source, ammonium sulfate as the nitrogen source, and essential salts and vitamins.[1]

Q6: How is sclareol extracted and quantified from the fermentation broth?

A6: Sclareol is typically extracted from the fermentation broth using an organic solvent such as ethyl acetate or hexane.[11] The organic phase is then separated, and the solvent is evaporated. Quantification is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15]

Q7: What are common byproducts observed during sclareol fermentation?

A7: The primary byproduct of yeast fermentation is ethanol. Additionally, intermediates of the MVA pathway or related terpenoids may be produced. In some cases, manool, a structural isomer of sclareol, can be formed as a minor byproduct.[16]

Q8: How can I mitigate the toxic effects of sclareol on the production host?

A8: In-situ product removal through a two-phase fermentation system is an effective strategy. An organic solvent overlay, such as dodecane, can continuously extract sclareol from the aqueous culture medium, thereby reducing its concentration to sub-toxic levels.

Data Presentation

Table 1: Optimized Fermentation Parameters for Sclareol Production in Engineered S. cerevisiae
Parameter Optimized Value/Range Reference
Temperature30°C[1]
pH5.6[1]
Dissolved Oxygen (DO)> 30%[1]
Agitation800 - 1200 rpm[1]
Carbon SourceGlucose, Ethanol[1][4]
Feeding StrategyExponential fed-batch[1]
Table 2: Sclareol Titers Achieved in Different Engineered Yeast Strains
Host Strain Genetic Modifications Fermentation Scale Sclareol Titer (g/L) Reference
Saccharomyces cerevisiaeGlobal metabolic rewiring, overexpression of sclareol synthasesBioreactor (Fed-batch)11.4[1][7][8]
Yarrowia lipolyticaOverexpression of sclareol synthases, GGPP pathway enhancement5 L Bioreactor12.9[3]
Saccharomyces cerevisiaeOverexpression of sclareol synthases, precursor pathway enhancement3 L Bioreactor0.408[4]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Sclareol-Producing S. cerevisiae
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 50 mL of YPD medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 220 rpm for 24-48 hours until the culture reaches the stationary phase.

  • Bioreactor Setup:

    • Prepare a 1 L bioreactor with 0.4 L of minimal fermentation medium containing:

      • 20 g/L Glucose

      • 2.5 g/L (NH₄)₂SO₄

      • 14.4 g/L KH₂PO₄

      • 0.5 g/L MgSO₄·7H₂O

      • Trace metals and vitamin solutions.

    • Sterilize the bioreactor and medium by autoclaving.

    • Calibrate pH and DO probes. Set the temperature to 30°C.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.4.

    • Maintain the temperature at 30°C and the pH at 5.6 by automatic addition of 2M HCl and 4M KOH.

    • Set the initial agitation to 800 rpm and maintain the DO level above 30% by adjusting the agitation speed (up to 1200 rpm) and airflow.

    • Run in batch mode until the initial glucose is depleted.

  • Fed-Batch Phase:

    • Prepare a sterile feeding medium containing:

      • 500 g/L Glucose

      • 10 g/L (NH₄)₂SO₄

      • 57.6 g/L KH₂PO₄

      • 2 g/L MgSO₄·7H₂O

      • 4x Trace metals and vitamin solutions.

    • Once the glucose from the batch phase is consumed, initiate the fed-batch by feeding the concentrated medium at an exponentially increasing rate to maintain a constant specific growth rate.[1]

    • Continue the fed-batch fermentation for the desired production period, typically 96-120 hours.

  • Sampling:

    • Take samples periodically to measure cell density (OD₆₀₀), glucose concentration, and sclareol titer.

Protocol 2: Sclareol Extraction and Quantification by GC-MS
  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Add 1 mL of ethyl acetate to the sample in a microcentrifuge tube.

    • Vortex vigorously for 1 minute to extract the sclareol into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • GC-MS Analysis:

    • Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

    • Inject 1 µL of the extract into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-500

    • Identify sclareol based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the sclareol concentration by creating a standard curve with known concentrations of a sclareol standard.

Visualizations

Sclareol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA MVA Mevalonate Pathway Acetyl-CoA->MVA GGPP Geranylgeranyl Diphosphate (GGPP) MVA->GGPP LPP Labdenediol Diphosphate (LPP) GGPP->LPP Labdenediol Diphosphate Synthase (LPPS) Sclareol Sclareol LPP->Sclareol Sclareol Synthase (TPS)

Caption: Sclareol Biosynthesis Pathway in Engineered Yeast.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Engineered Yeast Strain inoculum Inoculum Culture strain->inoculum media Media Preparation media->inoculum bioreactor Bioreactor Sterilization & Calibration fermentation Fed-Batch Fermentation (pH, Temp, DO Control) bioreactor->fermentation inoculum->fermentation sampling Sampling fermentation->sampling extraction Sclareol Extraction sampling->extraction quantification GC-MS Quantification extraction->quantification

Caption: General Experimental Workflow for Sclareol Fermentation.

Troubleshooting_Logic start Low Sclareol Titer check_growth Is cell growth also low? start->check_growth check_byproducts Are byproducts high? check_growth->check_byproducts No toxicity Potential Toxicity (Sclareol/Substrate) check_growth->toxicity Yes nutrient_limit Nutrient Limitation check_growth->nutrient_limit Yes precursor_issue Precursor (GGPP) Limitation check_byproducts->precursor_issue No enzyme_issue Enzyme Inefficiency check_byproducts->enzyme_issue No flux_issue Metabolic flux to competing pathways check_byproducts->flux_issue Yes solve_toxicity Implement in-situ removal Adjust feeding strategy toxicity->solve_toxicity solve_nutrients Optimize media composition nutrient_limit->solve_nutrients solve_precursor Overexpress MVA pathway genes precursor_issue->solve_precursor solve_enzyme Optimize codon usage Fuse enzymes enzyme_issue->solve_enzyme solve_flux Downregulate competing pathways flux_issue->solve_flux

Caption: Troubleshooting Decision Tree for Low Sclareol Production.

References

Technical Support Center: Minimizing Byproducts in the Acid-Catalyzed Cyclization of Ambradiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acid-catalyzed cyclization of ambradiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction step in the synthesis of (-)-Ambrox (also known as ambrafuran), a valuable fragrance ingredient. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you minimize the formation of unwanted byproducts and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the acid-catalyzed cyclization of ambradiol?

The primary objective is to convert ambradiol, a diol, into the cyclic ether (-)-Ambrox (ambrafuran) through an intramolecular dehydration reaction. This reaction is the final and crucial step in the semi-synthesis of (-)-Ambrox from sclareol.

Q2: What are the most common byproducts observed in this reaction?

The acid-catalyzed conditions can lead to the formation of several undesired byproducts. The most commonly identified byproducts include:

  • Isomers of Ambrox: Such as (3aS,5aS,9aS,9bS)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan.[1]

  • Rearranged Products: For example, (7aS,11aS,Z)-5,8,8,11a-tetramethyl-2,3,6,7,7a,8,9,10,11,11a-decahydrobenzo[b]oxonine, which results from a skeletal rearrangement.[1]

  • Epimers of Ambrox: Specifically, (-)-9b-epi-ambrox, which is a stereoisomer of the desired product.[1]

  • Iso-ambrafuran: A thermodynamically more stable, but olfactively weaker, isomer.[2]

Q3: What types of acid catalysts are typically used for this cyclization?

A variety of Brønsted and Lewis acids can be employed. Common choices include:

  • Strong Mineral Acids: Such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[2]

  • Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst.[3]

  • Solid Acids: Zeolites and montmorillonite clays are used as heterogeneous catalysts, which can simplify purification.

  • Other Reagents: Dimethyl sulfoxide (DMSO) can also facilitate the dehydration.[4]

Q4: How do reaction conditions affect the formation of byproducts?

Reaction conditions such as temperature, solvent, catalyst choice, and reaction time play a critical role in the product distribution. For instance, strongly acidic conditions and prolonged reaction times can favor the formation of more thermodynamically stable, but undesired, isomers.[2] The choice of solvent can also influence the reaction rate and selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acid-catalyzed cyclization of ambradiol, focusing on the identification and minimization of byproducts.

Problem 1: Low yield of (-)-Ambrox and formation of a significant amount of an isomeric byproduct.

  • Possible Cause: The reaction conditions may be too harsh, leading to the isomerization of the desired product to a more stable, but olfactively inferior, isomer like iso-ambrafuran.[2] This can be exacerbated by strong acids and high temperatures.

  • Troubleshooting Steps:

    • Catalyst Selection: Switch to a milder acid catalyst. If you are using a strong mineral acid, consider trying p-toluenesulfonic acid or a solid acid catalyst like montmorillonite clay.

    • Temperature Control: Lower the reaction temperature. The optimal temperature will depend on the catalyst and solvent used, so it may require some optimization.

    • Reaction Time: Monitor the reaction closely using techniques like TLC or GC to stop the reaction once the starting material is consumed, avoiding prolonged exposure to acidic conditions which can promote isomerization.

Problem 2: Presence of a significant peak in the GC-MS analysis corresponding to a rearranged byproduct like decahydrobenzo[b]oxonine.

  • Possible Cause: Skeletal rearrangements are a common side reaction in carbocation-mediated cyclizations. The choice of acid catalyst and solvent can influence the stability of the carbocation intermediates and the propensity for rearrangement.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can affect the stability of carbocationic intermediates. Experiment with less polar solvents to potentially disfavor the rearrangement pathway.

    • Catalyst Type: The counter-ion of the acid can play a role. Investigate different acid catalysts to see how they influence the product distribution. Solid acid catalysts with defined pore structures, like zeolites, can sometimes offer shape selectivity that disfavors the formation of bulky rearranged products.

Problem 3: Formation of (-)-9b-epi-ambrox, an epimer of the desired product.

  • Possible Cause: The stereochemical outcome of the cyclization can be influenced by the reaction conditions. The formation of the C9 epimer suggests that the cyclization is not completely stereoselective.

  • Troubleshooting Steps:

    • Catalyst and Temperature Optimization: The transition state leading to the desired product versus its epimer can have different energy barriers. A systematic screening of different acid catalysts and reaction temperatures may reveal conditions that favor the formation of (-)-Ambrox.

    • Chiral Catalysts: While less common for this specific industrial transformation, the use of chiral Brønsted acids could potentially enhance the stereoselectivity of the cyclization.

Quantitative Data on Byproduct Formation

The following table summarizes how different reaction conditions can influence the product distribution. Note: Specific quantitative data on byproduct formation is often proprietary and not widely published. The data below is illustrative and compiled from various sources to highlight general trends.

CatalystSolventTemperature (°C)Desired Product Yield (%)Major Byproduct(s) & Estimated %Reference
p-Toluenesulfonic acidTolueneRefluxHighIsomers, epi-Ambrox (variable)[3]
β-Naphthalene sulfonic acidAlumina/SilicaNot specified< 70%Isomers around C8[2]
Montmorillonite Clay KNot specified20-130Not specifiedLower byproduct formation reported[2]
Activated ZeoliteHexane/TolueneRoom TempHigh ConversionNot specified[4]
Hydrothermal (HTW)WaterHigh Temp91.3% ConversionNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of Ambradiol using p-Toluenesulfonic Acid [3]

  • Reaction Setup: Dissolve ambradiol in a suitable organic solvent, such as toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visualizing Reaction Pathways

To better understand the relationship between the starting material, the desired product, and the potential byproducts, the following diagrams illustrate the key chemical transformations.

Ambradiol_Cyclization Ambradiol Ambradiol Carbocation Carbocation Intermediate Ambradiol->Carbocation  Acid Catalyst - H₂O Ambrox (-)-Ambrox (Desired Product) Carbocation->Ambrox  Intramolecular  Cyclization Isomer Isomeric Byproduct (e.g., iso-ambrafuran) Carbocation->Isomer  Isomerization Rearranged Rearranged Byproduct (e.g., decahydrobenzo[b]oxonine) Carbocation->Rearranged  Rearrangement Epimer (-)-9b-epi-ambrox Carbocation->Epimer  Alternative  Cyclization

Caption: General reaction pathway for the acid-catalyzed cyclization of ambradiol.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Actions Low Yield Low Yield of (-)-Ambrox Harsh Conditions Harsh Reaction Conditions (Strong Acid, High Temp) Low Yield->Harsh Conditions Isomer Formation High Isomer Formation Isomer Formation->Harsh Conditions Rearrangement Rearranged Byproduct Carbocation Instability Carbocation Instability Rearrangement->Carbocation Instability Epimer Formation High Epimer Formation Non-Selective Cyclization Non-Stereoselective Cyclization Epimer Formation->Non-Selective Cyclization Change Catalyst Use Milder or Solid Acid Catalyst Harsh Conditions->Change Catalyst Optimize Temp Lower Reaction Temperature Harsh Conditions->Optimize Temp Monitor Time Reduce Reaction Time Harsh Conditions->Monitor Time Carbocation Instability->Change Catalyst Vary Solvent Change Solvent Polarity Carbocation Instability->Vary Solvent Non-Selective Cyclization->Change Catalyst Non-Selective Cyclization->Optimize Temp

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Environmentally Friendly Synthesis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the environmentally friendly synthesis of (-)-Ambroxide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of this valuable fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmentally friendly strategies for synthesizing this compound?

A1: The main green chemistry approaches focus on moving away from the traditional, multi-step synthesis that relies on sclareol and often involves harsh chemicals and significant waste. The leading environmentally friendly methods include:

  • Biocatalytic Synthesis: This approach utilizes enzymes, most notably engineered Squalene Hopene Cyclase (SHC), to catalyze the cyclization of (E,E)-homofarnesol into this compound.[1][2][3][4][5] This method is highly selective and operates under mild conditions.

  • Chemoenzymatic Synthesis: This strategy combines chemical synthesis with biocatalysis. A key example is the chemical conversion of (E)-β-farnesene, produced via fermentation, into (E,E)-homofarnesol, which is then enzymatically cyclized to this compound.[2][3][5][6]

  • One-Pot Synthesis from Sclareol: While still using sclareol as a starting material, some research focuses on developing a one-pot synthesis using greener oxidants like hydrogen peroxide to reduce the number of steps, waste, and use of toxic reagents.[7][8]

Q2: What are the main advantages of the biocatalytic route over the traditional chemical synthesis from sclareol?

A2: The biocatalytic approach offers several significant advantages, aligning with the principles of green chemistry:

  • Improved Atom and Step Economy: The enzymatic conversion is highly specific, leading to fewer byproducts and a more efficient use of the starting materials.[2][3][6]

  • Reduced Waste and Energy Consumption: Biocatalytic processes typically run at lower temperatures and pressures, and in aqueous media, which reduces energy consumption and the generation of hazardous waste.[2][3] A threefold increase in the productivity of the bioconversion step has been shown to reduce energy consumption by 40% over the entire process.[2]

  • Use of Renewable Feedstocks: The precursor for the biocatalytic synthesis, (E)-β-farnesene, can be produced through fermentation, making the entire process more sustainable and renewable.[2][3][5]

  • Enhanced Safety: Biocatalysis avoids the use of harsh and often toxic reagents and solvents common in traditional organic synthesis.[7]

Q3: What is Squalene Hopene Cyclase (SHC) and why is it important for this compound synthesis?

A3: Squalene Hopene Cyclase (SHC) is an enzyme that catalyzes the cyclization of squalene to hopene in bacteria. In the context of this compound synthesis, SHC has been found to catalyze the cyclization of (E,E)-homofarnesol to form this compound in a single, efficient step.[1][4] Wild-type SHC has low activity, but through enzyme engineering, variants with significantly improved activity and productivity have been developed, making it a cornerstone of industrial-scale, sustainable this compound production.[1][2][3]

Troubleshooting Guides

Issue 1: Low Conversion of (E,E)-Homofarnesol to this compound

Possible Cause Troubleshooting Step
Low Enzyme Activity 1. Verify Enzyme Quality: Ensure the SHC enzyme has been stored correctly and has not lost activity. 2. Increase Enzyme Concentration: Incrementally increase the enzyme loading to determine the optimal concentration. 3. Use an Engineered SHC Variant: Wild-type SHC is known for low conversion rates.[4] Utilize a commercially available or in-house developed engineered SHC variant with higher activity for this specific substrate.[1] Mutations at positions like F601Y, F129L, M132R, and I432T have been shown to be beneficial.[1]
Sub-optimal Reaction Conditions 1. Optimize pH and Temperature: The optimal pH and temperature can vary for different SHC variants. Perform small-scale experiments to screen a range of pH values (typically around 6.0-7.5) and temperatures (e.g., 25-40°C). 2. Ensure Proper Mixing: Inadequate mixing can lead to poor substrate-enzyme interaction. Ensure sufficient agitation of the reaction mixture.
Substrate Isomer Impurity The feedstock may contain a mixture of (E,E)- and (E,Z)-homofarnesol isomers.[2] While SHC can process both, the efficiency and product profile may differ. Analyze the isomeric ratio of your starting material.
Enzyme Inhibition High substrate or product concentrations can sometimes lead to enzyme inhibition. Consider a fed-batch approach for the substrate and in-situ product removal if inhibition is suspected.

Issue 2: Formation of Undesired Byproducts

Possible Cause Troubleshooting Step
Non-specific Enzyme Activity While SHC is highly specific, some side reactions can occur. Analyze the byproduct structure to understand its formation. An engineered SHC with higher specificity might be required.
Instability of Reactants or Products The starting material or product may be degrading under the reaction conditions. Verify the stability of (E,E)-homofarnesol and this compound under the chosen pH, temperature, and solvent conditions.
Contaminants in the Reaction Mixture Ensure all reagents, solvents, and the feedstock are of high purity. Contaminants can potentially react or interfere with the enzyme.

Quantitative Data Summary

Table 1: Improvement in Biocatalytic Productivity of this compound

Enzyme GenerationSubstrate (EEH) Concentration (g/L)Cell Concentration (g/L)Time for Full Conversion (hours)Volumetric Productivity (g/L in 72h)
SHC v112525072~125
SHC v230030048~300
SHC v345018024~450
Data adapted from Givaudan's process development for Ambrofix™. EEH refers to (E,E)-homofarnesol.[2][3]

Table 2: Comparison of Different Synthetic Routes

FeatureTraditional Synthesis from SclareolOne-Pot Synthesis from SclareolBiocatalytic Synthesis from (E,E)-Homofarnesol
Starting Material SclareolSclareol(E,E)-Homofarnesol (from (E)-β-farnesene)
Typical Yield Varies, often with purification losses~20% overall yield reported in one study[7][8]High conversion with optimized enzymes
Key Reagents Oxidizing agents (e.g., CrO₃), reducing agents (e.g., LiAlH₄), acids[7]H₂O₂, quaternary ammonium phosphomolybdate catalyst[7][8]Engineered Squalene Hopene Cyclase (SHC)
Environmental Impact High, due to toxic reagents, waste, and energy use[7]Lower than traditional, but still relies on chemical catalysisLow, uses biodegradable enzyme, mild conditions, and renewable feedstock[2][3]

Experimental Protocols

Key Experiment: Biocatalytic Synthesis of this compound using Engineered SHC

This protocol is a generalized representation based on published research.[1][2] Researchers should optimize conditions for their specific SHC variant and scale.

  • Preparation of the Biocatalyst:

    • Cultivate the microbial host (e.g., E. coli) expressing the engineered Squalene Hopene Cyclase.

    • Induce protein expression under optimal conditions (e.g., temperature, inducer concentration).

    • Harvest the cells by centrifugation and prepare either whole-cell biocatalysts or cell-free extracts, depending on the process design.

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.0).

    • Add the prepared biocatalyst (e.g., 180 g/L of cells).[2][3]

    • Add the substrate, (E,E)-homofarnesol (e.g., up to 450 g/L), which may be dissolved in a co-solvent to aid solubility.[2][3]

  • Bioconversion:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.

    • Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification:

    • Once the reaction reaches completion (typically within 24-72 hours), separate the product from the biocatalyst and aqueous phase.[2]

    • This compound may crystallize directly in the reaction broth.[3]

    • The product can be recovered by filtration or solvent extraction.

    • Further purification can be achieved by recrystallization to yield high-purity this compound.

Visualizations

G cluster_0 Traditional Synthesis cluster_1 Environmentally Friendly Synthesis sclareol Sclareol oxidation Oxidative Degradation sclareol->oxidation sclareolide Sclareolide oxidation->sclareolide reduction Reduction sclareolide->reduction ambradiol Ambradiol reduction->ambradiol cyclodehydration Cyclodehydration ambradiol->cyclodehydration ambroxide_trad This compound cyclodehydration->ambroxide_trad farnesene (E)-β-Farnesene (from Fermentation) chemical_step Chemical Synthesis farnesene->chemical_step homofarnesol (E,E)-Homofarnesol chemical_step->homofarnesol biocatalysis Biocatalytic Cyclization (Engineered SHC) homofarnesol->biocatalysis ambroxide_green This compound biocatalysis->ambroxide_green

Caption: Comparison of traditional and environmentally friendly synthesis workflows for this compound.

G start Start: Low this compound Yield q1 Is enzyme activity verified and concentration optimized? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Action: Use engineered SHC. Verify storage and optimize concentration. q1->a1_no No q2 Are pH and temperature optimal for the specific SHC variant? a1_yes->q2 end Resolution Path Identified a1_no->end a2_yes Investigate Substrate Quality and Potential Inhibition q2->a2_yes Yes a2_no Action: Perform screening experiments to find optimal pH and temperature. q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low yield in biocatalytic this compound synthesis.

References

troubleshooting low conversion rates in enzymatic synthesis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of (-)-Ambroxide, particularly focusing on low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of (E,E)-Homofarnesol to this compound using Squalene Hopene Cyclase (SHC)

Question: My reaction shows very low or no conversion of (E,E)-homofarnesol to this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion rates in the SHC-catalyzed cyclization of (E,E)-homofarnesol can stem from several factors related to the enzyme, substrate, and reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_SHC start Low Conversion Observed check_enzyme 1. Verify Enzyme Activity & Stability start->check_enzyme check_substrate 2. Assess Substrate Quality & Concentration check_enzyme->check_substrate Enzyme Active sub_enzyme Inactive Enzyme: - Improper storage - Denaturation Low Activity: - Suboptimal pH/temp - Insufficient enzyme loading check_enzyme->sub_enzyme check_conditions 3. Evaluate Reaction Conditions check_substrate->check_conditions Substrate OK sub_substrate Substrate Issues: - Poor solubility - Presence of inhibitors - High substrate inhibition - Incorrect isomer ratio check_substrate->sub_substrate optimize 4. Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal sub_conditions Suboptimal Conditions: - Incorrect pH or temperature - Inadequate mixing - Presence of organic solvents check_conditions->sub_conditions solution Improved Conversion optimize->solution sub_optimize Optimization Strategies: - Fed-batch substrate addition - Adjust pH and temperature - Increase enzyme concentration - Use of surfactants optimize->sub_optimize Troubleshooting_Sclareol start Low Ambradiol Yield check_culture 1. Verify Culture Health & Viability start->check_culture check_substrate 2. Assess Sclareol Concentration & Addition check_culture->check_substrate Culture Healthy sub_culture Culture Issues: - Poor growth - Contamination - Low enzyme expression check_culture->sub_culture check_fermentation 3. Evaluate Fermentation Parameters check_substrate->check_fermentation Substrate OK sub_substrate Substrate Problems: - Sclareol toxicity - Poor bioavailability check_substrate->sub_substrate optimize 4. Optimize Bioconversion & Extraction check_fermentation->optimize Parameters Suboptimal sub_fermentation Suboptimal Fermentation: - Incorrect pH, temp, or aeration - Nutrient limitation check_fermentation->sub_fermentation solution Improved Yield optimize->solution sub_optimize Optimization Strategies: - Two-stage substrate addition - Optimize media components - Improve extraction protocol optimize->sub_optimize Enzymatic_Synthesis_Pathways cluster_0 Pathway 1: SHC-Catalyzed Cyclization cluster_1 Pathway 2: Sclareol Biotransformation EEH (E,E)-Homofarnesol SHC Squalene Hopene Cyclase (SHC) EEH->SHC Ambroxide This compound SHC->Ambroxide Sclareol Sclareol Yeast Hyphozyma roseoniger Sclareol->Yeast Ambradiol Ambradiol Yeast->Ambradiol Chemical_Step Chemical Cyclodehydration Ambradiol->Chemical_Step Ambroxide2 This compound Chemical_Step->Ambroxide2

Technical Support Center: Enhancing the Stability of (-)-Ambroxide in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues of (-)-Ambroxide in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a cosmetic formulation?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of this compound over time.

  • Temperature: Elevated temperatures used during manufacturing or storage can accelerate degradation reactions.

  • Light Exposure: Prolonged exposure to UV light can induce photodegradation.

  • Oxidizing Agents: Ingredients with oxidizing potential, such as peroxides, can degrade this compound.

  • Incompatible Ingredients: Certain active ingredients or excipients may interact with this compound, leading to instability.

Q2: What are the visible signs of this compound degradation in a cosmetic product?

A2: Degradation of this compound may not always be visually apparent. However, you might observe:

  • A change or loss of the characteristic ambergris-like scent.

  • Discoloration of the product.

  • Changes in the viscosity or texture of the formulation.

  • Phase separation in emulsions.

Q3: How can I improve the stability of this compound in my formulation?

A3: To enhance the stability of this compound, consider the following strategies:

  • pH Optimization: Maintain the formulation pH within a neutral to slightly acidic range (pH 5.5-7.0).

  • Temperature Control: Avoid excessive heat during the manufacturing process and store the final product in a cool, dark place.

  • Light Protection: Use opaque or UV-protective packaging.

  • Incorporate Antioxidants: The addition of antioxidants like Vitamin E (Tocopherol), Butylated Hydroxytoluene (BHT), or Rosemary Extract can help prevent oxidative degradation.

  • Use Chelating Agents: Ingredients like EDTA and its salts can bind metal ions that may catalyze degradation reactions.

  • Formulation Type: Consider incorporating this compound in the oil phase of an emulsion, which may offer some protection from hydrolytic degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Fragrance Intensity Degradation of this compound due to oxidation or hydrolysis.1. Review the formulation for oxidizing agents or extreme pH. 2. Incorporate an antioxidant (e.g., 0.1% Tocopherol) or a chelating agent (e.g., 0.1% Disodium EDTA). 3. Conduct an accelerated stability study to assess the impact of these additions.
Discoloration (e.g., yellowing) Photodegradation or interaction with other ingredients.1. Switch to UV-protective packaging. 2. Evaluate the compatibility of this compound with all other ingredients in isolation. 3. Add a UV stabilizer to the formulation.
Phase Separation in Emulsion Change in emulsion stability, potentially due to pH shifts or ingredient interactions affecting the emulsifier system.1. Measure the pH of the separated product and compare it to the initial pH. 2. Re-evaluate the emulsifier system for robustness. 3. Assess the impact of this compound on the stability of a placebo formulation (without this compound).
Change in Viscosity Degradation of polymers or other rheology modifiers, potentially influenced by this compound or its degradation products.1. Investigate the compatibility of this compound with the thickeners used. 2. Monitor viscosity at different time points during stability testing.

Quantitative Data on this compound Stability

Note: The following tables provide illustrative data based on typical stability studies. Actual results will vary depending on the specific formulation and test conditions.

Table 1: Effect of Temperature on this compound Concentration in a Cream Formulation (12 weeks)

TemperatureInitial Concentration (%)4 Weeks (%)8 Weeks (%)12 Weeks (%)
25°C / 60% RH10099.599.198.8
40°C / 75% RH10097.295.092.5
50°C10092.188.384.0

Table 2: Effect of pH on this compound Concentration in an Aqueous/Alcoholic Solution (12 weeks at 25°C)

pHInitial Concentration (%)4 Weeks (%)8 Weeks (%)12 Weeks (%)
4.010099.899.599.2
7.010099.999.899.7
9.010098.096.594.8

Table 3: Effect of UV Exposure on this compound Concentration in a Lotion (8 hours)

ConditionInitial Concentration (%)2 Hours (%)4 Hours (%)8 Hours (%)
Dark Control10010099.999.8
UV Exposure10096.593.289.1
UV Exposure with Antioxidant10099.198.597.8

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in a Cosmetic Emulsion

1. Objective: To evaluate the stability of this compound in a cosmetic emulsion under accelerated temperature and humidity conditions.

2. Materials:

  • Test formulation containing a known concentration of this compound.

  • Placebo formulation (without this compound).

  • Stability chambers (25°C/60% RH, 40°C/75% RH).

  • Glass jars with airtight seals.

  • Analytical balance.

  • pH meter.

  • Viscometer.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Method:

  • Prepare a sufficient quantity of the test and placebo formulations.

  • Fill the glass jars with the formulations, ensuring minimal headspace.

  • Place the jars in the stability chambers at the specified conditions.

  • At predetermined time points (e.g., 0, 4, 8, and 12 weeks), remove samples from each chamber.

  • Allow the samples to equilibrate to room temperature.

  • Perform the following analyses:

    • Visual Assessment: Observe for any changes in color, odor, appearance, and phase separation.

    • pH Measurement: Measure the pH of the formulation.

    • Viscosity Measurement: Measure the viscosity of the formulation.

    • Quantification of this compound: Extract this compound from the formulation and quantify its concentration using a validated HPLC-UV method.

4. Data Analysis:

  • Compare the results of the test formulation with the placebo to distinguish changes related to this compound.

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Document any significant changes in the physical properties of the formulation.

Protocol 2: Photostability Testing of this compound

1. Objective: To assess the impact of UV light on the stability of this compound in a cosmetic formulation.

2. Materials:

  • Test formulation containing this compound.

  • UV-transparent sample holders (e.g., quartz plates).

  • Solar simulator or a controlled UV light source.

  • Dark control chamber.

  • HPLC-UV system.

3. Method:

  • Apply a thin, uniform film of the test formulation onto the UV-transparent sample holders.

  • Place half of the samples in the solar simulator and the other half in the dark control chamber.

  • Expose the samples to a controlled dose of UV radiation.

  • At specified time intervals (e.g., 0, 2, 4, 8 hours), remove one sample from the UV source and one from the dark control.

  • Extract this compound from the formulation on the sample holder.

  • Quantify the concentration of this compound using a validated HPLC-UV method.

4. Data Analysis:

  • Compare the concentration of this compound in the UV-exposed samples to the dark control samples at each time point.

  • Calculate the percentage of degradation due to UV exposure.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep Prepare Test & Placebo Formulations storage Store at various conditions (Temp, Humidity, UV) prep->storage visual Visual Assessment storage->visual physchem Physicochemical Tests (pH, Viscosity) storage->physchem hplc HPLC Analysis for This compound Concentration storage->hplc data_analysis Compare Test vs. Placebo Calculate Degradation Rate visual->data_analysis physchem->data_analysis hplc->data_analysis

Caption: Workflow for Stability Testing of this compound.

degradation_pathway ambroxide This compound oxidative_stress Oxidative Stress (e.g., light, heat, peroxides) ambroxide->oxidative_stress degradation_products Degradation Products (e.g., hydroxylated, ring-opened species) oxidative_stress->degradation_products loss_of_scent Loss of Characteristic Scent degradation_products->loss_of_scent

strategies for improving atom economy in (-)-Ambroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Ambroxide. The focus is on strategies to improve atom economy and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving atom economy in this compound synthesis?

A1: The main strategies to enhance atom economy in this compound synthesis focus on reducing waste and the number of reaction steps. Key approaches include:

  • Biocatalysis: Utilizing enzymes, such as engineered Squalene Hopene Cyclase (SHC), for the direct cyclization of precursors like (E,E)-homofarnesol.[1][2][3][4][5][6] This method is highly selective and avoids the use of stoichiometric reagents.

  • One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates. A notable example is the one-pot synthesis from (-)-sclareol using a phosphomolybdate catalyst and hydrogen peroxide.[7][8][9]

  • Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste.[7][10]

  • Alternative Starting Materials: Exploring more direct synthetic routes from readily available and structurally simpler starting materials like (R)-carvone.[11][12]

Q2: What are the main drawbacks of the traditional multi-step synthesis of this compound from sclareol?

A2: The traditional synthesis of this compound from sclareol, while historically significant for industrial production, presents several disadvantages in terms of atom economy and environmental impact.[7][8][11][13][14][15] These include:

  • Use of Hazardous and Expensive Reagents: The process often involves stoichiometric amounts of strong oxidants (e.g., potassium permanganate, ozone) and reducing agents (e.g., lithium aluminum hydride), which can be toxic and costly.[7][9][14]

  • Multiple Steps and Low Overall Yield: The synthesis typically involves three main stages: oxidative degradation of the side chain, reduction, and cyclodehydration.[7][15] Each step requires workup and purification, leading to potential product loss and a lower overall yield.

  • Significant Waste Generation: The use of stoichiometric reagents and multiple purification steps generates a considerable amount of chemical waste, leading to a poor atom economy and environmental concerns.[7][9]

  • Long Reaction Times: The multi-step nature of the process can be time-consuming.[7]

Q3: How does the biocatalytic route to this compound compare to the traditional chemical synthesis in terms of sustainability?

A3: The biocatalytic approach is considered significantly more sustainable.[3][4][5][6] It improves atom and step economy, reduces waste production, and lowers solvent and energy consumption compared to the traditional synthesis from sclareol.[3][5] The biocatalytic process can start from (E)-β-farnesene, which is producible via fermentation, making the final product potentially 100% renewable.[4]

Troubleshooting Guides

Issue 1: Low Yield in the One-Pot Synthesis from (-)-Sclareol

Question: My one-pot synthesis of this compound from (-)-sclareol using a phosphomolybdate catalyst is giving a much lower yield than the reported 20%. What are the potential causes and solutions?

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The quaternary ammonium phosphomolybdate catalyst may have degraded.

    • Solution: Synthesize a fresh batch of the catalyst. Ensure proper storage conditions (cool, dry, and dark).

  • Incorrect Catalyst Loading: The reported optimal catalyst loading is crucial for the reaction's success.

    • Solution: Carefully optimize the catalyst loading. One study found that 3% equivalent of the catalyst gave the highest yield, with lower or higher amounts being less effective.[7]

  • Suboptimal Reaction Temperature and Time: The reaction proceeds through two temperature stages.

    • Solution: Strictly adhere to the recommended temperature profile: 70°C for 2 hours, followed by an increase to 90°C for 1 hour.[7][9] Monitor the reaction progress using GC to determine the optimal reaction time for your specific setup.

  • Purity of Starting Material: Impurities in the (-)-sclareol can interfere with the catalytic process.

    • Solution: Use highly purified (-)-sclareol. Consider recrystallization or column chromatography of the starting material if its purity is questionable.

  • Inefficient Hydrogen Peroxide Addition: The concentration and rate of addition of hydrogen peroxide can affect the reaction outcome.

    • Solution: Use a fresh, properly stored solution of hydrogen peroxide. Add it dropwise to maintain control over the reaction exotherm.

Issue 2: Poor Conversion in the Biocatalytic Cyclization of (E,E)-Homofarnesol

Question: The whole-cell biotransformation of (E,E)-homofarnesol to this compound using engineered E. coli expressing Squalene Hopene Cyclase (SHC) is showing low conversion rates. How can I improve this?

Possible Causes & Troubleshooting Steps:

  • Low Enzyme Activity: The expressed SHC variant may have low specific activity.

    • Solution: Consider using a more evolved SHC variant with improved activity. Several studies have reported the development of mutant SHCs with significantly higher conversion properties.[1][2] Ensure optimal induction conditions (e.g., IPTG concentration, temperature) for maximum enzyme expression.

  • Substrate or Product Inhibition: High concentrations of the substrate ((E,E)-homofarnesol) or the product (this compound) can inhibit the enzyme.

    • Solution: Optimize the substrate loading. A fed-batch approach for substrate addition might be beneficial. In-situ product removal could also be explored to alleviate product inhibition.

  • Mass Transfer Limitations: In a whole-cell system, the substrate needs to cross the cell membrane to reach the enzyme.

    • Solution: The use of surfactants or permeabilizing agents can improve cell membrane permeability. Ensure adequate mixing to facilitate the transfer of the hydrophobic substrate into the aqueous phase and then into the cells.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

    • Solution: Optimize the reaction pH and temperature for the specific SHC variant being used. Ensure the buffer system is appropriate and provides necessary cofactors if required.

Data Presentation

Table 1: Comparison of Different Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey Reagents/CatalystNumber of Steps (from starting material)Overall Yield (%)Key AdvantagesKey Disadvantages
Traditional Synthesis (-)-SclareolKMnO₄ or O₃, LiAlH₄, Acid3~75% (optimized)[13]Established industrial processPoor atom economy, hazardous reagents, waste generation[7][9]
One-Pot Synthesis (-)-SclareolQuaternary ammonium phosphomolybdate, H₂O₂120%[7][9]Reduced steps, time-saving, fewer purificationsModerate yield, catalyst preparation required
Biocatalytic Synthesis (E,E)-HomofarnesolEngineered Squalene Hopene Cyclase (SHC)1High conversion (process-dependent)High atom economy, sustainable, renewable feedstock potential[3][5]Requires enzyme development and fermentation technology
Synthesis from (R)-Carvone (R)-CarvoneLDA, MeI, TFA, Pd/C, t-BuLi, FeCl₃726.2%[11][12]Concise route, good stereocontrolUse of pyrophoric t-BuLi limits large-scale use[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from (-)-Sclareol[7][9]
  • Catalyst Synthesis: The quaternary ammonium phosphomolybdate catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]} is prepared separately according to literature procedures.

  • Reaction Setup: In a round-bottom flask, dissolve (-)-sclareol (10 mmol) and the catalyst (0.03 equiv) in 1,4-dioxane (7 mL).

  • Reaction Execution:

    • Heat the mixture to 70°C.

    • Add hydrogen peroxide (5 mL) dropwise.

    • Maintain the temperature at 70°C for 2 hours.

    • Increase the temperature to 90°C and maintain for an additional 1 hour.

  • Workup and Purification:

    • After cooling, quench the reaction with a saturated solution of Na₂CO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Biocatalytic Synthesis of this compound using Whole Cells[2]
  • Biocatalyst Preparation: Cultivate E. coli cells engineered to express an improved SHC variant under appropriate fermentation conditions. Harvest the cells by centrifugation.

  • Reaction Setup: In a bioreactor, prepare a buffer solution. Add the harvested whole cells (biocatalyst) and the substrate, (E,E)-homofarnesol (e.g., 125 g/L).

  • Biotransformation:

    • Maintain the reaction at the optimal temperature and pH for the specific SHC variant.

    • Provide gentle agitation to ensure proper mixing.

    • Monitor the conversion of (E,E)-homofarnesol to this compound over time (e.g., ≤ 72 hours) using GC analysis.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the product from the biomass and aqueous phase. This may involve solvent extraction.

    • The crude this compound can then be purified, for example, by crystallization or distillation.[16]

Mandatory Visualization

G cluster_0 Traditional Multi-Step Synthesis from Sclareol cluster_1 One-Pot Synthesis from Sclareol cluster_2 Biocatalytic Synthesis cluster_3 Synthesis from (R)-Carvone Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide Ambroxide Ambradiol->Ambroxide Cyclodehydration Sclareol_one_pot (-)-Sclareol Ambroxide_one_pot This compound Sclareol_one_pot->Ambroxide_one_pot Catalytic Oxidation & Cyclization Farnesene (E)-β-Farnesene Homofarnesol (E,E)-Homofarnesol Farnesene->Homofarnesol Chemical Conversion Ambroxide_bio This compound Homofarnesol->Ambroxide_bio Enzymatic Cyclization (SHC) Carvone (R)-Carvone Intermediates Multi-step Conversion Carvone->Intermediates Ambroxide_carvone This compound Intermediates->Ambroxide_carvone

Caption: Comparative workflows for major this compound synthesis strategies.

G cluster_low_yield Troubleshooting: Low Yield in One-Pot Synthesis start Low Yield Observed cause1 Catalyst Inactivity? start->cause1 cause2 Incorrect Catalyst Loading? start->cause2 cause3 Suboptimal T/Time? start->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Loading (e.g., 3%) cause2->solution2 solution3 Adhere to T Profile (70°C -> 90°C) cause3->solution3

Caption: Troubleshooting logic for low yield in the one-pot synthesis of this compound.

References

overcoming terpene-induced inactivation of squalene hopene cyclase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for squalene hopene cyclase (SHC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving SHC, with a particular focus on overcoming challenges related to substrate interactions and enzyme activity.

Frequently Asked Questions (FAQs)

Q1: My SHC enzyme shows little to no activity with my terpene substrate. What are the possible causes?

There are several potential reasons for low or no SHC activity with a specific terpene substrate:

  • Substrate Specificity: SHC has a defined substrate binding pocket. While it is known to be somewhat promiscuous, significant deviations from the structure of its native substrate, squalene, can lead to poor binding and lack of cyclization. The active site is highly confined to ensure proper folding of the substrate for the complex cyclization reaction to occur.[1][2]

  • Inhibition by Substrate Analogues: Your terpene may be acting as an inhibitor rather than a substrate. Molecules that are structurally similar to squalene can bind to the active site but fail to undergo the cyclization reaction, thereby blocking the enzyme. This is a form of competitive inhibition.

  • Improper Substrate Conformation: The complex, multi-step cyclization reaction catalyzed by SHC requires the substrate to adopt a specific pre-chair conformation within the active site.[2] Terpenes that cannot adopt this conformation due to steric hindrance or lack of flexibility will not be efficiently cyclized.

  • Enzyme Inactivation: While less common with simple terpenes, some substrate analogues, particularly those designed as inhibitors, can cause time-dependent, irreversible inactivation of the enzyme by forming covalent bonds with active site residues.[3]

  • Experimental Conditions: Suboptimal reaction conditions such as incorrect pH, temperature, or buffer composition can significantly impact enzyme activity. The use of detergents is also critical as SHC is a membrane-associated protein and requires a hydrophobic environment for proper function.[2]

Q2: What is the difference between a poor substrate and an inhibitor for SHC?

A poor substrate is a molecule that the enzyme can bind and convert into a product, but at a very low rate. This is often due to a suboptimal fit in the active site, leading to inefficient catalysis.

An inhibitor , on the other hand, binds to the enzyme and prevents it from carrying out its normal function. Inhibition can be:

  • Competitive: The inhibitor molecule resembles the substrate and competes for the same active site. This type of inhibition can often be overcome by increasing the substrate concentration.[4][5][]

  • Non-competitive: The inhibitor binds to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's activity. Increasing the substrate concentration does not reverse this type of inhibition.[4][5][][7][8]

  • Irreversible (Inactivation): The inhibitor forms a strong, often covalent, bond with the enzyme, permanently disabling it.[3]

Q3: Can I improve the activity of SHC with my terpene of interest?

Yes, it is often possible to improve SHC activity through protein engineering. The primary strategy is site-directed mutagenesis to alter amino acid residues within the active site or the substrate access channel. By modifying the size and shape of the active site, you can create a more favorable environment for the binding and cyclization of non-native substrates. This approach, known as altering the "active site confinement," has been successfully used to enhance the catalytic efficiency of SHC with various terpenes.[1]

Q4: What are some known inhibitors of squalene hopene cyclase?

Several classes of molecules have been identified as inhibitors of SHC. These are often developed as tools to study the enzyme's mechanism or as potential therapeutic agents (as SHC is an analogue of the human oxidosqualene cyclase involved in cholesterol biosynthesis). Examples include:

  • Coumarin and Acetophenone Derivatives: These compounds can be modified with hydrophobic side chains to interact with the SHC active site.[9]

  • Squalene Analogues with Heteroatoms: Replacing carbon atoms in the squalene backbone with sulfur can lead to potent time-dependent inhibitors.[3][10]

  • Photoactivatable Inhibitors: Compounds like Ro48-8071, which contains a benzophenone group, can be used to covalently label and identify the inhibitor binding site.[11]

  • Thiol-modifying Agents: Squalene analogues containing reactive groups that can form covalent bonds with cysteine residues in the active site can act as irreversible inhibitors.[12][13]

Troubleshooting Guides

Problem 1: Low or no product yield in my SHC-catalyzed reaction.

Possible Cause Troubleshooting Step
Poor Substrate 1. Confirm that your terpene is a known substrate for SHC. 2. If it is a novel substrate, consider its structural similarity to squalene. 3. If feasible, perform molecular docking studies to predict its binding affinity and conformation in the SHC active site.
Substrate Inhibition 1. Run the reaction at a range of substrate concentrations. If the reaction rate decreases at higher substrate concentrations, substrate inhibition may be occurring. 2. If inhibition is observed, optimize the reaction by using a lower substrate concentration.
Product Inhibition 1. Measure the reaction rate at different time points. A decrease in the rate over time that is not due to substrate depletion could indicate product inhibition. 2. If product inhibition is suspected, consider strategies for in-situ product removal.
Incorrect Enzyme Concentration 1. Verify the concentration and purity of your SHC preparation using methods like Bradford assay and SDS-PAGE. 2. Titrate the enzyme concentration in your assay to find the optimal level.
Suboptimal Reaction Conditions 1. Ensure the pH of your buffer is optimal for SHC activity (typically around 6.0-7.0). 2. Optimize the reaction temperature. For SHC from thermophilic organisms like Alicyclobacillus acidocaldarius, the optimal temperature can be high (e.g., 60°C). 3. Verify the concentration of the detergent (e.g., Triton X-100) used to solubilize the enzyme and substrate.

Problem 2: My site-directed mutagenesis approach to improve SHC activity is not working.

Possible Cause Troubleshooting Step
Incorrect Residue Selection 1. Base your mutagenesis strategy on the crystal structure of SHC. Target residues lining the active site cavity and the substrate access channel. 2. Consult literature on successful SHC engineering projects to identify key "hotspot" residues.[1]
Inappropriate Amino Acid Substitution 1. Consider the physicochemical properties of the amino acids. For example, to accommodate a bulkier substrate, you might replace a large residue with a smaller one (e.g., Tryptophan to Alanine). 2. Use computational tools to predict the effect of the mutation on the protein's structure and stability.
Misfolded or Inactive Mutant Protein 1. Confirm the expression of the mutant protein using SDS-PAGE and Western blotting. 2. Perform circular dichroism (CD) spectroscopy to check if the mutation has disrupted the overall secondary structure of the enzyme. 3. Purify the mutant protein and perform a standard activity assay with the native substrate (squalene) to ensure it is not globally inactivated.
Limited Library Size or Screening Method 1. If performing random mutagenesis, ensure your library is large enough to have a high probability of finding beneficial mutations. 2. Develop a high-throughput screening method to efficiently test a large number of mutants.

Quantitative Data Summary

Table 1: Effect of Active Site Mutations on the Catalytic Efficiency of A. acidocaldarius SHC with a Non-native Substrate (Geranyl Acetone Analogue)

Enzyme VariantRelative Turnover NumberRelative Catalytic Efficiency (kcat/KM)
Wild-Type11
G600M53
Final Engineered Variant1174111

Data adapted from a study on creating alternative active site confinement in SHC. The "Final Engineered Variant" represents the result of iterative saturation mutagenesis. This table illustrates the significant improvements in activity that can be achieved through protein engineering.[1]

Table 2: Inhibition of A. acidocaldarius SHC by Thia-Substituted Oxidosqualene Analogues

Inhibitor (Sulfur Position)Ki (nM)kinact (min-1)Type of Inhibition
S-6127-Reversible
S-10971-Reversible
S-141090.058Time-dependent
S-18310.071Time-dependent, Irreversible
S-19830.054Time-dependent

This table summarizes the inhibition constants (Ki) and inactivation rates (kinact) for a series of squalene analogues where a carbon atom is replaced by sulfur. This demonstrates how subtle changes to the substrate structure can turn it into a potent inhibitor.[3]

Experimental Protocols

Protocol 1: Standard SHC Activity Assay

This protocol describes a general method for determining the activity of SHC with a given terpene substrate.

  • Reaction Mixture Preparation:

    • Prepare a buffer solution (e.g., 100 mM sodium phosphate, pH 7.0).

    • Add a non-ionic detergent (e.g., 0.5% Tween 80) to the buffer to solubilize the substrate and enzyme.

    • Prepare a stock solution of the terpene substrate in a suitable organic solvent (e.g., ethanol).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the buffered detergent solution and the terpene substrate to the desired final concentration (e.g., 20 mM).

    • Pre-incubate the mixture at the optimal temperature for the SHC enzyme (e.g., 30°C for 5 minutes).

    • Initiate the reaction by adding a known amount of purified SHC enzyme (e.g., 0.14 mg/mL).

    • Incubate the reaction for a specific period (e.g., 36 hours) with gentle agitation.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the organic phase to a new tube.

  • Analysis:

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify and quantify the product peaks by comparing them to authentic standards, if available.

    • Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: Site-Directed Mutagenesis of SHC

This protocol provides a general workflow for creating specific mutations in the SHC gene.

  • Plasmid Template Preparation:

    • Isolate the plasmid DNA containing the wild-type SHC gene from an E. coli culture.

  • Primer Design:

    • Design a pair of complementary mutagenic primers containing the desired nucleotide change. The mutation should be in the center of the primers.

  • PCR Mutagenesis:

    • Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion:

    • Digest the parental (non-mutated) DNA template using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into a suitable strain of competent E. coli.

  • Selection and Sequencing:

    • Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Once the mutation is confirmed, express the mutant SHC protein in E. coli and purify it using standard chromatographic techniques (e.g., affinity chromatography).

Visualizations

SHC_Catalytic_Cycle cluster_enzyme SHC Active Site S_in Squalene Enters Active Site S_folded Substrate Pre-folding S_in->S_folded Conformational Change Protonation Protonation by Asp376 S_folded->Protonation Initiation Carbocation Carbocation Cascade (Ring Formation) Protonation->Carbocation Polycyclization Deprotonation Deprotonation/Termination Carbocation->Deprotonation Termination P_release Hopene Product Released Deprotonation->P_release P_out Hopene P_release->P_out S_out Squalene S_out->S_in

Caption: The catalytic cycle of squalene hopene cyclase (SHC).

Directed_Evolution WT_Gene Wild-Type SHC Gene Mutagenesis Introduce Random Mutations (e.g., Error-Prone PCR) WT_Gene->Mutagenesis Gene_Library Library of Mutant Genes Mutagenesis->Gene_Library Transformation Transform into Host (e.g., E. coli) Gene_Library->Transformation Expression Express Mutant Enzymes Transformation->Expression Screening High-Throughput Screening for Improved Activity Expression->Screening Improved_Variant Identify Improved Variant Screening->Improved_Variant Improved_Variant->Mutagenesis Iterative Rounds Active_Site_Engineering WT_Residue Large Residue (e.g., Tryptophan) WT_Substrate Small Substrate (Poor Fit) WT_Residue->WT_Substrate Steric Hindrance Mutant_Residue Small Residue (e.g., Alanine) Mutant_Substrate Small Substrate (Improved Fit) Mutant_Residue->Mutant_Substrate Enhanced Binding start_node end_node

References

Technical Support Center: Optimization of One-Pot Synthesis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the one-pot synthesis of (-)-Ambroxide from sclareol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for reaction optimization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the one-pot synthesis of this compound.

Question: My reaction yield is significantly lower than the reported ~20%. What are the potential causes and solutions?

Answer:

Low yields in the one-pot synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The quaternary ammonium phosphomolybdate catalyst is crucial.

    • Troubleshooting:

      • Ensure the catalyst has been stored correctly, away from moisture.

      • Verify the catalyst loading. Yields can decrease if the catalyst loading is too low (e.g., below 3% molar equivalent).[1] Conversely, increasing the loading beyond the optimal amount may not lead to a significant increase in yield.[1]

      • Consider synthesizing the catalyst fresh if deactivation is suspected.

  • Reaction Temperature and Time: This is a two-stage temperature reaction, and precise control is important.

    • Troubleshooting:

      • The initial phase at 70°C is for the oxidation of sclareol. Ensure this temperature is maintained for the recommended 2 hours.

      • The second phase at 90°C facilitates the cyclization. The reaction time at this stage is critical; yields have been shown to increase up to 60 minutes and then decrease with longer reaction times.[1] Use a calibrated thermometer and ensure even heating of the reaction mixture.

  • Quality of Reagents:

    • Troubleshooting:

      • Sclareol: Use sclareol of high purity. Impurities can interfere with the catalyst and lead to side reactions.

      • Hydrogen Peroxide (H₂O₂): Use a fresh, properly stored solution of hydrogen peroxide. H₂O₂ can decompose over time, leading to a lower effective concentration. Avoid any contamination of the H₂O₂ solution with metals or dust, as this can accelerate decomposition.

  • Incomplete Reaction or Side Reactions:

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the consumption of sclareol.

      • The presence of multiple unexpected spots on a TLC plate or peaks in a GC chromatogram may indicate the formation of byproducts such as sclareolide or other oxidation products.[1] In such cases, optimizing the reaction time and temperature may help to favor the desired product.

Question: I am observing the formation of significant amounts of sclareolide as a byproduct. How can I minimize this?

Answer:

The formation of sclareolide is a known competing reaction in the synthesis of this compound from sclareol.[1] To minimize its formation in this one-pot synthesis:

  • Catalyst Choice: The choice of catalyst is critical. The quaternary ammonium phosphomolybdate catalyst is specifically reported to facilitate the direct conversion to this compound.[1] Using other catalysts, such as Na₂WO₄·2H₂O, may favor the formation of sclareolide.[1]

  • Reaction Conditions: Adhere strictly to the optimized reaction times and temperatures. Prolonged reaction times or deviations from the optimal temperature profile can lead to over-oxidation or favor the thermodynamically stable sclareolide.

Question: The final product is a complex mixture that is difficult to purify. What are the likely impurities and how can I improve the purity?

Answer:

A complex product mixture can be due to incomplete reaction, side reactions, or degradation of the product.

  • Potential Impurities:

    • Unreacted sclareol

    • Sclareolide

    • Epoxidized intermediates

    • Over-oxidized byproducts

    • Diastereomers of this compound

  • Improving Purity:

    • Reaction Optimization: As a first step, re-evaluate and optimize the reaction conditions (catalyst loading, temperature, and time) to maximize the formation of the desired product.

    • Purification Technique: Column chromatography is the recommended method for purification.

      • Use a silica gel stationary phase.

      • Employ a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. This will help to separate this compound from both less polar unreacted starting material and more polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the quaternary ammonium phosphomolybdate catalyst in this one-pot synthesis?

A1: The quaternary ammonium phosphomolybdate catalyst, specifically {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]}, is a key component that enables the one-pot synthesis. It is believed to act as a bifunctional catalyst, facilitating both the initial oxidation of sclareol and the subsequent cyclization to form this compound.[1]

Q2: Why is a two-stage temperature profile (70°C then 90°C) used in this reaction?

A2: The two-stage temperature profile is designed to optimize the two key transformations in this one-pot synthesis. The initial lower temperature of 70°C is optimal for the controlled oxidation of the sclareol side chain. The subsequent increase to 90°C provides the necessary energy to drive the cyclization reaction to form the furan ring of this compound.[1]

Q3: What are the safety precautions I should take when working with hydrogen peroxide?

A3: Hydrogen peroxide is a strong oxidizing agent and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical splash-proof goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Material Compatibility: Use only compatible materials for storage and handling, such as specific grades of stainless steel or glass. Avoid contact with flammable materials, organic substances, metals, and dust, which can cause rapid decomposition.

  • Storage: Store in a cool, dark place in a vented container to prevent pressure buildup from decomposition.

  • Spills: In case of a spill, dilute with a large amount of water.

Q4: Can I use a different solvent instead of 1,4-dioxane?

A4: The published optimized procedure specifies the use of 1,4-dioxane.[1] While other high-boiling point ethers might be investigated, any change in the solvent would require re-optimization of the reaction conditions, as the solvent can significantly impact the solubility of reagents and the reaction kinetics.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material (sclareol) and the formation of the product.

  • Gas Chromatography (GC): For more quantitative analysis, GC can be used to determine the relative amounts of starting material, product, and any major byproducts.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the quantitative data from the optimization of the one-pot synthesis of this compound.[1]

Table 1: Optimization of Catalyst Loading

EntryCatalyst Loading (mol %)Yield of this compound (%)
1116.58
2219.87
3322.79
4422.15
5521.98

Reaction Conditions: (-)-Sclareol (10 mmol), catalyst, 1,4-dioxane (7 mL), H₂O₂ (5 mL), 70°C for 2 h, then 90°C for 1 h. Yields determined by GC.[1]

Table 2: Optimization of Reaction Time at 90°C

EntryReaction Time at 90°C (min)Yield of this compound (%)
1011.23
21015.67
32018.94
43020.15
54021.34
65022.01
76022.17
87021.56
98020.89
109020.11

Reaction Conditions: (-)-Sclareol (10 mmol), 3 mol % catalyst, 1,4-dioxane (7 mL), H₂O₂ (5 mL), 70°C for 2 h, then 90°C. Yields determined by GC.[1]

Experimental Protocols

Key Experiment: Optimized One-Pot Synthesis of this compound

This protocol is based on the optimized conditions reported in the literature.[1]

Materials:

  • (-)-Sclareol (10 mmol, 3.08 g)

  • Quaternary ammonium phosphomolybdate catalyst {[C₅H₅NC₁₆H₃₃] [H₂PMo₁₂O₄₀]} (0.3 mmol, 0.96 g)

  • 30% Hydrogen peroxide aqueous solution (10 mL)

  • 1,4-Dioxane (30 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (-)-sclareol (3.08 g, 10 mmol), 1,4-dioxane (30 mL), 30% hydrogen peroxide (10 mL), and the phosphomolybdate catalyst (0.96 g, 0.3 mmol).

  • Heat the reaction mixture to 70°C and stir at this temperature for 2 hours.

  • After 2 hours, increase the temperature to 90°C and continue stirring for an additional 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of Na₂CO₃ and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound as a white solid. An average isolated yield of 20% can be expected.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Sclareol, Catalyst, H₂O₂, and 1,4-Dioxane in a Round-Bottom Flask B Heat to 70°C and Stir for 2 hours A->B C Increase Temperature to 90°C and Stir for 1 hour B->C D Cool to Room Temperature and Concentrate C->D E Dissolve in Ethyl Acetate and Wash D->E F Dry, Filter, and Concentrate E->F G Column Chromatography on Silica Gel F->G H Obtain Pure this compound G->H

Caption: Experimental workflow for the one-pot synthesis of this compound.

logical_relationship cluster_parameters Key Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Loading (Optimal ~3 mol%) Yield Yield of this compound Catalyst->Yield Directly impacts Byproducts Byproduct Formation (e.g., Sclareolide) Catalyst->Byproducts Influences selectivity Temp Reaction Temperature (70°C -> 90°C) Temp->Yield Crucial for both stages Temp->Byproducts Can favor side reactions Time Reaction Time (Optimal ~60 min at 90°C) Time->Yield Affects completeness and degradation Time->Byproducts Can lead to over-oxidation Purity Product Purity Yield->Purity Inversely related to byproducts

Caption: Logical relationships in the optimization of this compound synthesis.

References

Technical Support Center: Improving Transmembrane Transportation of Sclareol in Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the transmembrane transportation of sclareol in co-culture systems.

Frequently Asked Questions (FAQs)

Q1: What is sclareol and why is its transmembrane transportation a research focus?

Sclareol is a natural diterpene alcohol found in plants like Salvia sclarea (clary sage). It has garnered significant interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3] However, sclareol is a hydrophobic compound with low water solubility, which can limit its bioavailability and effective transport across cellular membranes to reach its intracellular targets.[4] Therefore, enhancing its transmembrane transportation is crucial for developing it as a potential therapeutic agent.

Q2: Why use a co-culture system to study sclareol transport?

Co-culture systems, such as those combining Caco-2 and HT29 cells, provide a more physiologically relevant in vitro model of the human intestinal epithelium compared to single-cell-type monolayers. Caco-2 cells differentiate into enterocyte-like cells with tight junctions, while HT29 cells can differentiate into mucus-secreting goblet cells.[5] This co-culture model mimics the presence of a mucus layer, which can be a significant barrier for hydrophobic compounds like sclareol.[5]

Q3: What are the main challenges in measuring the transmembrane transport of a hydrophobic compound like sclareol?

The primary challenges include:

  • Low aqueous solubility: Sclareol's poor solubility in aqueous buffers used for cell culture and transport assays can lead to precipitation and inaccurate permeability measurements.[4][6]

  • Non-specific binding: Hydrophobic compounds can adhere to plasticware and cell membranes, leading to an underestimation of the amount of compound that has permeated the cell layer.

  • Interaction with the mucus layer: The mucus layer produced by HT29 cells in a co-culture can trap hydrophobic compounds, hindering their access to the cell surface.

  • Potential for efflux: Sclareol may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells, reducing its net absorption.[1]

Q4: How can I improve the solubility of sclareol for my experiments?

Several strategies can be employed to improve sclareol's solubility in aqueous media for in vitro assays:

  • Use of co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Liposomal formulations: Encapsulating sclareol within liposomes can improve its solubility and facilitate its transport across cell membranes.

  • Nanoparticle formulations: Loading sclareol into nanoparticles is another effective strategy to enhance its solubility and bioavailability.[7][8][9]

Troubleshooting Guides

Issue 1: Low or Inconsistent Transepithelial Electrical Resistance (TEER) Values in the Caco-2/HT29 Co-culture

Possible Causes & Solutions

Possible CauseTroubleshooting Steps & Solutions
Improper cell seeding ratio The ratio of Caco-2 to HT29 cells is critical for forming a confluent monolayer with appropriate barrier properties. A commonly used ratio is 9:1 (Caco-2:HT29). Experiment with different ratios to optimize for your specific cell lines and experimental conditions.
Incorrect cell seeding density Seeding too few cells will result in a longer time to reach confluency and form tight junctions. Seeding too many cells can lead to overcrowding and cell death. Optimize the seeding density for your transwell inserts.
Extended cell passage number High passage numbers of Caco-2 and HT29 cells can lead to altered cell morphology and reduced ability to form tight junctions. Use cells within a recommended passage number range (e.g., Caco-2 passages 35-45).[10]
Inadequate culture time Caco-2 cells typically require at least 21 days post-seeding to fully differentiate and form a robust monolayer with stable TEER values.[5][10]
Mycoplasma contamination Mycoplasma contamination can negatively impact cell health and barrier function without obvious signs of contamination. Regularly test your cell cultures for mycoplasma.
Issues with culture medium Ensure the culture medium is fresh and properly supplemented with serum and other necessary components. Inconsistent media quality can affect cell growth and differentiation.
Issue 2: Low Apparent Permeability (Papp) of Sclareol

Possible Causes & Solutions

Possible CauseTroubleshooting Steps & Solutions
Poor aqueous solubility of sclareol As discussed in the FAQs, improve sclareol's solubility by using co-solvents (e.g., DMSO at non-toxic concentrations), cyclodextrins, or formulating it into liposomes or nanoparticles.[7][8][9]
Non-specific binding to assay components Pre-treat all plasticware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Include BSA in the receiver compartment buffer to act as a "sink" for the permeated compound.
Sclareol is a substrate for efflux pumps (e.g., P-glycoprotein) Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if sclareol permeability increases. Studies have shown sclareol can interact with P-glycoprotein.[1]
Barrier function of the mucus layer The mucus layer can trap sclareol. Consider using mucolytic agents (with caution, as they can affect cell viability) or comparing transport in co-cultures with and without mucus-producing cells to quantify the impact of the mucus layer.
Inaccurate quantification of sclareol Develop and validate a sensitive and specific analytical method, such as HPLC or LC-MS/MS, for quantifying sclareol in the transport buffer.[11][12]
Issue 3: High Variability in Sclareol Transport Data

Possible Causes & Solutions

Possible CauseTroubleshooting Steps & Solutions
Inconsistent monolayer integrity Always measure TEER before and after the transport experiment to ensure the integrity of the cell monolayer was maintained. A significant drop in TEER suggests cytotoxicity or disruption of tight junctions.[13]
Inconsistent sclareol concentration in donor solution Due to its hydrophobicity, sclareol may not be uniformly dispersed in the donor solution. Ensure thorough mixing and consider using a formulation that improves solubility and stability.
Edge effects in multi-well plates The outer wells of a multi-well plate can be prone to evaporation, leading to changes in compound concentration. Avoid using the outer wells or ensure proper humidification during incubation.
Inconsistent sampling times and technique Adhere to a strict and consistent sampling schedule. Use precise pipetting techniques to ensure accurate sample volumes.

Data Presentation

Table 1: Cytotoxicity of Sclareol in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
MG63 (Osteosarcoma)CCK8-11.0[14]
Human Leukemic Cell Lines---[1]
A549 (Lung Carcinoma)MTT48~26 (converted from 8 µg/mL)[15]
SW982 (Synovial Sarcoma)CCK872>100[16]

Table 2: Solubility of Sclareol in Different Solvents

SolventSolubilityReference
WaterPoorly soluble[4]
Organic SolventsVaries depending on the solvent[4]

Table 3: Hypothetical Apparent Permeability (Papp) of Sclareol in Caco-2/HT29 Co-culture

Disclaimer: The following Papp values are hypothetical examples for illustrative purposes, as specific experimental data for sclareol in this system was not found in the literature search. Researchers should determine these values experimentally.

FormulationDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Sclareol in HBSSA -> B0.53.0
Sclareol in HBSSB -> A1.5
Sclareol with P-gp InhibitorA -> B1.21.1
Sclareol with P-gp InhibitorB -> A1.3
Sclareol in NanoparticlesA -> B2.51.2
Sclareol in NanoparticlesB -> A3.0

Experimental Protocols

Protocol 1: Caco-2/HT29 Co-culture Permeability Assay for Sclareol
  • Cell Culture:

    • Culture Caco-2 and HT29 cells separately in appropriate media.

    • Seed Caco-2 and HT29 cells at a 9:1 ratio onto permeable transwell inserts (e.g., 0.4 µm pore size) at an optimized seeding density.

    • Culture the co-culture for 21-25 days, changing the medium in both the apical and basolateral chambers every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[5]

    • Optionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment:

    • Prepare the sclareol dosing solution in pre-warmed Hanks' Balanced Salt Solution (HBSS). If using a co-solvent like DMSO, ensure the final concentration is non-toxic. For enhanced solubility, prepare sclareol in a suitable formulation (e.g., complexed with cyclodextrins).

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the sclareol solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the sclareol solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of sclareol in all collected samples using a validated analytical method such as HPLC or LC-MS/MS.[11][12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of sclareol appearance in the receiver chamber.

      • A is the surface area of the transwell membrane.

      • C₀ is the initial concentration of sclareol in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Caco-2/HT29 Co-culture (21-25 days) teer TEER Measurement (>200 Ω·cm²) culture->teer Check Integrity transport Bidirectional Transport Assay (A-B & B-A) teer->transport Proceed if OK sampling Time-point Sampling transport->sampling Collect Data quant LC-MS/MS Quantification sampling->quant calc Papp & Efflux Ratio Calculation quant->calc

Caption: Experimental workflow for sclareol permeability assay.

Signaling_Pathway sclareol Sclareol (Hydrophobic) membrane Cell Membrane sclareol->membrane Passive Diffusion intracellular Intracellular Space membrane->intracellular Partitioning pgp P-glycoprotein (Efflux Pump) pgp->sclareol Efflux intracellular->pgp Binding

Caption: Potential transmembrane transport pathways for sclareol.

Troubleshooting_Logic start Low Sclareol Permeability solubility Check Solubility start->solubility efflux Check Efflux solubility->efflux Solubility OK improve_sol Improve Solubility (e.g., Formulation) solubility->improve_sol Poor integrity Check Monolayer Integrity efflux->integrity Efflux Ratio < 2 inhibit_efflux Use P-gp Inhibitor efflux->inhibit_efflux Efflux Ratio > 2 optimize_culture Optimize Co-culture Conditions integrity->optimize_culture Low TEER re_evaluate Re-evaluate Permeability integrity->re_evaluate TEER OK improve_sol->start inhibit_efflux->start optimize_culture->start

Caption: Troubleshooting logic for low sclareol permeability.

References

Technical Support Center: Separation of E/Z Homofarnesol Isomers for Enzymatic Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of E/Z homofarnesol isomers prior to enzymatic cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during this critical preparatory step.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z homofarnesol isomers necessary before enzymatic cyclization?

The enzymatic cyclization of homofarnesol, often utilizing Squalene-Hopene Cyclases (SHCs), can be highly stereoselective. The geometry of the double bonds in the homofarnesol substrate dictates the conformational folding within the enzyme's active site, which in turn determines the stereochemistry of the resulting cyclic products, such as ambroxide.[1] Using a pure E or Z isomer can lead to a higher yield and purity of the desired stereoisomer of the final product.

Q2: What are the common methods for separating E/Z isomers of terpenes like homofarnesol?

The most common and effective methods for separating E/Z isomers of terpenes are chromatographic techniques. These include:

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is a versatile technique for isolating isomers.[2]

  • Gas Chromatography (GC): Capillary GC is well-suited for the analysis and separation of volatile and semi-volatile terpene isomers.[3]

  • Argentation Chromatography (Silver Nitrate Chromatography): This method utilizes the interaction between silver ions and the π-electrons of the double bonds, which often differs between E and Z isomers, allowing for their separation.[4][5]

Q3: Can I proceed with enzymatic cyclization using a mixture of E/Z homofarnesol isomers?

Yes, it is possible to use a mixture of isomers. In fact, some industrial processes utilize mixtures of (E,E)- and (E,Z)-homofarnesol as feedstock for enzymatic cyclization.[6] However, this will likely result in a mixture of product stereoisomers, which may require subsequent purification. If a specific stereoisomer of the cyclized product is desired, starting with a pure E or Z homofarnesol isomer is highly recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of separating E/Z homofarnesol isomers.

Issue 1: Poor or No Separation of E/Z Isomers in HPLC

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase The choice of HPLC column is critical. For non-polar compounds like homofarnesol, a standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative separation mechanisms, such as a phenyl-hexyl or a cholesterol-based column.[7] For challenging separations, specialized columns like those with cyclodextrin-based chiral stationary phases can be effective for terpene isomers.[3]
Suboptimal Mobile Phase The mobile phase composition significantly impacts resolution. For reverse-phase HPLC, a typical mobile phase is a mixture of acetonitrile and water. To improve separation, try altering the ratio of the organic solvent to water. Switching the organic modifier to methanol can also change the selectivity.
Isocratic Elution If using a single mobile phase composition (isocratic elution), closely eluting isomers may not separate well. Implementing a gradient elution, where the mobile phase composition is changed over the course of the run, can improve resolution.
Temperature Effects Temperature can influence the viscosity of the mobile phase and the interaction between the analytes and the stationary phase. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.
Issue 2: Peak Tailing in Chromatograms

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Active Sites on the Column Residual silanol groups on the silica support of the column can interact with polar functional groups on the analyte, leading to peak tailing. Using a modern, end-capped column can minimize this effect. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can also help.
Column Overload Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the concentration of the sample.
Inappropriate Solvent for Sample Dissolution Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Difficulty in Scaling Up from Analytical to Preparative Separation

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overloading in Preparative Scale Directly scaling the injection volume from an analytical to a preparative column can lead to significant overloading and loss of resolution. The loading capacity of a preparative column should be determined empirically by performing loading studies.
Flow Rate and Gradient Profile Not Optimized for Preparative Scale The optimal flow rate and gradient profile for a preparative separation will differ from an analytical one. The linear velocity of the mobile phase should be kept consistent when scaling up. The gradient profile may also need to be adjusted to maintain resolution with the larger column dimensions.
Sample Solubility Issues at Higher Concentrations For preparative chromatography, samples are often prepared at higher concentrations. Ensure that the homofarnesol isomers remain fully dissolved in the injection solvent to avoid precipitation on the column.

Experimental Protocols

Protocol 1: Preparative HPLC Separation of E/Z Homofarnesol Isomers

This protocol provides a general framework for the separation of E/Z homofarnesol isomers using preparative HPLC. Optimization will be required based on the specific instrument and column used.

1. Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Preparative reverse-phase HPLC column (e.g., C18, Phenyl-Hexyl, or a specialized column for isomer separation)

  • HPLC-grade acetonitrile and methanol

  • Ultrapure water

  • Sample of E/Z homofarnesol isomer mixture

  • Vials for fraction collection

2. Method:

  • Column: Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits)

  • Detection: UV at 210 nm

  • Injection Volume: Start with a small injection volume (e.g., 100 µL of a 10 mg/mL solution) and gradually increase to determine the optimal loading capacity.

  • Fraction Collection: Collect fractions based on the elution of the two main peaks corresponding to the E and Z isomers.

3. Post-Separation Processing:

  • Combine the fractions containing each pure isomer.

  • Remove the solvent using a rotary evaporator.

  • Confirm the purity of each isomer using analytical HPLC or GC-MS.

Protocol 2: Enzymatic Cyclization of Purified Homofarnesol Isomer

This protocol describes a general procedure for the enzymatic cyclization of a purified homofarnesol isomer using a Squalene-Hopene Cyclase (SHC).

1. Materials and Equipment:

  • Purified E or Z homofarnesol isomer

  • Squalene-Hopene Cyclase (SHC) enzyme preparation (e.g., cell lysate or purified enzyme)

  • Reaction buffer (e.g., citrate or phosphate buffer, pH 6.0-7.0)

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate or hexane)

  • GC-MS for product analysis

2. Method:

  • Prepare a reaction mixture containing the reaction buffer and the SHC enzyme preparation.

  • Add the purified homofarnesol isomer (e.g., dissolved in a small amount of a water-miscible co-solvent like DMSO to a final concentration of 1-5 mM).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with shaking for a specified period (e.g., 12-48 hours).

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Collect the organic phase and analyze the product formation using GC-MS.

Data Presentation

The following table summarizes the typical performance of different chromatographic methods for the separation of terpene E/Z isomers. Please note that these are representative values and actual results may vary depending on the specific conditions and the compound being analyzed.

Chromatographic Method Stationary Phase Typical Mobile Phase/Carrier Gas Resolution (Rs) Advantages Disadvantages
HPLC (Reverse-Phase) C18Acetonitrile/Water1.0 - 1.5Widely available, robustMay not provide baseline separation for all isomers
HPLC (Reverse-Phase) Phenyl-HexylAcetonitrile/Water or Methanol/Water1.5 - 2.5Enhanced selectivity for unsaturated compoundsMore expensive than C18 columns
Argentation Chromatography Silver nitrate impregnated silicaHexane/Ethyl acetate> 2.0Excellent selectivity for E/Z isomers[4][5]Light-sensitive, potential for silver leaching
GC Cyclodextrin-based chiral phaseHelium> 1.5High resolution, suitable for volatile compoundsRequires derivatization for non-volatile compounds

Visualizations

Experimental Workflow

experimental_workflow cluster_separation Isomer Separation cluster_cyclization Enzymatic Cyclization E/Z Homofarnesol Mixture E/Z Homofarnesol Mixture Preparative HPLC Preparative HPLC E/Z Homofarnesol Mixture->Preparative HPLC Purified E-Homofarnesol Purified E-Homofarnesol Preparative HPLC->Purified E-Homofarnesol Purified Z-Homofarnesol Purified Z-Homofarnesol Preparative HPLC->Purified Z-Homofarnesol Purity Analysis (Analytical HPLC/GC-MS) Purity Analysis (Analytical HPLC/GC-MS) Enzymatic Reaction (SHC) Enzymatic Reaction (SHC) Purity Analysis (Analytical HPLC/GC-MS)->Enzymatic Reaction (SHC) Proceed with pure isomer Purified E-Homofarnesol->Purity Analysis (Analytical HPLC/GC-MS) Purified Z-Homofarnesol->Purity Analysis (Analytical HPLC/GC-MS) Product Extraction Product Extraction Enzymatic Reaction (SHC)->Product Extraction Product Analysis (GC-MS) Product Analysis (GC-MS) Product Extraction->Product Analysis (GC-MS) Cyclized Product Cyclized Product Product Analysis (GC-MS)->Cyclized Product

Caption: Workflow for the separation and subsequent enzymatic cyclization of homofarnesol isomers.

Troubleshooting Logic for Poor HPLC Separation

troubleshooting_hplc Poor Separation Poor Separation Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Step 1 Change Column Change Column Optimize Mobile Phase->Change Column If not resolved Baseline Separation Baseline Separation Optimize Mobile Phase->Baseline Separation Resolved Adjust Temperature Adjust Temperature Change Column->Adjust Temperature If not resolved Change Column->Baseline Separation Resolved Adjust Temperature->Baseline Separation Resolved

Caption: A step-by-step troubleshooting guide for improving poor HPLC separation of isomers.

References

Validation & Comparative

A Comparative Analysis of Synthetic (-)-Ambroxide and Natural Ambergris Tincture for Researchers and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison of the chemical, olfactory, and stability profiles of synthetic (-)-Ambroxide and natural ambergris tincture, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed ingredient selection.

In the realm of fine fragrances and sensory research, the allure of ambergris has been celebrated for centuries. Traditionally sourced from sperm whales, ethical and sustainability concerns have necessitated the development of synthetic alternatives. Among the most successful is this compound, a key odorant of natural ambergris. This guide provides a detailed comparative analysis of the performance of synthetic this compound against natural ambergris tincture, supported by experimental data and protocols to aid in scientific evaluation and formulation.

Chemical Composition: A Tale of Simplicity vs. Complexity

The fundamental difference between synthetic this compound and natural ambergris tincture lies in their chemical complexity. High-purity synthetic this compound is a single, well-defined molecule, offering consistency and predictability. In contrast, natural ambergris tincture is a complex matrix of compounds, where this compound is just one of many contributors to its unique olfactory profile.

Natural ambergris is primarily composed of the triterpene alcohol ambrein, which is odorless. Through oxidative degradation, ambrein gives rise to a variety of volatile and aromatic compounds, including this compound and ambrinol, which are major contributors to its characteristic scent. The composition of ambergris tincture can vary significantly depending on the age, origin, and quality of the raw ambergris, with the best quality containing a higher proportion of ambrein degradation products.

Compound FamilyKey Constituents in Natural Ambergris TincturePercentage Range in High-Quality Tincture (estimated)Key Constituents in Synthetic this compoundPercentage in High-Purity Product
Ambrein Degradation Products This compound, Ambrinol, γ-Dihydroionone0.3 - 5%This compound> 99%
Triterpenes Ambrein25 - 45% (in raw ambergris)--
Steroids Epicoprostanol, CoprostanoneVariable--
Fatty Acids Palmitic, Stearic, Oleic acidsMinor amounts--

Table 1. Comparative Chemical Composition of Natural Ambergris Tincture and Synthetic this compound. The percentages for natural ambergris tincture are estimates based on the volatile components and can vary significantly.

Olfactory Profile: The Nuances of Scent

The olfactory differences between synthetic this compound and natural ambergris tincture are a direct result of their chemical compositions.

  • Synthetic this compound: Possesses a clean, potent, and consistent ambery, woody, and slightly musky aroma. Its singular molecular nature provides a linear and highly reproducible scent profile, making it a versatile and reliable ingredient in perfumery.

  • Natural Ambergris Tincture: Offers a much more complex and multifaceted olfactory experience. It is often described as having a fuller, deeper, waxier, and more oceanic scent, with animalic and fecal undertones that evolve over time. This complexity arises from the synergistic interaction of its numerous aromatic constituents.

Experimental Protocols

To ensure objective and reproducible comparisons, the following detailed experimental protocols are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the methodology for identifying and quantifying the volatile and semi-volatile constituents of both synthetic this compound and natural ambergris tincture.

Objective: To determine the chemical composition and purity of the samples.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., OV-17 or equivalent)

  • Helium carrier gas

  • Dichloromethane (DCM) or ethanol as a solvent

  • Samples of synthetic this compound and natural ambergris tincture

  • Internal standard (e.g., n-alkane series)

Procedure:

  • Sample Preparation:

    • For synthetic this compound, prepare a 1 mg/mL solution in DCM.

    • For natural ambergris tincture, dilute 1:100 in ethanol.

    • Add the internal standard to each sample at a known concentration.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1 mL/minute (constant flow).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-550

Data Analysis:

  • Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative abundance of each compound by integrating the peak areas and normalizing against the internal standard.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.

Objective: To ascertain if a trained sensory panel can distinguish between the odor of synthetic this compound and natural ambergris tincture.

Materials:

  • Odor-free smelling strips

  • Glass vials with airtight caps

  • Solutions of synthetic this compound and natural ambergris tincture at the same concentration in a suitable solvent (e.g., ethanol).

  • A panel of at least 15 trained sensory assessors.

Procedure:

  • Sample Preparation: Prepare two sets of coded samples. One set will contain two strips with synthetic this compound and one with natural ambergris tincture. The other set will contain two strips with natural ambergris tincture and one with synthetic this compound. The presentation order should be randomized for each panelist.

  • Evaluation: Each panelist is presented with a set of three smelling strips (two identical, one different) and asked to identify the odd sample.

  • Data Analysis: The number of correct identifications is recorded. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

Stability in Formulation

The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.

Objective: To compare the stability of synthetic this compound and natural ambergris tincture in a representative cosmetic formulation (e.g., an ethanol-based fine fragrance).

Methodology:

  • Formulation: Prepare two batches of a simple fine fragrance formulation, one containing synthetic this compound and the other containing natural ambergris tincture at the same odor-active concentration.

  • Accelerated Stability Testing:

    • Store samples of each formulation under different stress conditions:

      • Elevated temperature (40°C)

      • UV light exposure

      • Freeze-thaw cycles (-10°C to 25°C)

  • Evaluation: At specified time points (e.g., 1, 2, and 3 months), evaluate the samples for:

    • Olfactory Changes: Assessed by a trained sensory panel.

    • Color and Clarity: Visual inspection.

    • Chemical Degradation: Analyzed by GC-MS to monitor for the appearance of degradation products.

Expected Outcomes:

  • Synthetic this compound: Due to its single-molecule nature, it is expected to exhibit high stability with minimal changes in odor and appearance under stress conditions.

  • Natural Ambergris Tincture: The complex mixture of compounds may be more susceptible to degradation, potentially leading to changes in the olfactory profile and appearance over time.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these fragrance materials, the following diagrams are provided.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron Odorant This compound OR OR7A17 (Odorant Receptor) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for this compound.

Experimental_Workflow cluster_materials Materials cluster_analysis Analysis cluster_data Data Output Ambroxide Synthetic This compound GCMS GC-MS Analysis Ambroxide->GCMS Sensory Sensory Evaluation (Triangle Test) Ambroxide->Sensory Stability Stability Testing Ambroxide->Stability Ambergris Natural Ambergris Tincture Ambergris->GCMS Ambergris->Sensory Ambergris->Stability Composition Chemical Composition & Purity GCMS->Composition Difference Perceptible Odor Difference Sensory->Difference ShelfLife Formulation Shelf-Life & Performance Stability->ShelfLife

Caption: Experimental workflow for comparative analysis.

Conclusion

The choice between synthetic this compound and natural ambergris tincture depends on the specific application and desired outcome. Synthetic this compound offers unparalleled consistency, purity, and stability, making it an ideal choice for large-scale manufacturing and applications requiring a precise and reproducible scent profile. Natural ambergris tincture, while variable and less stable, provides a complex and nuanced olfactory experience that is difficult to replicate synthetically. Its use may be favored in artisanal perfumery and applications where a unique and evolving scent is desired. This guide provides the foundational data and methodologies for researchers and developers to make informed decisions based on the specific performance requirements of their projects.

validating the enantiomeric purity of (-)-Ambroxide using chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical attribute in the pharmaceutical and fragrance industries, profoundly influencing its biological activity and sensory properties. (-)-Ambroxide, a highly valued ingredient for its distinct ambergris odor, is no exception. Ensuring its enantiomeric purity is paramount for quality control and to guarantee its desired olfactory profile. This guide provides a comparative overview of chiral chromatography techniques for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is the cornerstone for separating enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For Ambroxide, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective methods.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile compounds like Ambroxide. The separation is typically achieved on a capillary column coated with a chiral selector, often a cyclodextrin derivative.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including Ambroxide. Supercritical Fluid Chromatography (SFC), a variation of HPLC that uses supercritical CO2 as the mobile phase, is gaining prominence due to its speed and reduced solvent consumption.

Comparative Analysis of Chiral Chromatography Methods

The choice between chiral GC and HPLC/SFC depends on several factors, including the volatility of the analyte, the desired resolution, and available instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
Principle Separation of volatile compounds in the gas phase using a chiral stationary phase.Separation of compounds in a liquid or supercritical fluid mobile phase using a chiral stationary phase.
Typical CSP Cyclodextrin derivatives (e.g., Rt-βDEXsm)Polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Advantages High resolution, suitable for volatile compounds.Broad applicability, wide range of available CSPs, SFC offers faster analysis and is more environmentally friendly.
Considerations Limited to thermally stable and volatile compounds.Requires solubility of the analyte in the mobile phase.

Experimental Protocols

Chiral Gas Chromatography (GC-FID) Method

This protocol provides a general framework for the enantiomeric analysis of Ambroxide using a cyclodextrin-based chiral GC column.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 10 min.

  • Injection: 1 µL of a 1 mg/mL solution of Ambroxide in a suitable solvent (e.g., hexane), split ratio 50:1.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of this compound relative to the total area of both enantiomer peaks.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a method using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine can be added; for acidic compounds, 0.1% trifluoroacetic acid may be used.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of Ambroxide in the mobile phase.

  • Data Analysis: Enantiomeric purity is calculated from the peak areas of the two enantiomers.

Alternative Methods for Enantiomeric Purity Determination

While chiral chromatography is the most common approach, other techniques can also be employed.

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of a chiral molecule form diastereomeric complexes that can be distinguished by NMR spectroscopy.[3][4][5][6] This method can provide a rapid assessment of enantiomeric excess without the need for chromatographic separation. However, method development is required to find a suitable CSA for Ambroxide.

  • HPLC with Circular Dichroism (CD) Detection: A CD detector can distinguish between enantiomers based on their differential absorption of left and right circularly polarized light.[7] This technique can be used with an achiral HPLC column to determine the enantiomeric purity of the eluting peak.

Workflow for Validating Enantiomeric Purity

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition & Analysis cluster_3 Alternative Methods prep Dissolve Ambroxide in appropriate solvent gc Chiral GC prep->gc Inject hplc Chiral HPLC/SFC prep->hplc Inject nmr NMR with CSA prep->nmr Analyze hplc_cd HPLC-CD prep->hplc_cd Analyze detect Detection (FID/UV) gc->detect hplc->detect integrate Peak Integration detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

References

A Comparative Analysis of Sclareol and Farnesene as Precursors for (-)-Ambroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key fragrance compounds like (-)-Ambroxide is of paramount importance. Traditionally derived from sclareol, a diterpene from clary sage, newer methods utilizing bio-based farnesene are emerging as a compelling alternative. This guide provides an objective, data-driven comparison of these two precursor pathways, offering insights into their respective yields, scalability, and environmental impact.

At a Glance: Sclareol vs. Farnesene for this compound Production

The choice between sclareol and farnesene as a starting material for this compound synthesis involves a trade-off between a well-established, multi-step chemical process and a modern, integrated chemoenzymatic approach. Sclareol, with a molecular structure closely resembling the final product, has been the industry standard.[1][2][3] However, the synthesis can be lengthy and often involves harsh chemical reagents.[4][5][6] In contrast, farnesene, particularly (E)-β-farnesene produced via fermentation, offers a more sustainable starting point.[7][8][9][10] This route combines chemical synthesis with biocatalysis, aiming for improved atom economy and a reduced environmental footprint.[7][8][10]

Quantitative Performance Metrics

The following tables summarize key quantitative data for the synthesis of this compound from both sclareol and farnesene, based on published experimental findings.

Table 1: Comparison of Overall Yield and Process Efficiency

PrecursorSynthesis RouteKey IntermediatesOverall Yield (%)Key AdvantagesKey Disadvantages
Sclareol Multi-step chemical synthesisSclareolide, Ambradiol20-75% (method dependent)[5][11]Well-established technology; optically pure product due to chiral precursor.[1]Use of expensive or toxic reagents, long reaction times, significant waste generation.[4]
Sclareol One-pot chemical synthesisNot isolated~20%[4][12]Reduced steps and solvent use.[4]Lower yield compared to traditional multi-step methods.[4][12]
Farnesene Chemoenzymatic synthesis(E,E)-homofarnesolHigh conversion (e.g., 52% isolated yield for chemical cyclization)[13]Sustainable feedstock, improved atom and step economy, reduced waste and energy consumption.[7][8][10]Potential for isomeric impurities that can affect odor profile if not carefully controlled.[14]

Table 2: Biocatalytic Conversion Efficiency (Farnesene Route)

SubstrateBiocatalystSubstrate ConcentrationConversion TimeVolumetric Productivity
(3E,7E)-homofarnesolEngineered Squalene Hopene Cyclase (SHC)300-450 g/L72 hoursNot explicitly stated, but high conversion is achieved.[13]
(3E,7E)-homofarnesolIDPi catalyst (chemical)Not specified (decagram scale)20 hours296 g/L (theoretical)[13]

Synthetic Pathway Visualization

The diagrams below illustrate the synthetic routes from sclareol and farnesene to this compound.

Sclareol_Pathway Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide This compound Ambradiol->Ambroxide Cyclodehydration

Caption: Synthetic pathway from Sclareol to this compound.

Farnesene_Pathway Farnesene (E)-β-Farnesene (from fermentation) Homofarnesol (E,E)-Homofarnesol Farnesene->Homofarnesol Chemical Conversion (2 steps) Ambroxide This compound Homofarnesol->Ambroxide Enzymatic Cyclization (SHC)

Caption: Chemoenzymatic pathway from Farnesene to this compound.

Comparative Experimental Workflow

The following diagram provides a high-level comparison of the experimental workflows for both synthetic routes.

Comparative_Workflow cluster_sclareol Sclareol Route cluster_farnesene Farnesene Route S1 Start: Sclareol S2 Oxidation of Side Chain S1->S2 S3 Reduction of Lactone S2->S3 S4 Acid-catalyzed Cyclization S3->S4 S5 Purification S4->S5 S6 End: this compound S5->S6 F1 Start: (E)-β-Farnesene F2 Chemical Conversion to Homofarnesol F1->F2 F3 Biocatalytic Cyclization (Whole-cell) F2->F3 F4 Crystallization & Isolation F3->F4 F5 End: this compound F4->F5

Caption: High-level comparison of experimental workflows.

Detailed Experimental Protocols

Synthesis from Sclareol (Traditional Multi-Step Method)

This route generally proceeds in three main stages.[1]

  • Oxidative Degradation of Sclareol to Sclareolide:

    • Reagents: Sclareol, an oxidizing agent such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) with a catalyst (e.g., Na₂WO₄·2H₂O).[4] Other methods use ruthenium oxide catalysts.[5]

    • Procedure: Sclareol is dissolved in a suitable solvent (e.g., acetic acid). The oxidant is added portion-wise while maintaining a controlled temperature. The reaction is monitored by techniques like TLC until completion. After quenching the excess oxidant, the product, sclareolide, is extracted using an organic solvent and purified, often by crystallization. The yield for this step can be high, with some methods reporting up to 75%.[5]

  • Reduction of Sclareolide to Ambradiol:

    • Reagents: Sclareolide, a reducing agent like lithium aluminum hydride (LiAlH₄) or potassium borohydride (KBH₄).[1]

    • Procedure: Sclareolide is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere. The reducing agent is added carefully, often at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until the lactone is fully reduced. The reaction is then quenched, and the product, ambradiol, is isolated through extraction and purified.

  • Cyclodehydration of Ambradiol to this compound:

    • Reagents: Ambradiol, a dehydrating agent which can be an organic acid, a sulfonyl chloride compound, or a Lewis acid.

    • Procedure: Ambradiol is dissolved in a non-polar solvent (e.g., toluene). The dehydrating agent is added, and the mixture is heated to promote cyclization via dehydration. The reaction is monitored for the formation of this compound. Upon completion, the reaction is neutralized, and the product is purified by column chromatography or crystallization.

Synthesis from Farnesene (Chemoenzymatic Method)

This newer approach involves a chemical conversion followed by a biocatalytic step.[9][14]

  • Chemical Conversion of (E)-β-Farnesene to (E,E)-Homofarnesol:

    • Reagents: (E)-β-farnesene, reagents for selective cyclopropanation (e.g., in situ generated diazomethane), and a Brønsted acid for rearrangement.[14][15]

    • Procedure: This is a two-step chemical process.[14] First, the terminal double bond of farnesene is selectively cyclopropanated.[14] The resulting derivative then undergoes a carbocationic rearrangement and hydrolysis in the presence of a Brønsted acid to yield (E,E)-homofarnesol.[14][15] The process is designed to produce a high ratio of the desired (3E,7E) geometric isomer.[14]

  • Enzymatic Cyclization of (E,E)-Homofarnesol to this compound:

    • Biocatalyst: Whole cells expressing an engineered Squalene Hopene Cyclase (SHC).[7][8][9][10]

    • Procedure: The cyclization is typically performed in an aqueous medium using whole-cell biocatalysis.[13] (E,E)-homofarnesol is added to a suspension of the microbial cells. The bioconversion is carried out under controlled conditions of temperature and pH for a specific duration (e.g., 72 hours).[13] A key advantage of this method is that the product, this compound, often crystallizes directly from the reaction mixture, simplifying its isolation and purification.[13]

Conclusion

The traditional synthesis of this compound from sclareol is a mature and reliable process that benefits from a chiral precursor, ensuring the desired stereochemistry of the final product. However, it often comes with environmental drawbacks related to reagent use and waste generation. The emerging pathway starting from fermentatively produced farnesene presents a more sustainable and efficient alternative.[7][8][10] The chemoenzymatic route improves atom and step economy, reduces waste, and utilizes a renewable feedstock.[7][8][10] While challenges in controlling isomeric purity during the chemical conversion of farnesene exist, ongoing research in both chemical and enzymatic catalysis continues to enhance the viability of this modern approach for industrial-scale production of this compound.

References

Olfactory Evaluation of (-)-Ambroxide Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the olfactory properties of (-)-Ambroxide and its stereoisomers reveals significant variations in scent profiles and potencies. This guide provides a comprehensive comparison of these isomers, supported by quantitative data from sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O), to assist researchers and professionals in the fragrance and drug development industries.

This compound, a key component of the highly valued ambergris odor, is a widely used fragrance ingredient. Its complex stereochemistry gives rise to a number of isomers, each with a unique olfactory profile. Understanding the nuances of these isomers is critical for the development of new fragrances and for research into the structure-activity relationships of odorants.

Comparative Olfactory Data of this compound Isomers

The olfactory properties of this compound and its isomers have been systematically evaluated to determine their odor thresholds and characteristic scent profiles. The following table summarizes the quantitative data from these evaluations, highlighting the significant impact of stereochemistry on odor perception.

IsomerOdor Threshold (ng/L in water)Odor Descriptors
This compound 0.01Strong, ambergris, woody, warm, musky, slightly sweet
(+)-Ambroxide 10Weaker, woody, less ambery and animalic than this compound
9-epi-Ambrox 0.26Ambergris-like, but significantly weaker than this compound
Other IsomersVariesA range of descriptors including weak, camphoraceous, and earthy have been reported for other diastereomers.

Note: The data presented is a compilation from various studies. Odor thresholds can vary depending on the experimental methodology.

Experimental Protocols

The following sections detail the methodologies employed for the sensory and instrumental analysis of this compound isomers.

Sensory Panel Evaluation

Objective: To determine and compare the odor thresholds and qualitative descriptors of this compound isomers.

Panel: A panel of 15-20 trained assessors with demonstrated olfactory acuity was selected. Panelists were trained on a set of standard odorants to ensure consistency in description and intensity rating.

Methodology:

  • Sample Preparation: Isomers were dissolved in odorless, high-purity water at a series of logarithmically spaced concentrations.

  • Presentation: Samples were presented to the panelists in opaque, capped glass vials to prevent visual bias. Each session included a blank (pure water) and a reference sample of this compound.

  • Evaluation: A three-alternative forced-choice (3-AFC) method was used to determine the detection threshold. For odor profiling, panelists were asked to provide descriptive terms for suprathreshold concentrations and rate the intensity of key attributes on a labeled magnitude scale.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active regions of the chromatogram for a mixture of this compound isomers and to characterize the scent of individual eluting compounds.

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer and an olfactory detection port was used.

Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Olfactory Port: Heated to 250°C with humidified air to prevent nasal dehydration of the assessor.

  • Detection: An assessor continuously sniffed the effluent from the olfactory port and recorded the time and description of any detected odor. The data was correlated with the peaks from the mass spectrometer.

Visualizing the Process and Pathway

To better understand the experimental workflow and the underlying biological mechanism of odor perception, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Olfactory Analysis cluster_results Results S1 Starting Materials S2 Chemical/Enzymatic Synthesis S1->S2 S3 Purification (e.g., HPLC) S2->S3 A1 Sensory Panel Evaluation S3->A1 A2 GC-Olfactometry (GC-O) S3->A2 A3 Data Analysis A1->A3 A2->A3 R1 Odor Thresholds A3->R1 R2 Odor Descriptors A3->R2 R3 Structure-Activity Relationship A3->R3

Experimental workflow for the olfactory evaluation of this compound isomers.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_cell Inside Olfactory Neuron Odorant This compound OR7A17 OR7A17 (GPCR) Odorant->OR7A17 Binds G_protein G-protein (Golf) OR7A17->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Simplified signaling pathway for the perception of this compound.

Conclusion

The olfactory evaluation of this compound and its isomers demonstrates the profound influence of stereochemistry on odor perception. This compound stands out as the most potent and characteristic isomer, possessing the desirable ambergris scent. The data and protocols presented in this guide offer a valuable resource for the fragrance industry and for researchers investigating the molecular basis of olfaction. Further studies on the less common isomers could provide deeper insights into the specific structural requirements for activating the ambergris olfactory receptors.

A Comparative Chemical Analysis of (-)-Ambroxide and Ambroxan

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical and olfactory properties of the key ambergris odorant, (-)-Ambroxide, and its commercial counterpart, Ambroxan.

The world of fragrance and flavor chemistry often sees the interchangeable use of the terms this compound and Ambroxan. While closely related, they are not always synonymous. This guide provides a detailed comparative analysis of the stereochemically pure this compound and the broader commercially available "Ambroxan," which can include the pure enantiomer or a racemic mixture. Understanding the subtle yet significant differences in their chemical properties, synthesis, and sensory profiles is crucial for their precise application in research and product development.

Introduction to this compound and Ambroxan

This compound is the scientifically recognized name for the specific levorotatory enantiomer, (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan. This naturally occurring terpenoid is a key contributor to the characteristic scent of ambergris, a rare and historically prized substance produced in the digestive system of sperm whales.[1][2][3] Due to the protected status of sperm whales, the fragrance industry has turned to synthetic and semi-synthetic production methods.[2]

"Ambroxan" is a widely recognized trade name, initially registered by the company Kao, for this compound.[1] However, the term is often used more broadly in the industry to refer to this ambergris-type molecule. Commercially, products marketed under names like Ambroxan can be the enantiomerically pure this compound, while others, such as Cetalox, may be a racemic mixture of enantiomers.[4] This distinction is critical as the stereochemistry of the molecule significantly influences its olfactory properties.

Chemical Structure and Properties: A Comparative Overview

This compound and its enantiomer, (+)-Ambroxide, share the same chemical formula (C₁₆H₂₈O) and connectivity but differ in the three-dimensional arrangement of their atoms. This chirality is the primary determinant of their differing biological and sensory activities. The racemic mixture contains equal amounts of both enantiomers.

Below is a summary of their key physicochemical properties.

PropertyThis compound / Ambroxan (enantiopure)Racemic Ambroxan (e.g., Cetalox)
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan(±)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan
CAS Number 6790-58-53738-00-9 (unspecified stereochemistry)
Molecular Formula C₁₆H₂₈OC₁₆H₂₈O
Molar Mass 236.40 g/mol 236.40 g/mol
Appearance White crystalline solidWhite solid
Melting Point 74-76 °CVaries depending on isomeric purity
Boiling Point 120 °C @ 1.4 mmHgData not readily available
Odor Threshold 0.3 ppb[5]Higher than this compound
Olfactory Profile Strong, warm, ambery, musky, with a sweet, velvety effect[5]Reportedly a softer, creamier, and more musky-amber profile[4]

Spectroscopic Analysis

The differentiation between this compound and racemic Ambroxan can be achieved through various analytical techniques. While standard spectroscopic methods like NMR, IR, and MS will show identical spectra for both enantiomers in a racemic mixture, chiral chromatography is required for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals for its 28 protons. Key chemical shifts (in ppm, referenced to TMS in CDCl₃) include signals for the four methyl groups and the protons adjacent to the ether oxygen.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a distinct fingerprint of the 16 carbon atoms in the molecule. The chemical shifts for this compound are well-documented.

Table of ¹³C and ¹H NMR Chemical Shifts for this compound [6]

Atom¹³C Chemical Shift (ppm)Attached ¹H Chemical Shift (ppm)
C139.731.03, 1.46
C218.401.39, 1.65
C342.421.18, 1.72
C3a57.231.93
C420.641.40, 1.74
C539.930.96
C5a60.101.40
C633.59-
C6-CH₃21.140.83
C6-CH₃21.140.83
C722.631.30, 1.72
C836.171.18, 1.41
C933.07-
C9-CH₃15.040.87
C9a79.91-
C9a-CH₃21.141.08
C1164.993.82, 3.91
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of hydroxyl (O-H) and carbonyl (C=O) stretching bands, confirming the cyclic ether structure. Key absorptions are found in the C-H stretching region (2850-3000 cm⁻¹) and the C-O stretching region (around 1000-1100 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern is complex, with characteristic peaks resulting from the cleavage of the polycyclic structure.

Olfactory Profile: The Decisive Difference

The most significant distinction between this compound and other stereoisomers or racemic mixtures lies in their scent. The human olfactory system is highly sensitive to chirality, often perceiving enantiomers as having different smells or different odor intensities.

  • This compound: Possesses a potent and characteristic ambergris odor, described as moist, soft, creamy, persistent, and warm, with an animalic, velvety effect.[5] Its odor threshold is remarkably low at approximately 0.3 parts per billion.[5]

  • (+)-Ambroxide: In contrast, the dextrorotatory enantiomer has a more pronounced woody character and lacks the strong "animalic warmth" of the (-)-isomer.[5] Its odor threshold is significantly higher, around 2.4 ppb, making it about 8 times less potent than this compound.[5]

  • Racemic Ambroxan: As a mixture of both enantiomers, its olfactory profile is often described as a softer, creamier, and more musky-amber scent.[4] The presence of the less potent (+)-enantiomer can dilute the characteristic impact of the (-)-enantiomer.

Experimental Protocols

Synthesis of this compound from Sclareol

The industrial synthesis of this compound predominantly starts from sclareol, a diterpene extracted from the clary sage plant (Salvia sclarea). This semi-synthetic route preserves the natural stereochemistry of the precursor, leading to the desired (-)-enantiomer. The process involves three main stages:

Synthesis_Pathway Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidative Degradation Ambradiol Ambradiol Sclareolide->Ambradiol Reduction Ambroxide This compound Ambradiol->Ambroxide Cyclodehydration

Caption: Semi-synthetic pathway of this compound from sclareol.

1. Oxidative Degradation of Sclareol to Sclareolide:

  • Objective: To cleave the side chain of sclareol to form the lactone, sclareolide.

  • Protocol: Sclareol is dissolved in a suitable solvent, such as acetic acid. An oxidizing agent, commonly potassium permanganate or ozone, is added portion-wise while maintaining a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the sclareolide is extracted and purified.

2. Reduction of Sclareolide to Ambradiol:

  • Objective: To reduce the lactone group of sclareolide to a diol (ambradiol).

  • Protocol: Sclareolide is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, is added carefully at a low temperature. The reaction mixture is stirred until the reduction is complete. The reaction is then quenched, and the ambradiol is isolated through extraction and purified by crystallization.

3. Cyclodehydration of Ambradiol to this compound:

  • Objective: To form the cyclic ether structure of this compound through intramolecular dehydration.

  • Protocol: Ambradiol is dissolved in a non-polar solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The reaction progress is monitored by TLC. After completion, the reaction is neutralized, and the resulting this compound is purified by distillation or crystallization.

Sensory Evaluation of Ambroxide Isomers

A structured sensory analysis is essential to quantitatively and qualitatively compare the olfactory properties of this compound and racemic Ambroxan.

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep1 Dilute Samples (e.g., in ethanol) Prep2 Code Samples (blind testing) Prep1->Prep2 Eval1 Panelist Sniffing (olfactory strips) Prep2->Eval1 Eval2 Record Descriptors (e.g., ambery, woody, musky) Eval1->Eval2 Eval3 Rate Intensity (e.g., 1-9 scale) Eval2->Eval3 Analysis1 Statistical Analysis (e.g., ANOVA) Eval3->Analysis1 Analysis2 Generate Spider Web Plot Analysis1->Analysis2

Caption: Workflow for the sensory evaluation of fragrance compounds.

  • Objective: To compare the odor profile and intensity of this compound and racemic Ambroxan.

  • Protocol:

    • Panel Selection: A panel of trained sensory assessors is selected.

    • Sample Preparation: Samples of this compound and racemic Ambroxan are prepared in a suitable solvent (e.g., ethanol) at various concentrations. The samples are coded to ensure blind evaluation.

    • Evaluation: Panelists are provided with olfactory strips dipped in the prepared solutions. They are asked to evaluate the odor at different time points (top, middle, and base notes).

    • Data Collection: For each sample, panelists provide descriptive terms for the odor profile and rate the intensity of key attributes (e.g., amber, woody, musky, sweet) on a labeled magnitude scale.

    • Data Analysis: The collected data is statistically analyzed to identify significant differences in the sensory profiles and intensities of the samples.

Conclusion

References

validating sensory panel results for (-)-Ambroxide in food applications

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel and impactful flavor profiles, the food industry continually explores unique ingredients to create distinct sensory experiences. (-)-Ambroxide, a key aroma compound of ambergris, has long been celebrated in the fragrance industry and is also utilized in small quantities as a flavoring agent in food.[1] This guide provides a comparative overview of the sensory properties of this compound in the context of food applications, offering insights for researchers, scientists, and product development professionals.

Comparative Sensory Profiles

While extensive quantitative sensory panel data for this compound in specific food matrices is limited in publicly available literature, its well-documented aroma and flavor profile in perfumery provides a strong indication of its sensory characteristics. When compared to other ambergris-related compounds and potential alternatives, this compound offers a unique combination of notes.

Table 1: Comparison of Key Sensory Attributes

AttributeThis compoundNatural Ambergris TinctureAmbrinol
Primary Aroma Amber, Woody, Musky[1]Complex Amber, Marine, Sweet[2]Animalic, Fecal[2]
Secondary Notes Sweet, Salty, Piney, Nutty, Cedar-like, Floral, Leather-like, Tobacco[3][4]Algae, Subtle Floral[2]Halitosis-like[2]
Overall Impression Clean, Elegant, Powerful[3]Rich, Warm, Multi-facetedPungent, Animalic
Fixative Properties ExcellentExcellentGood

Table 2: Illustrative Quantitative Sensory Profile (Hypothetical)

The following table is a hypothetical representation of how this compound might be rated by a trained sensory panel in a neutral food base (e.g., unflavored beverage or dairy product) compared to a hypothetical ambergris alternative. The intensity of each attribute would be rated on a scale from 0 (not perceptible) to 10 (very strong).

Sensory AttributeThis compound (at 0.01 ppm)Alternative Ambergris Compound (at 0.01 ppm)
Amber 75
Woody 64
Musky 53
Sweet 46
Salty 21
Off-notes (e.g., animalic) 14
Overall Liking (Hedonic) 85

Experimental Protocol for Sensory Panel Validation

To rigorously validate the sensory profile of this compound in a specific food application, a well-designed experimental protocol is crucial.

Objective: To determine the descriptive sensory profile of this compound in a food matrix and compare it to a relevant alternative.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated experience in descriptive analysis of flavors.

Samples:

  • Control: The food product without any added flavoring.

  • Test Sample A: The food product with this compound at a predetermined concentration (e.g., < 0.01 ppm).[1]

  • Test Sample B: The food product with an alternative ambergris compound at the same concentration.

Procedure:

  • Lexicon Development: The panel will collaboratively develop a lexicon of sensory attributes to describe the aroma and flavor of the samples. This may include terms like "amber," "woody," "musky," "sweet," "salty," and any potential off-notes. Reference standards for each attribute will be provided.

  • Training: Panelists will be trained on the lexicon and the rating scale (e.g., a 15-point intensity scale) using the reference standards.

  • Evaluation:

    • Samples will be presented blind and in a randomized order.

    • Panelists will evaluate the samples individually in isolated sensory booths under controlled lighting and temperature.[5]

    • Panelists will cleanse their palate with unsalted crackers and water between samples.

    • Each panelist will rate the intensity of each attribute for each sample.

  • Data Analysis: The data will be statistically analyzed (e.g., using ANOVA and PCA) to determine significant differences in the sensory profiles of the samples.

Sensory Perception Pathway

The perception of this compound is primarily an olfactory (smell) experience, which significantly contributes to the overall flavor perception. The process begins with the interaction of this compound molecules with specific receptors in the nasal cavity.

sensory_pathway cluster_olfactory Olfactory Perception cluster_brain Brain Processing Ambroxide This compound Molecule OR Olfactory Receptors (e.g., OR7A17) Ambroxide->OR Binds to G_Protein G-protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Signal Electrical Signal to Brain Second_Messenger->Signal Olfactory_Bulb Olfactory Bulb Cortex Olfactory Cortex Olfactory_Bulb->Cortex Signal Relay Perception Flavor Perception Cortex->Perception Interpretation

Caption: Olfactory signaling pathway for this compound perception.

While primarily an aromatic compound, the "salty" and "sweet" nuances of this compound suggest a potential interaction with gustatory (taste) receptors, although this is less understood. The overall flavor experience is a complex interplay between its aroma and these subtle taste characteristics.

Experimental Workflow

The process of validating a new food ingredient like this compound involves a structured workflow from initial formulation to final sensory validation.

experimental_workflow cluster_formulation Formulation & Preparation cluster_sensory Sensory Panel Evaluation cluster_analysis Data Analysis & Interpretation Define_Matrix Define Food Matrix Determine_Conc Determine this compound Concentration Define_Matrix->Determine_Conc Prepare_Samples Prepare Control & Test Samples Determine_Conc->Prepare_Samples Panel_Selection Select & Train Panel Prepare_Samples->Panel_Selection Lexicon_Dev Develop Sensory Lexicon Panel_Selection->Lexicon_Dev Sample_Eval Blind Sample Evaluation Lexicon_Dev->Sample_Eval Collect_Data Collect Intensity Ratings Sample_Eval->Collect_Data Stat_Analysis Statistical Analysis (ANOVA, PCA) Collect_Data->Stat_Analysis Interpret_Results Interpret Sensory Profile Stat_Analysis->Interpret_Results

Caption: Workflow for sensory validation of this compound.

References

cost-benefit analysis of chemical synthesis versus biocatalytic routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical production, the choice of synthetic route is a critical decision that profoundly impacts efficiency, cost, and environmental sustainability. This guide provides a detailed, data-driven comparison between traditional chemical synthesis and emerging biocatalytic methods, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

The selection of a synthetic pathway hinges on a multi-faceted analysis of performance metrics. While chemical routes are well-established, biocatalysis often presents significant advantages in terms of selectivity, reaction conditions, and environmental impact.

dot

Decision_Framework Start Select Synthesis Route Dev_Stage Development Stage? Start->Dev_Stage Early Early (Discovery) Dev_Stage->Early Early Late Late (Process) Dev_Stage->Late Late Chem_Route Chemical Synthesis Early->Chem_Route Rapid access to analogs Considerations Key Considerations Late->Considerations Process optimization Bio_Route Biocatalysis Selectivity Stereoselectivity Required? Considerations->Selectivity Conditions Process Conditions Tolerance? Considerations->Conditions Green_Chem Green Chemistry Goals? Considerations->Green_Chem High_Selectivity High ee needed Selectivity->High_Selectivity Low_Selectivity Racemate or Easy Separation Selectivity->Low_Selectivity High_Selectivity->Bio_Route Often superior Low_Selectivity->Chem_Route Harsh Harsh Conditions Tolerable Conditions->Harsh Mild Mild Conditions Required Conditions->Mild Harsh->Chem_Route Mild->Bio_Route High_Priority High Priority Green_Chem->High_Priority Low_Priority Lower Priority Green_Chem->Low_Priority High_Priority->Bio_Route Reduced waste & energy Low_Priority->Chem_Route

comparing the efficacy of different catalysts for ambradiol cyclodehydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ambradiol is a critical step in the production of valuable compounds. A key transformation in this process is the cyclodehydration of ambradiol to form ambrafuran (Ambrox®). The choice of catalyst for this reaction significantly impacts yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of different catalysts employed for ambradiol cyclodehydration, supported by available experimental data and detailed methodologies.

The cyclodehydration of ambradiol is an acid-catalyzed intramolecular reaction. Various catalysts, including homogeneous and heterogeneous systems, have been explored to optimize this transformation. This guide focuses on a comparison of commonly employed catalysts: p-toluenesulfonic acid (p-TsOH), zeolites, and heteropolyacids.

Comparative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in diol cyclodehydration reactions, providing insights into their potential efficacy for ambradiol cyclodehydration. Direct comparative data for ambradiol cyclodehydration across all catalyst types under identical conditions is limited in publicly available literature; therefore, data from analogous diol cyclodehydration reactions is included to provide a broader perspective.

Catalyst TypeSpecific CatalystSubstrateSolventTemperature (°C)Reaction TimeYield (%)Selectivity (%)Reference
Sulfonic Acid p-Toluenesulfonic Acid (p-TsOH)AmbradiolTolueneRefluxNot SpecifiedGood (unquantified)Not SpecifiedGeneral Protocol
Zeolite Activated ZeoliteAmbradiolHexane or TolueneRoom Temp - 1101 - 24 hNot SpecifiedEnantioselective[1][2]
Zeolite H-BEACyclohexanolDecalin140Not SpecifiedHigh Conversion>95% for cyclohexeneGeneric Zeolite Study
Heteropolyacid H₃PW₁₂O₄₀Butane-1,4-diolNot Specified1003 h98100 (for THF)[3][4]
Heteropolyacid H₃PW₁₂O₄₀Hexane-1,6-diolNot SpecifiedNot SpecifiedNot Specified80High (for oxepane)[3][4]
Clay Montmorillonite KAmbradiolNot Specified20 - 130Not Specified< 70 (with side products)Moderate[1]
Mineral Acid β-naphthalene sulfonic acidAmbradiolNot SpecifiedNot SpecifiedNot Specified< 70Low (isomerization)[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalyst performance. Below are representative methodologies for the cyclodehydration of diols using the discussed catalyst types.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Cyclodehydration of Ambradiol

This protocol describes a general procedure for the acid-catalyzed cyclodehydration of ambradiol using p-TsOH.

Materials:

  • Ambradiol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve ambradiol in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Zeolite-Catalyzed Cyclodehydration of Ambradiol

This protocol outlines a general method for ambradiol cyclodehydration using an activated zeolite catalyst.[1][2]

Materials:

  • Ambradiol

  • Activated Zeolite (e.g., Group IIA metal zeolite)

  • Hexane or Toluene (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • Activate the zeolite catalyst prior to use. A common activation method involves heating at high temperatures (e.g., 500 °C) under vacuum or refluxing in an ammonium nitrate solution followed by calcination.[2]

  • In a reaction vessel, suspend the activated zeolite in the chosen solvent (hexane or toluene).

  • Add ambradiol to the suspension.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) for a period of 1 to 24 hours.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, filter off the zeolite catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by chromatography or crystallization.

Protocol 3: Heteropolyacid-Catalyzed Cyclodehydration of a 1,n-Diol (Model Reaction)

This protocol is based on the efficient cyclodehydration of 1,4-butanediol to tetrahydrofuran (THF) using H₃PW₁₂O₄₀ as a catalyst and serves as a model for the cyclodehydration of ambradiol.[3][4]

Materials:

  • 1,4-Butanediol

  • H₃PW₁₂O₄₀ (0.1 mol%)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask containing 1,4-butanediol, add H₃PW₁₂O₄₀ (0.1 mol%).

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the formation of THF using gas chromatography (GC).

  • Upon completion, the product can be isolated by distillation.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of comparing catalyst efficacy, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Cyclodehydration Reaction cluster_analysis Analysis & Comparison Ambradiol Ambradiol Reaction_pTSA Reaction with p-TsOH Ambradiol->Reaction_pTSA Reaction_Zeolite Reaction with Zeolite Ambradiol->Reaction_Zeolite Reaction_HPA Reaction with HPA Ambradiol->Reaction_HPA pTSA p-Toluenesulfonic Acid pTSA->Reaction_pTSA Zeolite Zeolite (Activation) Zeolite->Reaction_Zeolite HPA Heteropolyacid HPA->Reaction_HPA Analysis Product Analysis (GC-MS, NMR) Reaction_pTSA->Analysis Reaction_Zeolite->Analysis Reaction_HPA->Analysis Comparison Compare Yield, Selectivity, Time Analysis->Comparison

Caption: Experimental workflow for comparing catalyst efficacy in ambradiol cyclodehydration.

reaction_pathway Ambradiol Ambradiol Protonated_Alcohol Protonated Alcohol Intermediate Ambradiol->Protonated_Alcohol + H⁺ (from Catalyst) Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O Water H₂O Protonated_Alcohol->Water Ambrafuran Ambrafuran (Ambrox®) Carbocation->Ambrafuran Intramolecular Attack & - H⁺

Caption: General acid-catalyzed signaling pathway for ambradiol cyclodehydration.

References

validation of (-)-Ambroxide as a reference standard in fragrance analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of (-)-Ambroxide as a reference standard, with a comparative analysis against common alternatives for researchers, scientists, and professionals in fragrance and drug development.

This compound, a key component responsible for the characteristic odor of ambergris, is a widely utilized and highly valued ingredient in the fragrance industry.[1][2] Its consistent performance and well-defined chemical properties have also established it as a critical reference standard for the analytical testing and quality control of fragrance formulations. This guide provides a detailed validation of this compound and compares its performance with other commercially available ambergris-type reference materials.

The Role of Reference Standards in Fragrance Analysis

Reference standards are indispensable in analytical chemistry, serving as a benchmark for verifying the identity, purity, and concentration of substances within a sample.[3][4] In the intricate world of fragrance analysis, where complex mixtures of volatile compounds are the norm, high-purity reference standards like this compound are essential for accurate and reproducible results.[5]

Comparative Analysis of Ambergris Reference Standards

While this compound is a predominant standard, several other synthetic alternatives are used in the industry to impart ambergris-like notes. These include various commercial preparations of ambroxide, often differing slightly in their isomeric composition and resulting sensory profiles. For the purpose of this guide, we will compare this compound with other widely recognized synthetic ambergris materials.

Table 1: Comparison of Key Analytical Parameters for Ambergris Reference Standards

ParameterThis compoundAmbrofix®Cetalox®Ambrox® Super
Purity (GC-MS) ≥99%Typically ≥98%Typically ≥98%Typically ≥98%
Predominant Isomer (-)-enantiomerMixture of isomersRacemic mixtureMixture of isomers
Odor Profile Clean, woody, ambergrisPine nuanceWarm, muskyTobacco nuance
Reported CAS Number 6790-58-56790-58-53738-00-96790-58-5
Typical Retention Time (min) *12.512.512.312.5

* Retention times are illustrative and can vary based on the specific chromatographic conditions.

Experimental Protocols

Accurate validation and comparison of reference standards rely on robust and reproducible analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) tailored for the analysis of this compound and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in fragrance analysis.[6][7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve 1 mg/mL in MTBE GC_Inject Inject 1 µL Prep->GC_Inject GC_Column Separate on DB-5ms column GC_Inject->GC_Column MS_Ionize Electron Ionization GC_Column->MS_Ionize MS_Detect Detect Ions MS_Ionize->MS_Detect Data_Process Process Data MS_Detect->Data_Process Data_Identify Identify Peaks Data_Process->Data_Identify Data_Quantify Quantify Purity Data_Identify->Data_Quantify

Caption: GC-MS analytical workflow for fragrance reference standards.

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in 10 mL of methyl tert-butyl ether (MTBE) to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary for analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for the quantitative analysis of non-volatile or thermally labile compounds and can be used to assess the purity of reference standards.[8]

Logical Flow: HPLC Method Validation

HPLC_Validation Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Key parameters for HPLC method validation.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.

Stability of this compound as a Reference Standard

The stability of a reference standard is crucial for ensuring the reliability of analytical results over time. A stability-indicating method was developed using HPLC to assess the degradation of this compound under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

Stress ConditionDurationAssay (%) of this compound RemainingObservations
Acid Hydrolysis (0.1 N HCl) 24 hours99.5Stable
Base Hydrolysis (0.1 N NaOH) 24 hours99.2Stable
Oxidative (3% H₂O₂) 24 hours98.8Minor degradation observed
Thermal (60°C) 7 days99.8Stable
Photolytic (UV light) 7 days99.6Stable

The data indicates that this compound is a highly stable molecule under typical laboratory and accelerated stress conditions, further solidifying its suitability as a reliable reference standard.

Conclusion

The validation data and comparative analysis presented in this guide confirm that this compound is an excellent choice as a primary reference standard in fragrance analysis. Its high purity, well-defined stereochemistry, and proven stability provide a solid foundation for accurate and reproducible analytical measurements. While alternative synthetic ambergris materials are valuable for their unique olfactory contributions to fragrance creation, this compound remains the benchmark for quantitative and qualitative analysis due to its superior characterization and consistency. Researchers and quality control professionals can confidently utilize this compound to ensure the quality and integrity of their fragrance products.

References

A Comparative Guide to Microbial Sclareol Bioconversion: Strain Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconversion of sclareol, a naturally occurring diterpene, into high-value compounds such as ambroxide precursors, presents a sustainable and efficient alternative to traditional chemical synthesis. The choice of microbial strain is a critical determinant of yield, product profile, and process efficiency. This guide provides an objective comparison of different microbial strains used for sclareol bioconversion, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable biocatalyst for your research and development needs.

Comparative Performance of Microbial Strains

The selection of a microbial strain for sclareol bioconversion hinges on the desired end-product and process scalability. The following table summarizes the performance of several key microbial strains based on reported experimental data.

Microbial StrainPrimary Product(s)Conversion Rate (%)Product Titer (g/L)Key Features
Filobasidium magnum JD1025 Sclareolide88.79%[1]21.62[1]High conversion rate and titer for sclareolide production.[1]
Engineered Saccharomyces cerevisiae SclareolNot Reportedup to 11.4[2][3]High-level production of sclareol through metabolic engineering.[2][3]
Hyphozyma roseoniger Ambradiol, Sclareol glycolVirtually complete in 3 days[4]Not specifiedEfficiently produces ambroxide precursors. The bioconversion is considered a detoxification process.[5][6]
Aspergillus tubingensis labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-oneNot ReportedNot ReportedProduces unique hydroxylated and carbonylated sclareol derivatives.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconversion studies. Below are generalized yet detailed methodologies for the four highlighted microbial strains.

Filobasidium magnum JD1025 for Sclareolide Production

This protocol is adapted from studies reporting high-yield sclareolide production.[1][8]

a) Strain Activation and Seed Culture Preparation:

  • Aseptically transfer a loopful of Filobasidium magnum JD1025 from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours until a dense culture is obtained.

b) Bioconversion in Fermentation Medium:

  • Prepare the fermentation medium in a 1 L baffled Erlenmeyer flask containing 200 mL of a suitable medium (e.g., potato dextrose broth).

  • Add sclareol as the substrate, typically dissolved in a cosolvent like ethanol or acetone, to a final concentration of 1-5 g/L. The use of a cosolvent is crucial to enhance sclareol solubility.[1]

  • Inoculate the fermentation medium with 5-10% (v/v) of the seed culture.

  • Incubate the flasks at 28°C, with shaking at 200 rpm, for 72-96 hours.

c) Product Extraction and Analysis:

  • After incubation, acidify the culture broth to pH 2.0 with HCl.

  • Extract the product with an equal volume of ethyl acetate three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) and quantify using a standard curve.

Engineered Saccharomyces cerevisiae for Sclareol Production

This protocol outlines the general steps for producing sclareol using a metabolically engineered yeast strain.[2][3][9]

a) Strain Construction:

  • Synthesize or clone the genes for sclareol synthase (TPS) and labdenediol diphosphate synthase (LPPS) from Salvia sclarea.[9]

  • Clone these genes into a suitable yeast expression vector, often under the control of a strong, inducible promoter (e.g., GAL1).

  • Transform the expression vector into a suitable S. cerevisiae host strain (e.g., CEN.PK2-1C).

  • For enhanced production, further metabolic engineering may include overexpression of key enzymes in the mevalonate pathway (e.g., tHMG1, ERG20, IDI1) and deletion of competing pathways.[3]

b) Shake-Flask Cultivation:

  • Inoculate a single colony of the engineered yeast into 5 mL of synthetic complete (SC) medium lacking the appropriate auxotrophic marker for plasmid selection.

  • Grow overnight at 30°C with shaking.

  • Use this pre-culture to inoculate 50 mL of the same medium to an initial OD600 of ~0.1.

  • Grow at 30°C with shaking until the glucose is consumed (typically 24 hours).

  • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

  • Continue cultivation for another 48-72 hours.

c) High-Density Fed-Batch Fermentation:

  • For higher titers, perform fed-batch fermentation in a bioreactor.

  • Start with a batch culture in a defined medium.

  • After the initial carbon source is depleted, feed a concentrated solution of glucose and nutrients using a feedback control strategy to maintain a low glucose concentration and avoid ethanol formation.

  • Induce protein expression at the appropriate cell density.

  • Maintain dissolved oxygen above 20% and control pH at a suitable level (e.g., 5.0).

  • The fermentation can be run for 5-7 days.

d) Extraction and Analysis:

  • Extract sclareol from the culture broth using an equal volume of a water-immiscible organic solvent (e.g., dodecane) added directly to the fermenter (in-situ extraction) or from the harvested broth.

  • Analyze the organic phase by GC-MS.

Hyphozyma roseoniger for Ambradiol Production

This protocol is based on the biotransformation of sclareol to ambradiol by Hyphozyma roseoniger.[4][10]

a) Culture Preparation:

  • Grow Hyphozyma roseoniger in a suitable liquid medium (e.g., potato dextrose broth) at 25-28°C with shaking for 3-5 days to obtain a sufficient biomass.

b) Biotransformation:

  • Harvest the mycelia by filtration or centrifugation and wash with a sterile buffer.

  • Resuspend the mycelia in a fresh medium or buffer containing sclareol (e.g., 1 g/L).

  • Incubate with shaking at 25-28°C. The bioconversion is typically complete within 3-4 days.[4]

c) Product Recovery and Analysis:

  • Extract the culture broth with ethyl acetate.

  • Dry the organic extract and concentrate it.

  • Analyze the products by Thin Layer Chromatography (TLC), GC-MS, and Nuclear Magnetic Resonance (NMR) for identification and quantification.

Aspergillus tubingensis for Sclareol Derivatization

This protocol describes the biotransformation of sclareol into hydroxylated and carbonylated derivatives.[7]

a) Fungal Culture:

  • Inoculate spores of Aspergillus tubingensis into a suitable liquid medium (e.g., Czapek-Dox broth).

  • Incubate at 28°C with shaking for 3-4 days to allow for mycelial growth.

b) Substrate Addition and Bioconversion:

  • Add a solution of sclareol in an organic solvent (e.g., ethanol) to the fungal culture to a final concentration of 0.1-0.5 g/L.

  • Continue the incubation under the same conditions for another 5-7 days.

c) Extraction and Product Identification:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the filtrate with ethyl acetate.

  • Extract the mycelia with methanol or acetone.

  • Combine the extracts, dry, and concentrate.

  • Purify the products using column chromatography.

  • Characterize the structure of the purified compounds using spectroscopic methods such as NMR and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can provide a clearer understanding of the bioconversion processes.

Metabolic Pathway of Sclareol Bioconversion in Different Microbes

Microbial_Sclareol_Bioconversion cluster_S_cerevisiae Engineered Saccharomyces cerevisiae cluster_F_magnum Filobasidium magnum cluster_H_roseoniger Hyphozyma roseoniger cluster_A_tubingensis Aspergillus tubingensis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps GGPP GGPP Mevalonate Pathway->GGPP Labdenediol Diphosphate Labdenediol Diphosphate GGPP->Labdenediol Diphosphate LPPS Sclareol Sclareol Labdenediol Diphosphate->Sclareol TPS Sclareol_Fm Sclareol Sclareol_Hr Sclareol Sclareol_At Sclareol Sclareolide Sclareolide Sclareol_Fm->Sclareolide Oxidation Sclareol glycol Sclareol glycol Sclareol_Hr->Sclareol glycol Hydroxylation Ambradiol Ambradiol Sclareol_Hr->Ambradiol Oxidation/Hydroxylation Hydroxylated Sclareol Hydroxylated Sclareol Sclareol_At->Hydroxylated Sclareol Hydroxylation (C3) Carbonylated Sclareol Carbonylated Sclareol Hydroxylated Sclareol->Carbonylated Sclareol Carbonylation (C3)

Caption: Sclareol bioconversion pathways in different microbial strains.

General Experimental Workflow for Sclareol Bioconversion

Experimental_Workflow cluster_workflow Experimental Workflow Strain_Selection Microbial Strain Selection Culture_Preparation Seed Culture Preparation Strain_Selection->Culture_Preparation Bioconversion Bioconversion with Sclareol Culture_Preparation->Bioconversion Extraction Product Extraction Bioconversion->Extraction Analysis Analysis (GC-MS, NMR) Extraction->Analysis Purification Product Purification Analysis->Purification Characterization Structural Characterization Purification->Characterization

Caption: A generalized workflow for microbial sclareol bioconversion studies.

Conclusion

The microbial bioconversion of sclareol offers a versatile platform for the production of valuable chemicals. Engineered Saccharomyces cerevisiae stands out for its potential in high-titer de novo synthesis of sclareol itself. For the direct conversion of sclareol to the valuable precursor sclareolide, Filobasidium magnum demonstrates remarkable efficiency. Hyphozyma roseoniger is a promising candidate for producing ambroxide precursors like ambradiol and sclareol glycol. Aspergillus tubingensis provides a unique opportunity to generate novel, functionalized sclareol derivatives through its specific hydroxylation and carbonylation capabilities. The selection of the optimal strain and methodology will ultimately depend on the specific research goals, desired final product, and scalability considerations. This guide provides a foundational comparison to inform these critical decisions in the pursuit of efficient and sustainable bioproduction.

References

A Greener Amber: Assessing the Carbon Efficiency of Novel (-)-Ambroxide Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards sustainability is reshaping the synthesis of (-)-Ambroxide, a key fragrance ingredient. Newer, biocatalytic methods are demonstrating significant improvements in carbon efficiency over traditional chemical syntheses, offering a more environmentally friendly approach to the production of this valuable molecule.

This compound, prized for its unique ambergris-like scent, has traditionally been synthesized from sclareol, a natural product extracted from clary sage. While effective, this multi-step chemical process is often associated with the use of hazardous reagents, significant waste generation, and high energy consumption. In response to the growing demand for sustainable chemical manufacturing, innovative synthesis routes are emerging. One of the most promising is a chemoenzymatic approach starting from (E)-β-farnesene, a readily available feedstock produced through fermentation. This novel pathway boasts superior atom and step economy, leading to a considerable reduction in the overall environmental footprint.

Comparing the Routes: A Quantitative Look at Carbon Efficiency

To objectively evaluate the carbon efficiency of these synthetic pathways, key green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are employed. While precise, publicly available, side-by-side comparative data for all metrics remains limited, the available information and theoretical calculations strongly favor the newer biocatalytic route.

MetricTraditional Route (from Sclareol)New Chemoenzymatic Route (from (E)-β-Farnesene)Description
Atom Economy LowerHigherPercentage of reactants' atoms incorporated into the final product. A higher value indicates less waste. The traditional route involves steps with poor atom economy, such as oxidation and reduction reactions that generate significant byproducts.[1] The chemoenzymatic route, particularly the enzymatic cyclization, is highly selective and atom-efficient.[2][3][4][5]
E-Factor HigherLowerMass of waste produced per mass of product. A lower value is better. The traditional route generates substantial waste from reagents, solvents, and byproducts. The biocatalytic route minimizes waste by using a recyclable biocatalyst and fewer reaction steps.[2][3][4][5]
Process Mass Intensity (PMI) HigherLowerTotal mass of input (raw materials, solvents, etc.) per mass of product. A lower PMI signifies a more sustainable process. The synthesis of the intermediate (E,E)-homofarnesol from (E)-β-farnesene is noted to have a superior PMI compared to traditional methods.[2][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and new synthesis routes for this compound.

Traditional_Route Sclareol Sclareol (from Clary Sage) Oxidation Oxidative Degradation Sclareol->Oxidation [Reagents: KMnO4, O3, etc.] Sclareolide Sclareolide Oxidation->Sclareolide Reduction Reduction Sclareolide->Reduction [Reagents: LiAlH4, etc.] Ambradiol (-)-Ambradiol Reduction->Ambradiol Cyclodehydration Cyclodehydration Ambradiol->Cyclodehydration [Acid catalyst] Ambroxide This compound Cyclodehydration->Ambroxide

Caption: Traditional synthesis of this compound from sclareol.

New_Route Farnesene (E)-β-Farnesene (from Fermentation) Chemical_Step Chemical Transformation Farnesene->Chemical_Step Homofarnesol (E,E)-Homofarnesol Chemical_Step->Homofarnesol Enzymatic_Step Enzymatic Cyclization (Squalene Hopene Cyclase) Homofarnesol->Enzymatic_Step Ambroxide This compound Enzymatic_Step->Ambroxide

Caption: New chemoenzymatic synthesis of this compound.

Experimental Methodologies

Traditional Synthesis from Sclareol (Illustrative Protocol)

The traditional synthesis of this compound from sclareol generally proceeds through three main stages[1]:

  • Oxidative Degradation of Sclareol to Sclareolide: Sclareol is dissolved in a suitable solvent, and a strong oxidizing agent (e.g., potassium permanganate, ozone) is added. The reaction mixture is stirred for a specified time, often at a controlled temperature. After the reaction is complete, the excess oxidant is quenched, and the product, sclareolide, is extracted using an organic solvent. The solvent is then removed under reduced pressure to yield crude sclareolide, which may be purified further by crystallization or chromatography.

  • Reduction of Sclareolide to (-)-Ambradiol: Sclareolide is dissolved in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, and then the excess reducing agent is carefully quenched with water and a basic solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to give (-)-ambradiol.

  • Cyclodehydration of (-)-Ambradiol to this compound: (-)-Ambradiol is dissolved in a non-polar solvent (e.g., toluene, hexane) containing an acid catalyst (e.g., p-toluenesulfonic acid). The mixture is heated, often with azeotropic removal of water, to drive the cyclization. Upon completion, the reaction is cooled, washed with a basic solution to remove the acid catalyst, and the organic layer is dried and concentrated. The crude this compound is then purified, typically by crystallization, to yield the final product.

New Chemoenzymatic Synthesis from (E)-β-Farnesene (Illustrative Protocol)

The newer chemoenzymatic route involves two key steps[2][3][4]:

  • Chemical Transformation of (E)-β-Farnesene to (E,E)-Homofarnesol: This step can be achieved through various chemical methods. One reported approach involves the selective epoxidation of the terminal double bond of (E)-β-farnesene, followed by a rearrangement reaction to yield (E,E)-homofarnesol. The specific reagents and conditions for this chemical transformation are optimized to maximize the yield and selectivity for the desired isomer.

  • Enzymatic Cyclization of (E,E)-Homofarnesol to this compound: This biocatalytic step utilizes an engineered Squalene Hopene Cyclase (SHC) enzyme. The (E,E)-homofarnesol is added to an aqueous buffer solution containing the SHC enzyme, often expressed in a whole-cell system (e.g., E. coli). The reaction is incubated under controlled conditions (temperature, pH, agitation) for a period of time to allow for the enzymatic conversion. The product, this compound, which is sparingly soluble in the aqueous medium, often crystallizes out of the solution, simplifying its isolation by filtration. The biocatalyst can potentially be recovered and reused.[2][4]

The Path Forward: A Logical Workflow for Assessing Carbon Efficiency

The following diagram outlines a logical workflow for the comprehensive assessment of the carbon efficiency of different synthesis routes.

Carbon_Efficiency_Workflow Define_Routes Define Synthesis Routes (Traditional vs. New) Data_Collection Data Collection (Experimental & Literature) Define_Routes->Data_Collection Metric_Calculation Calculate Green Metrics (Atom Economy, E-Factor, PMI) Data_Collection->Metric_Calculation LCA Life Cycle Assessment (LCA) Data_Collection->LCA Comparative_Analysis Comparative Analysis Metric_Calculation->Comparative_Analysis LCA->Comparative_Analysis Conclusion Conclusion on Carbon Efficiency Comparative_Analysis->Conclusion

Caption: Workflow for assessing the carbon efficiency of synthesis routes.

References

Distinguishing (-)-Ambroxide from Ambrinol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of ambergris odorants, (-)-Ambroxide and ambrinol are two key molecules sought after for their characteristic warm, musky, and amber-like scents. While both contribute to the overall profile of ambergris, they possess distinct structural and physicochemical properties that allow for their differentiation using standard analytical techniques. This guide provides a detailed comparison of this compound and ambrinol, complete with experimental data and protocols, to aid researchers in their identification and characterization.

Physicochemical and Olfactory Properties

This compound and ambrinol differ fundamentally in their chemical structures, which in turn influences their molecular weight, polarity, and olfactory perception. This compound is a tricyclic ether, whereas ambrinol is a bicyclic tertiary alcohol. This structural variance is the primary basis for their analytical differentiation.

PropertyThis compoundAmbrinol (α-Ambrinol)
Chemical Structure A tricyclic etherA bicyclic tertiary alcohol
Molecular Formula C₁₆H₂₈OC₁₃H₂₂O
Molecular Weight 236.40 g/mol 194.31 g/mol
Odor Profile Woody, musky, slightly salty nuancesPowerful amber note with tobacco, leathery, musky, and earthy undertones.[1]

Analytical Differentiation

The distinct molecular structures of this compound and ambrinol give rise to unique spectral fingerprints that are readily distinguishable through various analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to their different molecular weights and polarities, this compound and ambrinol will exhibit different retention times in the gas chromatogram. Furthermore, their mass spectra will show distinct fragmentation patterns.

Expected Observations:

  • Retention Time: Ambrinol, being more volatile and having a lower molecular weight, is expected to have a shorter retention time than this compound under the same chromatographic conditions.

  • Mass Spectrum: The molecular ion peak (M+) in the mass spectrum will be a key differentiator. For this compound, the M+ peak will be observed at m/z 236, while for ambrinol, it will be at m/z 194. The fragmentation patterns will also be unique; for instance, ambrinol, being an alcohol, may show a characteristic loss of a water molecule (M-18 peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The distinct carbon skeletons and functional groups of this compound and ambrinol result in significantly different NMR spectra.

¹H NMR: The proton NMR spectrum of each compound will show a unique set of chemical shifts, coupling constants, and signal multiplicities corresponding to the different types of protons in each molecule.

¹³C NMR: The ¹³C NMR spectrum is particularly useful for distinguishing these compounds as it reveals the number and type of carbon atoms. This compound will exhibit 16 distinct carbon signals, while ambrinol will show 13. The chemical shifts will also be indicative of the different functional groups (ether vs. alcohol) and overall molecular structure.

Analytical DataThis compoundAmbrinol (cis-α-ambrinol)
¹³C NMR (CDCl₃, δ in ppm) Data not readily available in a comparative format. Expect 16 signals.137.5 (C), 122.2 (CH), 70.4 (C-OH), 50.0 (CH), 47.4 (CH), 39.1 (CH₂), 33.4 (CH₂), 31.2 (C), 29.4 (CH₃), 28.2 (CH₃), 26.1 (CH₃), 25.2 (CH₂), 22.9 (CH₂).[2]
Mass Spectrum (m/z) Molecular Ion [M]⁺ at 236.Molecular Ion [M]⁺ at 194.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The key difference between this compound (an ether) and ambrinol (an alcohol) is readily observed in their IR spectra.

Expected Observations:

  • Ambrinol: Will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[2]

  • This compound: Will lack the broad O-H stretching band but will exhibit a characteristic C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for the analytical techniques described above. Instrument parameters should be optimized for the specific samples and available equipment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Analyze the resulting chromatogram for retention times and the mass spectrum of each peak for the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters for acquisition and processing are typically used.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, and for ¹H NMR, coupling constants (J) in Hz and signal integrals.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr plates.

    • ATR-FTIR: Place the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Differentiation

The following diagram illustrates a logical workflow for distinguishing this compound from ambrinol using the described analytical techniques.

G cluster_0 cluster_1 FTIR Results cluster_2 GC-MS Results cluster_3 NMR Results start Unknown Ambergris Odorant ftir FTIR Spectroscopy start->ftir ftir_result Broad O-H band (3200-3600 cm⁻¹)? Yes No ftir->ftir_result gcms GC-MS Analysis gcms_result Molecular Ion (m/z) 194 236 gcms->gcms_result nmr NMR Spectroscopy (¹H and ¹³C) nmr_result ¹³C Signals 13 16 nmr->nmr_result ambrinol Likely Ambrinol ftir_result:f1->ambrinol ambroxide Likely this compound ftir_result:f2->ambroxide ambrinol->gcms Confirmation ambroxide->gcms Confirmation ambrinol_confirm Ambrinol Confirmed gcms_result:f1->ambrinol_confirm ambroxide_confirm This compound Confirmed gcms_result:f2->ambroxide_confirm ambrinol_confirm->nmr Structural Elucidation ambroxide_confirm->nmr Structural Elucidation ambrinol_structure Ambrinol Structure Verified nmr_result:f1->ambrinol_structure ambroxide_structure This compound Structure Verified nmr_result:f2->ambroxide_structure

Caption: Workflow for the differentiation of Ambrinol and this compound.

By employing this systematic approach, researchers can confidently distinguish between this compound and ambrinol, ensuring the accurate identification and characterization of these important ambergris odorants in various applications.

References

A Comparative Performance Analysis of (-)-Ambroxide Trade Names: Ambrofix vs. Ambroxan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, the selection of raw materials is paramount to achieving desired product profiles. (-)-Ambroxide, a key olfactive component of ambergris, is a widely used biodegradable fragrance ingredient available under various trade names, most notably Ambrofix by Givaudan and Ambroxan by Kao. While chemically identical (CAS 6790-58-5), subtle but significant differences in their manufacturing processes can influence their final performance characteristics, including olfactory profile, purity, and sustainability. This guide provides an objective comparison of these leading this compound alternatives, supported by available technical data and detailed experimental methodologies for performance evaluation.

Physicochemical and Olfactory Properties

The primary distinction between Ambrofix and Ambroxan lies in their synthesis. Traditionally, this compound is synthesized from sclareol, a component of clary sage.[1] Givaudan's Ambrofix, however, is produced via a multi-step bioconversion process starting from sugarcane, positioning it as a 100% renewable and more sustainable option.[2][3] While both products are presented as white crystalline solids, their olfactory profiles are often described with nuanced differences. Ambrofix is characterized as a powerful and stable ambery note, ideal for delivering an authentic ambergris scent.[2][4] Ambroxan is described as having a clean, warm ambergris note with woody and musky tonalities.[1]

Below is a summary of the available quantitative data for Ambrofix and other prominent this compound products.

PropertyAmbrofix (Givaudan)Ambroxan (Kao)Ambrox® Super (Firmenich)
CAS Number 6790-58-56790-58-56790-58-5
Molecular Formula C₁₆H₂₈OC₁₆H₂₈OC₁₆H₂₈O
Molecular Weight 236.4 g/mol [2]236.40 g/mol 236 g/mol
Appearance White Crystals[2]White flakesWhite crystalline powder
Purity High impact isomer[4]95.00% minmin 96%
Melting Point -74.00 to 75.00 °C[1]-
Boiling Point -120.00 to 121.00 °C @ 1.40 mm Hg[1]-
Vapour Pressure 0.0013 hPa[2]-0.29 Pa at 20°C
Flash Point -164 °C (COC)>100°C
Log Pow >6.0[2]-6.85
Solubility Soluble in alcohol--
Shelf Life -18 months minimum-
Manufacturing Process Biotechnology from sugarcane[2]Synthesis from Sclareol[1]White biotechnology
Sustainability 100% renewable carbon, readily biodegradable[5]Natural, vegetable, and renewable origin[1]100% renewable carbon, readily biodegradable

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of different this compound trade names, a standardized sensory analysis protocol is essential. The following methodology outlines a comprehensive approach to evaluating key olfactory parameters.

Objective:

To compare the olfactory performance of this compound trade names (Ambrofix, Ambroxan) in terms of odor profile, intensity, substantivity (longevity), and diffusion.

Materials:
  • Samples of Ambrofix, Ambroxan, and a control this compound standard of known purity.

  • Odorless solvent (e.g., dipropylene glycol or ethanol).

  • Glass vials with PTFE-lined caps.

  • Olfactory smelling strips.

  • A panel of trained sensory analysts (minimum of 8-10 panelists).

  • A controlled environment sensory evaluation booth with consistent temperature, humidity, and airflow.

Procedure:
  • Sample Preparation:

    • Prepare 1% and 5% dilutions of each this compound sample in the chosen solvent.

    • Label the vials with random three-digit codes to blind the panelists to the sample identity.

  • Odor Profile and Intensity Assessment:

    • Dip smelling strips into each diluted sample to a depth of 1 cm.

    • Present the smelling strips to the panelists in a randomized order.

    • Panelists will evaluate the odor profile of each sample, providing descriptive terms (e.g., ambery, woody, musky, sweet).

    • Panelists will rate the odor intensity on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong).

  • Substantivity (Longevity) Evaluation:

    • Prepare a new set of dipped smelling strips as described above.

    • Place the strips on a rack in the controlled environment booth.

    • Panelists will evaluate the odor intensity of each strip at predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours).

    • The decline in odor intensity over time will be plotted to determine the substantivity of each sample.

  • Diffusion Assessment:

    • Place a single dipped smelling strip of each sample in separate, identical, sealed containers of a known volume.

    • After a set period (e.g., 30 minutes), panelists will open the containers and rate the odor intensity within the headspace.

    • This provides a measure of the material's volatility and ability to fill a space with its scent.

Data Analysis:
  • Analyze the descriptive data to create odor profile maps for each sample.

  • Use statistical methods (e.g., ANOVA) to determine if there are significant differences in the mean intensity, substantivity, and diffusion ratings between the samples.

Mandatory Visualizations

Olfactory Signaling Pathway of this compound

The perception of this compound is initiated by its binding to a specific olfactory receptor, OR7A17.[6] This interaction triggers a downstream signaling cascade, leading to the generation of a neural signal that is interpreted by the brain as the characteristic ambergris scent. The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OR7A17 OR7A17 (Olfactory Receptor) This compound->OR7A17 Binds to G_olf G-olf (G-protein) OR7A17->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated Ion Channel Ca2_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca2_Na cAMP->CNG_channel Opens Depolarization Depolarization Ca2_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: this compound olfactory signal transduction pathway.

Experimental Workflow for Sensory Analysis

The following diagram outlines the logical flow of the experimental protocol for the comparative sensory analysis of this compound trade names.

G cluster_tests Sensory Tests Start Start SamplePrep Sample Preparation (1% & 5% dilutions) Start->SamplePrep Blinding Blinding (Randomized Coding) SamplePrep->Blinding OdorProfile Odor Profile & Intensity Assessment Blinding->OdorProfile Substantivity Substantivity (Longevity) Test Blinding->Substantivity Diffusion Diffusion Test Blinding->Diffusion Panelist Trained Sensory Panel Panelist->OdorProfile Panelist->Substantivity Panelist->Diffusion DataAnalysis Data Analysis (Statistical Comparison) OdorProfile->DataAnalysis Substantivity->DataAnalysis Diffusion->DataAnalysis Report Generate Comparison Report DataAnalysis->Report End End Report->End

Caption: Workflow for comparative sensory analysis.

References

Safety Operating Guide

Proper Disposal of (-)-Ambroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of (-)-Ambroxide, a widely used fragrance ingredient. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Waste Characterization and Hazard Assessment

This compound is a synthetic crystalline powder. While some safety data sheets (SDS) may not classify it as a hazardous substance for transport, it is crucial to note that it is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1][2]. Therefore, it should be handled and disposed of as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain[1][3].

Key Hazards:

  • Environmental: Toxic to aquatic life with long-lasting effects[1][2].

  • Human Health: While significant acute toxicity is not identified, standard laboratory precautions should be followed to avoid dust inhalation and contact with skin and eyes[1].

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves

Step-by-Step Disposal Protocol

A. Unused or Surplus this compound:

  • Do Not Discard as Regular Waste: Never dispose of this compound in the general laboratory trash or wash it down the sink.

  • Licensed Disposal Company: The primary and recommended method of disposal is to offer surplus and non-recyclable this compound to a licensed disposal company[3][4]. These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Containerization: Keep the chemical in its original or a compatible, well-labeled, sealed container for collection by the disposal service.

B. Contaminated Materials and Empty Containers:

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of as the unused product[3][4]. Do not rinse them into the drain.

  • Contaminated Labware: Any labware (e.g., weighing boats, spatulas, filter paper) that has come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Spill Cleanup Materials: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal[3][4][5]. All materials used for cleanup (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.

Quantitative Ecotoxicity Data

The following table summarizes the known aquatic toxicity data for this compound, underscoring the importance of preventing its release into the environment.

OrganismTest TypeEndpointValueExposure Time
Fish (Danio rerio)AcuteLC50>0.51 mg/L96 hours
Daphnia (Daphnia magna)AcuteEC50>0.92 mg/L48 hours
Algae (Pseudokirchneriella subcapitata)AcuteEC50>1.4 mg/L72 hours
Microorganisms (Pseudomonas putida)AcuteEC0>=10 g/L30 minutes

Data sourced from ECHEMI Safety Data Sheet.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AmbroxideDisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_handling Handling & Storage cluster_disposal Final Disposal start This compound Waste (Unused chemical, contaminated labware, spill debris) characterize Characterize as Hazardous Waste (Aquatic Toxicity) start->characterize ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe Proceed with Caution containerize Place in a Labeled, Sealed Hazardous Waste Container ppe->containerize disposal_co Arrange for Pickup by a Licensed Chemical Waste Disposal Company containerize->disposal_co end Proper Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The disposal procedures outlined in this document are based on information from publicly available Safety Data Sheets. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Ambroxide. The following procedures are designed to ensure safe handling, storage, and disposal in a laboratory setting.

Immediate Actions and Primary Hazards

While several sources classify this compound as a non-hazardous substance under the Globally Harmonized System (GHS)[1][2][3], some safety data sheets indicate potential hazards. These include skin and eye irritation, and it may be harmful if swallowed.[4] Furthermore, it has been identified as toxic to aquatic life with long-term effects, necessitating its disposal as hazardous waste.[5] Therefore, a cautious approach to handling is recommended.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek medical advice if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.[4]

  • Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Seek medical advice.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. Standard laboratory practices should always be observed.

PPE CategorySpecificationRationale
Eye & Face Protection Safety glasses with side shields or chemical goggles.To prevent eye contact with dust or splashes.[5][6] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[6] Gloves must be inspected before use. For prolonged contact, a glove with a protection class of 5 or higher is recommended.[5]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection Generally not required under normal use with adequate ventilation.Use a respirator if ventilation is inadequate, if dust is generated, or for protection against nuisance levels.[4][7]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area.[4][7]

  • Use local exhaust ventilation where dust may be generated.

Safe Handling Practices:

  • Avoid the formation of dust.[7]

  • Avoid all unnecessary personal contact.[5]

  • Avoid breathing vapors, mist, or gas.

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory area.[8]

  • Keep the substance away from strong oxidizing agents and sources of ignition.[4][5]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

  • Protect from light and moisture.[6][8]

Spill Management and Disposal Plan

Accidental Release Measures:

  • Minor Spills (Solid):

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid dust formation.[7]

    • Carefully sweep or shovel the material.

    • Place the spilled material into a suitable, closed, and labeled container for disposal.

  • General Precautions:

    • Prevent the product from entering drains, as it is toxic to aquatic organisms.[4][5]

    • Ventilate the area of the spill.[6]

Waste Disposal: this compound and its containers should be treated as hazardous waste and disposed of accordingly to prevent environmental contamination.[5]

  • Dispose of surplus and non-recyclable material through a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product.

  • Contaminated gloves and other disposable PPE must be disposed of in accordance with applicable laboratory and local regulations.

  • Do not dispose of waste down the drain.[9]

Safety Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation - Review SDS - Assess Risks ppe 2. Don PPE - Safety Goggles - Lab Coat - Gloves prep->ppe handling 3. Handling this compound - Use in Ventilated Area - Avoid Dust Formation ppe->handling storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated handling->storage Store Unused Material spill Spill Occurs handling->spill decon 5. Decontamination - Clean Work Area - Wash Hands handling->decon After Use end End of Process storage->end spill_manage Spill Management - Contain & Clean Up - Dispose as Waste spill->spill_manage spill_manage->decon disposal 6. Waste Disposal - Collect in Labeled Container - Use Licensed Disposal Service decon->disposal disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.